Digoxigenin
Beschreibung
Eigenschaften
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16-,17-,18+,19-,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIBSTMRCDJXLN-KCZCNTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051778 | |
| Record name | Digoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in ethanol and methanol; slightly soluble in chloroform | |
| Record name | Digoxigenin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prisms from ethyl acetate | |
CAS No. |
1672-46-4 | |
| Record name | Digoxigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Digoxigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digoxigenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03671 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Digoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5β,12β)-3,12,14-trihydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIGOXIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ1SX9LNAU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Digoxigenin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
222 °C | |
| Record name | Digoxigenin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Digoxigenin: A Comprehensive Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Digoxigenin (DIG) is a steroid hapten derived from the foxglove plant Digitalis purpurea. In the realm of molecular biology, it has become an invaluable tool for the non-radioactive labeling and detection of nucleic acids and other biomolecules. Its utility stems from its high antigenicity and the specificity of its interaction with anti-DIG antibodies, which allows for sensitive and specific detection with low background noise. This guide provides an in-depth overview of this compound, its chemical properties, and its multifaceted role in various molecular biology techniques, including in situ hybridization (ISH), enzyme-linked immunosorbent assay (ELISA), and Western blotting. Detailed experimental protocols and quantitative comparisons with other labeling methods are provided to assist researchers in effectively implementing DIG-based assays.
Introduction to this compound
This compound is a small, highly antigenic molecule, known as a hapten, that is found exclusively in the flowers and leaves of Digitalis plants.[1] Because it is not present in other organisms, anti-DIG antibodies do not cross-react with other biological molecules, ensuring high specificity in detection assays.[2][3] This property makes DIG an excellent alternative to other labeling systems like biotin, especially in tissues with high endogenous biotin levels.[4][5]
The DIG system relies on the labeling of a probe (e.g., DNA, RNA, or antibody) with this compound. This labeled probe is then used to bind to a target molecule. The detection of the probe-target complex is achieved by using an anti-DIG antibody conjugated to a reporter enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP).[2] The subsequent addition of a chromogenic or chemiluminescent substrate allows for the visualization and quantification of the target molecule.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C23H34O5 |
| Molar Mass | 390.51 g/mol |
| Origin | Digitalis purpurea, Digitalis orientalis, Digitalis lanata[1] |
| Class | Steroid, Hapten |
The Role of this compound in Molecular Biology
The primary role of this compound in molecular biology is to act as a versatile and reliable label for the detection and localization of nucleic acids and proteins. Its application has significantly advanced non-radioactive detection methods, offering a safe and stable alternative to isotopic labeling.
Key Applications
-
In Situ Hybridization (ISH): DIG-labeled probes are widely used to detect specific DNA or RNA sequences within cells and tissues, providing valuable information on gene expression and localization.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): DIG can be used to label either antigens or antibodies for the sensitive detection and quantification of a wide range of analytes.
-
Western Blotting: DIG-labeled antibodies or probes can be employed for the detection of specific proteins on a membrane.[7]
-
Southern and Northern Blotting: DIG-labeled nucleic acid probes are used to detect specific DNA or RNA sequences, respectively, that have been separated by gel electrophoresis and transferred to a membrane.[6][8]
Quantitative Data and Comparisons
The choice of a labeling system is often dictated by factors such as sensitivity, specificity, and signal-to-noise ratio. The following tables provide a quantitative comparison of the DIG system with other common labeling methods.
Table 1: Comparison of Detection System Sensitivities
| Labeling Method | Detection Limit (Homologous DNA) | Reference |
| This compound (Chemiluminescent) | 0.03 pg | [9] |
| Radioactive (32P) | ~1 ng (for a single copy gene) | [9] |
| Biotin (Chemiluminescent) | 0.3 pg | [10] |
Table 2: Comparison of this compound and Biotin Labeling
| Feature | This compound | Biotin | Reference |
| Binding Affinity (Kd) | ~12 nM (to anti-DIG antibody) | ~0.1 pM (to streptavidin) | [11] |
| Sensitivity in ISH | Comparable to biotin, 2 to 10-fold more sensitive in some cases | High, but can have background issues | [4][12] |
| Endogenous Interference | None in animal tissues | Present in many tissues, can cause high background | [4][5] |
| Labeling Efficiency (MSR)* | 2.07 to 3.1 | 3.34 to 6.84 | [13] |
*MSR (Mole-to-Substrate Ratio) refers to the number of label molecules per antibody molecule.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound.
Labeling of Nucleic Acid Probes with DIG-dUTP
This protocol describes the random-primed labeling of a DNA probe.
Materials:
-
DNA template (linearized plasmid or PCR product)
-
DIG-High Prime labeling kit (or individual components: Klenow fragment, random hexanucleotide primers, dNTP mix containing DIG-11-dUTP)
-
Nuclease-free water
Procedure:
-
Denature 10 ng to 3 µg of the DNA template by heating at 100°C for 10 minutes and then quickly chilling on ice.
-
Add 4 µl of the DIG-High Prime labeling mix to the denatured DNA.
-
Add 1 µl of Klenow enzyme, and mix gently.
-
Incubate the reaction for 1 hour at 37°C. For probes longer than 1 kb, the incubation time can be extended up to 20 hours.
-
Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).
-
Precipitate the labeled probe by adding 1/10 volume of 4 M LiCl and 3 volumes of pre-chilled absolute ethanol. Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the labeled probe in an appropriate volume of nuclease-free water or hybridization buffer.
In Situ Hybridization (ISH) with a DIG-Labeled Probe
This is a general protocol for ISH on paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled probe
-
Anti-DIG-AP (alkaline phosphatase) conjugate
-
NBT/BCIP substrate solution
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded ethanol series (100%, 95%, 70%) for 5 minutes each, followed by a final wash in PBS.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution (20 µg/ml in PBS) at 37°C for 10-30 minutes.
-
Wash slides twice in PBS for 5 minutes each.
-
-
Prehybridization:
-
Apply hybridization buffer to the sections and incubate in a humidified chamber at 37-42°C for 1-2 hours.
-
-
Hybridization:
-
Denature the DIG-labeled probe by heating at 80°C for 5 minutes, then immediately place on ice.
-
Add the denatured probe to the hybridization buffer and apply to the sections.
-
Cover with a coverslip and incubate overnight in a humidified chamber at 37-42°C.
-
-
Post-Hybridization Washes:
-
Wash the slides in decreasing concentrations of SSC buffer at increasing stringency (e.g., 2x SSC, 1x SSC, 0.5x SSC) to remove unbound probe.
-
-
Immunological Detection:
-
Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with anti-DIG-AP conjugate diluted in blocking solution for 1-2 hours at room temperature.
-
Wash slides three times in PBS for 5 minutes each.
-
-
Colorimetric Detection:
-
Incubate the slides with NBT/BCIP substrate solution in the dark until the desired color intensity is reached.
-
Stop the reaction by washing with distilled water.
-
Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red) and mount.
-
This compound-Based ELISA
This protocol outlines a direct ELISA for the detection of an antigen.
Materials:
-
Antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
DIG-labeled primary antibody
-
Anti-DIG-HRP (horseradish peroxidase) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coating:
-
Dilute the antigen in coating buffer and add 100 µl to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µl of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µl of the DIG-labeled primary antibody diluted in blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µl of the anti-DIG-HRP conjugate diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
Add 100 µl of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
-
Stop Reaction and Read:
-
Add 50 µl of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
This compound-Based Western Blot
This protocol describes the detection of a protein using a DIG-labeled primary antibody.
Materials:
-
Protein sample separated by SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
DIG-labeled primary antibody
-
Anti-DIG-AP conjugate
-
Chemiluminescent substrate for AP (e.g., CDP-Star)
Procedure:
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the DIG-labeled primary antibody diluted in blocking buffer overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the anti-DIG-AP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Expose the membrane to X-ray film or an imaging system to visualize the protein bands.
-
Visualizing Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for DIG-labeling of a DNA probe.
References
- 1. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of this compound and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. This compound (D8Q9J) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Southern Blotting - ActinoBase [actinobase.org]
- 9. Southern blot detection - isotope vs. DIG - Molecular Biology [protocol-online.org]
- 10. seracare.com [seracare.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Sensitivity of this compound and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Digoxigenin structure and chemical properties for researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digoxigenin (DIG) is a steroid hapten derived from the foxglove plant, Digitalis purpurea. As the aglycone of digoxin, a well-known cardiac glycoside, this compound has carved a significant niche in biomedical research, not for its therapeutic properties, but for its utility as a powerful tool in molecular biology.[1] Its small size, high antigenicity, and the availability of high-affinity anti-digoxigenin antibodies make it an ideal label for the non-radioactive detection of nucleic acids and proteins. This guide provides an in-depth overview of the structure, chemical properties, and common applications of this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its effective utilization.
Structure and Chemical Properties
This compound is a C23 steroid characterized by a unique lactone ring at the C17 position and hydroxyl groups at the C3, C12, and C14 positions.[2] This structure confers specific chemical and physical properties that are crucial for its function as a labeling molecule.
Chemical Structure
The systematic IUPAC name for this compound is 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₂₃H₃₄O₅ | [2] |
| Molecular Weight | 390.51 g/mol | [1] |
| Melting Point | 222 °C | [2] |
| Solubility | Soluble in DMSO and methanol. Very soluble in ethanol. Slightly soluble in chloroform. Almost insoluble in water. | [2] |
| logP (Octanol-Water Partition Coefficient) | 2.575 | [1] |
| Appearance | White to off-white solid |
Spectral Data
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The infrared spectrum of digoxin, which shares the same steroidal core as this compound, shows characteristic absorption bands. These include a broad band around 3400 cm⁻¹ corresponding to O-H stretching of the hydroxyl groups, C-H stretching vibrations between 2900 and 3000 cm⁻¹, a sharp peak around 1750 cm⁻¹ for the C=O stretch of the lactone ring, and C=C stretching around 1400 cm⁻¹.[3]
-
Mass Spectrometry: The mass spectrum of this compound can be found under the MassBank accession number MSBNK-Washington_State_Univ-BML81097.[4] Product ion mass spectra of related compounds like digoxin show characteristic fragmentation patterns, often involving the sequential loss of sugar units and hydroxyl groups from the aglycone.[5][6]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Predicted 13C NMR spectral data for digitoxigenin, a closely related cardenolide, is available and can provide insights into the carbon skeleton of this compound.[7] STDD NMR spectra have been used to study the interaction of this compound with proteins like P-glycoprotein.[8]
Mechanism of Action: Inhibition of Na+/K+-ATPase
As a cardiac glycoside, the primary mechanism of action of this compound's parent compound, digoxin, is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.[9][10]
Signaling Pathway
This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in its phosphorylated E2-P conformation, preventing the binding of potassium ions and inhibiting the pump's activity. The inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The reduced sodium gradient leads to a decrease in calcium efflux and an increase in intracellular calcium concentration. In cardiac myocytes, this elevated intracellular calcium enhances the force of contraction.
Experimental Protocols
This compound's primary utility in research lies in its use as a hapten for labeling biomolecules. The following sections provide detailed protocols for common applications.
Synthesis of this compound-Labeled RNA Probes
This protocol describes the synthesis of a DIG-labeled antisense RNA probe for use in in situ hybridization.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 or SP6 promoter
-
DIG RNA Labeling Kit (containing DIG-11-UTP)
-
RNase-free water, tubes, and pipette tips
-
Transcription buffer (10x)
-
RNA polymerase (T7 or SP6)
-
RNase inhibitor
-
DNase I (RNase-free)
-
0.5 M EDTA (pH 8.0)
-
Lithium chloride (LiCl) solution
-
Ethanol (70% and 100%)
Procedure:
-
Transcription Reaction Setup: In an RNase-free microfuge tube, combine the following reagents on ice in the order listed:
-
Linearized template DNA (1 µg)
-
10x Transcription buffer (2 µl)
-
DIG RNA Labeling Mix (2 µl)
-
RNase inhibitor (1 µl)
-
RNase-free water (to a final volume of 18 µl)
-
RNA Polymerase (T7 or SP6) (2 µl)
-
-
Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: Add 2 µl of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15 minutes to remove the DNA template.
-
Stopping the Reaction: Add 2 µl of 0.5 M EDTA (pH 8.0) to stop the reaction.
-
Probe Precipitation:
-
Add 2.5 µl of 4 M LiCl and 75 µl of pre-chilled 100% ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
-
Pelleting and Washing:
-
Centrifuge at maximum speed for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µl of 70% ethanol.
-
Centrifuge for 5 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
-
Resuspension: Resuspend the DIG-labeled RNA probe in an appropriate volume of RNase-free water or hybridization buffer. Store at -20°C or -80°C.
In Situ Hybridization (ISH) with DIG-Labeled Probes
This protocol provides a general workflow for detecting mRNA in paraffin-embedded tissue sections using a DIG-labeled RNA probe.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol series (100%, 95%, 70%, 50%)
-
DEPC-treated water
-
Proteinase K
-
4% Paraformaldehyde (PFA) in PBS
-
Hybridization buffer
-
DIG-labeled RNA probe
-
Stringency wash buffers (e.g., SSC buffers)
-
Blocking solution (e.g., 10% heat-inactivated sheep serum in PBT)
-
Anti-digoxigenin antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse with DEPC-treated water.
-
-
Permeabilization:
-
Treat with Proteinase K (10 µg/ml in PBS) for 10-20 minutes at 37°C.
-
Wash with PBS.
-
-
Post-fixation: Fix with 4% PFA in PBS for 20 minutes at room temperature.
-
Prehybridization:
-
Wash with PBT (PBS + 0.1% Tween-20).
-
Incubate in hybridization buffer for 2-4 hours at the hybridization temperature (typically 65-70°C).
-
-
Hybridization:
-
Denature the DIG-labeled probe by heating at 80°C for 5 minutes, then immediately place on ice.
-
Add the probe to fresh hybridization buffer and apply to the tissue section.
-
Cover with a coverslip and incubate overnight in a humidified chamber at the hybridization temperature.
-
-
Post-hybridization Washes:
-
Perform a series of stringent washes with SSC buffers at the hybridization temperature to remove unbound probe.
-
-
Immunodetection:
-
Wash with PBT.
-
Block with blocking solution for 1-2 hours at room temperature.
-
Incubate with anti-DIG-AP antibody (diluted in blocking solution) overnight at 4°C.
-
-
Washing: Wash extensively with PBT.
-
Color Development:
-
Equilibrate in alkaline phosphatase buffer.
-
Incubate with NBT/BCIP substrate in the dark until the desired color intensity is reached.
-
-
Stopping the Reaction and Mounting:
-
Stop the reaction by washing with PBT.
-
Counterstain if desired.
-
Dehydrate through an ethanol series, clear with xylene, and mount with a permanent mounting medium.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a general procedure for a competitive ELISA to detect an antigen using a DIG-labeled antibody.
Materials:
-
Microtiter plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Antigen standard and sample
-
Blocking buffer (e.g., 1% BSA in PBS)
-
DIG-labeled detection antibody
-
Anti-digoxigenin antibody conjugated to HRP
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the antigen by incubating overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Competition:
-
Add a mixture of the sample (or standard) and a fixed concentration of DIG-labeled detection antibody to the wells.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free antigen in the sample competes with the coated antigen for binding to the DIG-labeled antibody.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection:
-
Add the anti-digoxigenin-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the TMB substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of antigen in the sample.
Troubleshooting
Common issues in experiments involving this compound often relate to the labeling efficiency, hybridization conditions, or antibody detection steps. A troubleshooting guide for common problems in in situ hybridization is provided below.
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | - Inefficient probe labeling- RNA degradation in tissue- Insufficient probe concentration- Over-fixation of tissue- Inactive antibody-conjugate | - Check probe labeling efficiency by dot blot.- Use fresh, high-quality tissue and RNase-free techniques.- Increase probe concentration or hybridization time.- Optimize proteinase K digestion time and concentration.- Test the activity of the anti-DIG antibody and enzyme conjugate. |
| High background | - Probe concentration too high- Inadequate blocking- Insufficient stringency of washes- Non-specific antibody binding | - Reduce probe concentration.- Increase blocking time or try a different blocking reagent.- Increase the temperature or decrease the salt concentration of the wash buffers.- Include a pre-adsorption step for the antibody. |
| Spotty or uneven signal | - Air bubbles trapped under coverslip- Uneven tissue sectioning or adherence- Precipitated probe or antibody | - Be careful when applying coverslips.- Ensure proper slide preparation and tissue processing.- Centrifuge probe and antibody solutions before use. |
Conclusion
This compound remains an indispensable tool in the molecular biologist's toolkit. Its versatility as a hapten for labeling nucleic acids and proteins, combined with the high specificity and sensitivity of its detection system, ensures its continued and widespread use in a variety of research applications. By understanding its chemical properties and mastering the associated experimental protocols, researchers can effectively leverage the power of the this compound system to visualize and quantify biomolecules with high precision.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C23H34O5 | CID 15478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound; LC-APCI-QTOF; MS; POSITIVE - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Digoxin and membrane sodium potassium ATPase inhibition in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Na(+)-K(+)-ATPase by digoxin and its relation with energy expenditure and nutrient oxidation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Digoxigenin: A Comprehensive Technical Guide to a Versatile Hapten and its Antigenicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Digoxigenin (DIG), a steroid hapten derived exclusively from Digitalis plants, has become an indispensable tool in molecular biology and immunology. Its small size and, crucially, its absence in animal tissues make it an ideal, highly specific tag for a multitude of detection applications. When conjugated to a larger carrier molecule, this compound exhibits potent antigenicity, eliciting a robust and specific antibody response. This guide provides an in-depth exploration of the this compound hapten, its immunogenic properties, and its application in various experimental contexts. Detailed methodologies for key experimental protocols are provided, alongside quantitative data and visual representations of underlying mechanisms and workflows.
The this compound Hapten: Core Concepts
This compound is a small molecule that, on its own, is not immunogenic.[1][2] However, when covalently coupled to a larger carrier molecule, typically a protein such as Keyhole Limpet Hemocyanin (KLH) or bovine serum albumin (BSA), it becomes a potent immunogen, capable of inducing a strong and specific antibody response.[1][2][3][4] This principle, known as the hapten-carrier effect, is fundamental to its utility.[3][4]
The DIG system offers a safe and effective alternative to radioactive labeling for nucleic acids and other biomolecules.[5] Its high specificity, stemming from the fact that this compound is not naturally present in animal tissues, results in very low background signals in immunoassays.[6]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C23H34O5 | |
| Molar Mass | 390.51 g/mol | |
| Structure | Steroid | |
| Source | Digitalis purpurea, Digitalis lanata |
Antigenicity and the Immune Response to this compound
The immunogenicity of this compound is entirely dependent on its conjugation to a carrier molecule. The hapten-carrier conjugate is processed by antigen-presenting cells (APCs), leading to the activation of a T-cell dependent B-cell response and the production of high-affinity anti-digoxigenin antibodies.[2][7]
Signaling Pathway of Hapten-Carrier Induced Immunity
The immune response to a this compound-carrier conjugate follows a well-established pathway for T-cell dependent antigens.
Quantitative Aspects of Antigenicity
The efficiency of the immune response and the affinity of the resulting antibodies are influenced by several factors, including the choice of carrier protein and the density of hapten conjugation.
| Parameter | Description | Typical Values | Reference |
| Molar Substitution Ratio (MSR) | Moles of DIG per mole of antibody/protein. | 2-8 for antibodies | [8] |
| This compound to KLH Ratio | Moles of DIG per mole of KLH for immunization. | 30-40 | [9] |
| Antibody Affinity (Kd) | Dissociation constant for anti-DIG antibody binding to DIG. | Low nM range | [10] |
Experimental Protocols
Detailed methodologies for the use of this compound in common laboratory applications are outlined below.
This compound Labeling of DNA Probes by PCR
This method incorporates DIG-11-dUTP into a DNA probe during a polymerase chain reaction.
Materials:
-
DNA template
-
Specific forward and reverse primers
-
PCR DIG Probe Synthesis Mix (containing dATP, dCTP, dGTP, dTTP, and DIG-11-dUTP)
-
Taq DNA polymerase
-
Thermocycler
Protocol:
-
Reaction Setup: On ice, combine the following in a PCR tube:
-
10x PCR buffer
-
PCR DIG Probe Synthesis Mix
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
DNA Template (10 ng - 1 µg)
-
Taq DNA Polymerase
-
PCR-grade water to final volume
-
-
Thermocycling:
-
Initial Denaturation: 94°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 50-65°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1-2 minutes (depending on amplicon length)
-
-
Final Extension: 72°C for 7 minutes
-
-
Verification: Run a small aliquot of the PCR product on an agarose gel to confirm the size and yield of the DIG-labeled probe.
Production of Monoclonal Anti-Digoxigenin Antibodies
This protocol outlines the generation of hybridomas secreting monoclonal antibodies against this compound.
Materials:
-
This compound-KLH conjugate
-
Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)
-
BALB/c mice
-
Myeloma cell line (e.g., P3X63Ag8.653)
-
Polyethylene glycol (PEG)
-
HAT (hypoxanthine-aminopterin-thymidine) medium
-
HT (hypoxanthine-thymidine) medium
-
ELISA reagents for screening
Protocol:
-
Immunization:
-
Emulsify the DIG-KLH conjugate with an equal volume of Freund's Complete Adjuvant.
-
Inject BALB/c mice intraperitoneally with the emulsion.
-
Boost the mice with DIG-KLH in Freund's Incomplete Adjuvant at 2-3 week intervals.
-
Monitor the antibody titer by test bleeds and ELISA.
-
-
Cell Fusion:
-
Three days after the final boost, sacrifice the mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells using PEG.
-
-
Hybridoma Selection and Cloning:
-
Plate the fused cells in 96-well plates with HAT medium. Unfused myeloma cells will not survive in this medium.
-
After 10-14 days, screen the supernatants from wells with growing hybridomas for anti-DIG antibody production using ELISA.
-
Expand positive clones and subclone by limiting dilution to ensure monoclonality.
-
-
Antibody Production and Purification:
-
Grow up large-scale cultures of the desired hybridoma clones.
-
Purify the monoclonal antibodies from the culture supernatant using protein A/G affinity chromatography.
-
This compound-Based Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for the detection of free this compound or a direct ELISA for the detection of a DIG-labeled analyte. Here, a direct detection ELISA for a DIG-labeled probe is detailed.
Materials:
-
Microtiter plate
-
Capture antibody (if detecting a DIG-labeled target that is not directly coated)
-
DIG-labeled analyte
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP or AP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme substrate (e.g., TMB for HRP, pNPP for AP)
-
Stop solution (e.g., 2M H2SO4 for HRP)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a microtiter plate with the capture antibody or the DIG-labeled analyte diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation (if using a capture antibody): Add the DIG-labeled analyte to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the enzyme-conjugated anti-digoxigenin antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.
-
Stopping and Reading: Add the stop solution to each well and read the absorbance at the appropriate wavelength using a plate reader.
References
- 1. Hapten - Wikipedia [en.wikipedia.org]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. Bispecific this compound-binding antibodies for targeted payload delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Digoxigenin: A Technical Guide to its History, Discovery, and Application in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digoxigenin (DIG), a steroid hapten derived exclusively from the flowers and leaves of Digitalis purpurea and Digitalis lanata (foxglove plants), has carved a pivotal niche in the landscape of molecular biology. Initially identified as the aglycone of the cardiac glycoside digoxin, its unique properties have been harnessed to develop highly sensitive and specific non-radioactive labeling and detection systems. This technical guide provides an in-depth exploration of the history, discovery, and core applications of this compound in scientific research, offering detailed experimental protocols and insights for researchers, scientists, and drug development professionals.
From Cardiac Therapy to a Molecular Biology Mainstay: A Historical Perspective
The journey of this compound is intrinsically linked to the medicinal use of the Digitalis plant, which dates back centuries. In the late 18th century, William Withering first systematically investigated the therapeutic properties of foxglove in treating dropsy (edema).[1][2] The active compounds were later identified as cardiac glycosides, with digoxin being a prominent example, which functions by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells.[2]
The transition of a component of a cardiac drug into a cornerstone of molecular biology began with the quest for safer and more stable alternatives to radioactive isotopes for labeling nucleic acids. The development of the this compound-based non-radioactive labeling and detection system in the late 1980s and early 1990s, pioneered by Kessler and colleagues, marked a significant breakthrough.[3][4] This system leverages the high specificity and affinity of anti-digoxigenin antibodies to detect DIG-labeled molecules, offering a robust and versatile tool for a wide array of applications.[5]
The this compound System: Principle of Labeling and Detection
The core of the DIG system lies in the enzymatic incorporation of this compound-11-dUTP (a modified deoxyuridine triphosphate) into nucleic acid probes.[3][6] This can be achieved through various methods, including random priming, PCR, and in vitro transcription. Once the DIG-labeled probe is hybridized to its target sequence (e.g., in Southern or Northern blots, or in situ), it is detected using an anti-digoxigenin antibody conjugated to an enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (HRP).[3][7] The enzyme then catalyzes a reaction with a chromogenic or chemiluminescent substrate, producing a localized signal that can be visualized and quantified.[3][8]
The high specificity of the anti-DIG antibody for the this compound hapten, which is absent in most biological systems, results in very low background signals and high sensitivity.
Quantitative Data Summary
The sensitivity of the DIG system is a key advantage over other non-radioactive methods and is comparable to, and in some cases surpasses, that of radioactive methods.
| Parameter | Value | Reference |
| Detection Limit (Southern Blot) | 0.1 pg of homologous DNA | [3] |
| Detection Limit (Chemiluminescence) | 0.03 pg of homologous DNA | [9] |
| Anti-DIG Antibody Dilution (In Situ Hybridization) | 1:50 to 1:500 (for low to high abundance genes) | [10] |
| Probe Concentration (In Situ Hybridization) | 1 µg/mL of hybridization solution | [10] |
| Antibody Incubation Time (Immunohistochemistry) | 15 minutes (secondary anti-digoxigenin antibody) | [11] |
Key Experimental Protocols
This compound Labeling of DNA by Random Priming
This method is widely used for generating DIG-labeled DNA probes for various hybridization techniques.
Materials:
-
Linearized template DNA (10 ng to 3 µg)
-
DIG-High Prime DNA Labeling and Detection Starter Kit (or individual components: Klenow enzyme, random hexamers, dNTP mix with DIG-11-dUTP)
-
0.2 M EDTA (pH 8.0)
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, add 10 ng to 3 µg of template DNA and bring the final volume to 16 µL with nuclease-free water.[12]
-
Denature the DNA by heating at 95-100°C for 10 minutes, then immediately chill on ice.
-
Add 4 µL of 5x DIG-High Prime labeling mix to the denatured DNA.[12]
-
Mix gently and centrifuge briefly.
-
Incubate the reaction at 37°C for 1 to 20 hours. Longer incubation times increase the yield of labeled DNA.
-
Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0) or by heating to 65°C for 10 minutes.[12]
-
The labeled probe is now ready for use in hybridization.
In Situ Hybridization (ISH) with DIG-Labeled RNA Probes
This protocol outlines the detection of mRNA in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene, Ethanol series (100%, 95%, 70%, 50%)
-
Proteinase K (10 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hybridization solution (e.g., 50% formamide, 5x SSC)
-
DIG-labeled RNA probe
-
Anti-digoxigenin-AP conjugate
-
NBT/BCIP substrate solution
Procedure:
-
Deparaffinization and Rehydration:
-
Permeabilization:
-
Post-fixation:
-
Prehybridization:
-
Add 80 µL of pre-warmed (70°C) hybridization solution to each slide and incubate for at least 1 hour at 70°C in a humidified chamber.[13]
-
-
Hybridization:
-
Post-Hybridization Washes:
-
Remove coverslips and wash slides in pre-warmed 5x SSC at 65°C.
-
Perform high-stringency washes in 0.2x SSC at 65°C (3 x 20 minutes).
-
-
Immunological Detection:
-
Block slides with a suitable blocking reagent for 30 minutes.
-
Incubate with anti-digoxigenin-AP conjugate (e.g., 1:500 dilution) for 30 minutes at room temperature.
-
Wash slides with an appropriate buffer (e.g., TNT buffer) (3 x 5 minutes).
-
-
Signal Development:
-
Incubate slides in NBT/BCIP solution in the dark until the desired signal intensity is reached (can range from hours to days).[13]
-
Stop the reaction by rinsing with water.
-
Counterstain and mount as required.
-
Immunohistochemistry (IHC) with DIG-Labeled Antibodies
This protocol describes a method for using a DIG-labeled primary antibody on mouse tissue, which helps to reduce background staining.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) mouse tissue sections
-
Citrate-based buffer for heat-induced epitope retrieval (HIER)
-
Mouse primary antibody
-
This compound Anti-Mouse Linker
-
Absorption Reagent
-
Rabbit anti-digoxigenin antibody
-
Goat anti-rabbit HRP or AP Polymer
-
DAB or Fast Red chromogen
Procedure:
-
Deparaffinization and Rehydration: As described in the ISH protocol.
-
Antigen Retrieval: Perform HIER in a citrate-based buffer.[11]
-
Primary Antibody-Linker Incubation:
-
Primary Antibody Application:
-
Dilute the antibody-linker mixture to the desired concentration and apply to the tissue for 60 minutes at room temperature.[11]
-
-
Secondary Antibody Application:
-
Apply the rabbit anti-digoxigenin antibody for 15 minutes.[11]
-
-
Detection:
-
Incubate with a goat anti-rabbit HRP or AP Polymer for 30 minutes.[11]
-
-
Visualization:
-
Develop the signal using a DAB or Fast Red chromogen.[11]
-
Counterstain, dehydrate, and mount.
-
Signaling Pathways and Experimental Workflows
Digoxin and other cardiac glycosides are known to modulate several key signaling pathways, primarily through their interaction with the Na+/K+-ATPase. While this compound itself is the hapten used for labeling, its structural similarity to these active compounds provides a relevant context for drug development professionals.
Caption: Inhibition of Na+/K+-ATPase by digoxin leads to increased intracellular calcium and enhanced myocardial contraction.
Caption: General workflow for experiments using this compound-labeled probes.
Conclusion
From its origins in traditional medicine to its indispensable role in modern molecular biology, this compound has proven to be a remarkably versatile molecule. The development of the DIG system has provided researchers with a safe, sensitive, and reliable alternative to radioactive methods for the detection of nucleic acids and other biomolecules. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively harness the power of this compound in their scientific endeavors, from fundamental research to the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. Non-radioactive labeling and detection of nucleic acids. I. A novel DNA labeling and detection system based on this compound: anti-digoxigenin ELISA principle (this compound system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-radioactive labeling and detection of nucleic acids. II. Optimization of the this compound system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. Nonradioactive in situ hybridization with this compound labeled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Southern blot detection - isotope vs. DIG - Molecular Biology [protocol-online.org]
- 10. biochemia-medica.com [biochemia-medica.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. download.echinobase.org [download.echinobase.org]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 15. case.edu [case.edu]
The Cornerstone of Non-Radioactive Nucleic Acid Analysis: A Technical Guide to Digoxigenin (DIG) Labeling and Detection Systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and methodologies underlying digoxigenin (DIG) labeling and detection systems. A robust and versatile alternative to radioactive methods, the DIG system offers high sensitivity and specificity for the analysis of nucleic acids in a variety of applications, including in situ hybridization, northern and southern blotting, and enzyme-linked immunosorbent assays (ELISA).
The Core Principle: A Highly Specific Hapten-Antibody Interaction
The DIG system is predicated on the specific recognition of the hapten this compound by a high-affinity anti-digoxigenin antibody.[1] this compound is a steroid isolated exclusively from Digitalis plants, ensuring that anti-DIG antibodies do not cross-react with other biological molecules in most experimental systems.[2] This inherent specificity minimizes background signals and enhances the signal-to-noise ratio, making it an ideal system for sensitive nucleic acid detection.[1][3]
The workflow of the DIG system involves three key stages:
-
Labeling: Incorporation of DIG into a nucleic acid probe (DNA, RNA, or oligonucleotide).
-
Hybridization: The DIG-labeled probe binds to its complementary target sequence in the sample.
-
Detection: An anti-DIG antibody, conjugated to an enzyme or a fluorescent dye, binds to the DIG moiety on the probe. The subsequent addition of a substrate results in a detectable signal.[4]
Nucleic Acid Labeling with this compound
A variety of enzymatic methods are available for labeling nucleic acids with this compound, each suited to different starting materials and experimental requirements. The most common methods involve the incorporation of DIG-labeled nucleotides, such as DIG-11-dUTP or DIG-11-UTP.[1]
PCR Labeling
The polymerase chain reaction (PCR) is a highly efficient method for generating DIG-labeled DNA probes from small amounts of template DNA.[2] During amplification, a thermostable DNA polymerase incorporates DIG-11-dUTP into the newly synthesized DNA strands.[1] This method is particularly advantageous when the starting material is limited or when a specific DNA fragment is to be amplified and labeled simultaneously.[5]
Random-Primed Labeling
Random-primed labeling is a versatile method for labeling DNA fragments of at least 100 bp. The process begins with the denaturation of the DNA template, followed by the annealing of random hexanucleotide primers. The Klenow fragment of DNA polymerase I then synthesizes a new DNA strand, incorporating DIG-11-dUTP in the process.[6] This method ensures a uniform distribution of the DIG label along the entire length of the probe.[6]
In Vitro Transcription
For applications requiring RNA probes, such as in situ hybridization, in vitro transcription is the method of choice.[7] A linearized DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6, or T3) is transcribed in the presence of a DIG-labeled ribonucleotide, typically DIG-11-UTP.[1][7] This method produces highly sensitive and specific single-stranded RNA probes.
Oligonucleotide Labeling
Oligonucleotides can be labeled with DIG at either the 3' or 5' end. 3'-end labeling can be achieved using terminal transferase to add a tail of DIG-11-dUTP and dATP.[2]
Detection of DIG-Labeled Probes
The detection of hybridized DIG-labeled probes is a multi-step process that relies on the high-affinity binding of an anti-DIG antibody. The antibody is typically conjugated to an enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP), or a fluorescent dye.[1][4]
Chemiluminescent Detection
Chemiluminescent detection offers high sensitivity and is suitable for applications requiring the detection of low-abundance targets.[8] After the anti-DIG-AP conjugate binds to the DIG-labeled probe, a chemiluminescent substrate, such as CSPD® or CDP-Star®, is added.[9][10] The enzymatic dephosphorylation of the substrate by alkaline phosphatase produces a light-emitting product that can be captured on X-ray film or with an imaging system.[4]
Colorimetric Detection
Colorimetric detection is a simpler and more cost-effective method that is well-suited for applications where high sensitivity is not the primary concern. The most common colorimetric detection system utilizes the substrates NBT (nitro-blue tetrazolium salt) and BCIP (5-bromo-4-chloro-3'-indolylphosphate).[11][12] In the presence of alkaline phosphatase, BCIP is dephosphorylated, and the resulting product reduces NBT to an insoluble blue-purple precipitate at the site of the hybridized probe.[11][12]
Fluorescent Detection
For applications requiring multiplexing or high-resolution imaging, fluorescent detection is the preferred method. Anti-DIG antibodies conjugated to various fluorophores, such as fluorescein or rhodamine, are available.[1] The fluorescent signal can be visualized using a fluorescence microscope.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and application of DIG labeling and detection systems.
| Parameter | Value | Reference(s) |
| Sensitivity of Detection | ||
| Random-Primed Labeled DNA Probes | As little as 0.10–0.03 pg of target DNA | |
| Chemiluminescent Detection | 50-10 fg of homologous target DNA | [8] |
| Comparison with Biotin | ||
| Sensitivity in Dot Blotting | 2- to 10-fold more sensitive than biotin | [13][14][15] |
| Sensitivity in in situ Hybridization | 4-fold more sensitive than biotin for detecting HPV 16 DNA | [13][14][15] |
| Antibody Working Concentrations | ||
| in situ Hybridization (Anti-DIG-AP) | 1:500 - 1:1500 | [16] |
| Western Blot (Anti-DIG Monoclonal) | 0.1 µg/mL | |
| ELISA (Anti-DIG-POD) | 1:100 dilution of reconstituted conjugate | [17] |
Table 1: Performance and Application Data for DIG Systems
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing the DIG system.
Protocol for DIG DNA Labeling by PCR
-
Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following reagents:
-
Template DNA (10 pg to 100 ng)
-
Forward Primer (0.1-0.5 µM)
-
Reverse Primer (0.1-0.5 µM)
-
10x PCR Buffer with MgCl₂
-
PCR DIG Labeling Mix (10x concentration, containing dATP, dCTP, dGTP, dTTP, and DIG-11-dUTP)
-
Taq DNA Polymerase (or other thermostable polymerase)
-
PCR-grade water to the final volume.
-
-
PCR Amplification: Perform PCR using an optimized cycling protocol for your specific template and primers. A typical protocol includes an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Verification of Labeled Probe: Analyze a small aliquot of the PCR product on an agarose gel to confirm the size and yield of the DIG-labeled probe. The DIG-labeled product will migrate slightly slower than the unlabeled equivalent.
Protocol for Random-Primed DNA Labeling
-
Template Denaturation: Combine 10 ng to 3 µg of linear DNA with sterile, double-distilled water to a final volume of 15 µl. Denature the DNA by heating in a boiling water bath for 10 minutes, followed by rapid chilling on ice.[18]
-
Labeling Reaction: To the denatured DNA, add the following reagents:
-
Incubation: Mix the components gently and incubate at 37°C for at least 1 hour.[18] For higher yields, the incubation can be extended overnight.
-
Stopping the Reaction: Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0) or by heating to 65°C for 10 minutes.
Protocol for In Vitro Transcription of DIG-Labeled RNA Probes
-
Template Linearization: Linearize 1 µg of plasmid DNA containing the insert of interest with a suitable restriction enzyme to ensure a defined transcript length. Purify the linearized template.
-
Transcription Reaction: In a sterile, RNase-free tube, combine the following reagents at room temperature in the specified order:
-
Incubation: Incubate the reaction at 37°C for 2 hours.[21]
-
DNase Treatment: To remove the DNA template, add DNase I (RNase-free) and incubate at 37°C for 15-30 minutes.[20][21]
-
Probe Purification: Purify the DIG-labeled RNA probe using lithium chloride precipitation or spin column chromatography.
Protocol for Chemiluminescent Detection
-
Post-Hybridization Washes: Following hybridization of the DIG-labeled probe to the target on a membrane, perform stringent washes to remove unbound probe.
-
Blocking: Incubate the membrane in a blocking solution for at least 30 minutes at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane in a solution containing the anti-digoxigenin-AP conjugate (typically diluted 1:5,000 to 1:20,000 in blocking solution) for 30 minutes at room temperature.[10][20]
-
Washing: Wash the membrane twice for 15 minutes each in a washing buffer to remove unbound antibody.[10]
-
Equilibration: Equilibrate the membrane in a detection buffer for 2-5 minutes.[10]
-
Signal Generation: Apply the chemiluminescent substrate (e.g., CSPD® or CDP-Star®) to the membrane and incubate for 5 minutes at room temperature.[10]
-
Detection: Expose the membrane to X-ray film or an imaging system to capture the chemiluminescent signal.
Protocol for Colorimetric Detection with NBT/BCIP
-
Blocking and Antibody Incubation: Follow steps 1-4 of the chemiluminescent detection protocol.
-
Equilibration: Equilibrate the membrane in a detection buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 9.5).
-
Color Development: Prepare the color substrate solution by adding NBT and BCIP to the detection buffer.[11][12] Incubate the membrane in this solution in the dark, protecting it from light.[22] The color reaction typically develops within a few minutes to several hours.[11]
-
Stopping the Reaction: Once the desired signal intensity is achieved, stop the reaction by washing the membrane with TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or distilled water.[11]
Visualizing the DIG System: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the core concepts and workflows of the DIG labeling and detection system.
Caption: Workflow of the this compound (DIG) Labeling and Detection System.
Caption: Signaling Pathway of DIG Detection with an Alkaline Phosphatase Conjugate.
Caption: Comparison of DIG System and Radioactive Methods for Nucleic Acid Detection.
References
- 1. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 2. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. HighFidelity this compound PCR Labeling Kit, (Desthio)Biotin & this compound PCR Labeling Kits - Jena Bioscience [jenabioscience.com]
- 6. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 7. Synthesis and purification of this compound-labeled RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemiluminescent assay for the detection of viral and plasmid DNA using this compound-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anatomy.med.gunma-u.ac.jp [anatomy.med.gunma-u.ac.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. kementec.com [kementec.com]
- 12. BCIP/NBT Color Development Substrate (5-bromo-4-chloro-3-indolyl-phosphate/nitro blue tetrazolium) [promega.com]
- 13. Sensitivity of this compound and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitivity of this compound and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Southern Blotting - ActinoBase [actinobase.org]
- 19. In vitro transcription of DIG-labelled RNA probe [protocols.io]
- 20. DIG Labeled RNA Probe Protocol [chlamycollection.org]
- 21. In vitro Transcription for RNA in situ Probes [kingsley.stanford.edu]
- 22. Helobdella Protocols - NBT/BCIP [sites.google.com]
The Decisive Edge: A Technical Guide to Digoxigenin in Hybridization Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology, the sensitive and specific detection of nucleic acids is paramount. While various labeling and detection systems have been developed, the Digoxigenin (DIG) system has emerged as a robust and versatile tool for hybridization assays. This guide provides an in-depth exploration of the core advantages of utilizing DIG, complete with quantitative comparisons, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Core Advantages of the this compound System
The this compound system offers a compelling alternative to traditional radioactive and other non-radioactive labeling methods, such as biotin. Its key advantages are rooted in its unique chemical properties and the highly specific antibody-based detection method.
-
High Specificity and Low Background: this compound is a steroid hapten found exclusively in the digitalis plant.[1] This unique origin means that anti-DIG antibodies do not cross-react with other biological molecules, ensuring a high degree of specificity in detection. This minimizes non-specific background signals, a common issue in hybridization assays, particularly in tissues with endogenous biotin.[2][3]
-
Enhanced Sensitivity: The DIG system demonstrates exceptional sensitivity, capable of detecting minute amounts of target nucleic acids. With chemiluminescent substrates, it is possible to detect as little as 0.03 to 0.10 picograms (pg) of target DNA.[1] Some studies have reported consistent detection of 23 femtograms (fg) of target DNA.[4] Comparative studies have shown that DIG-labeled probes can be two to ten times more sensitive than biotinylated probes in dot blot assays and four times more sensitive in in situ hybridization (ISH).[2][5]
-
Versatility in Detection: The DIG system offers flexibility in the final detection step, which can be either colorimetric or chemiluminescent.
-
Colorimetric detection , often employing NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolylphosphate), produces a stable, colored precipitate at the site of hybridization. This method is ideal for applications like in situ hybridization where spatial resolution is critical.
-
Chemiluminescent detection , typically using substrates like CSPD® or CDP-Star®, provides a highly sensitive signal that can be captured on X-ray film or with a digital imager. The signal from these substrates can persist for days, allowing for multiple exposures to achieve the desired signal strength.[6]
-
-
Probe Stability and Safety: DIG-labeled probes are stable for at least a year when stored correctly, offering a significant advantage over radioactive probes with their short half-lives.[7] The non-radioactive nature of the DIG system also eliminates the health hazards and regulatory burdens associated with handling and disposal of radioactive materials.
Quantitative Comparison of Labeling Methods
The following table summarizes the detection sensitivity of this compound compared to other common labeling methods.
| Feature | This compound (DIG) | Biotin | Radioactivity (³²P) |
| Detection Limit | 0.03 - 0.10 pg (chemiluminescence)[1] | Generally less sensitive than DIG in single-step protocols[3] | ~16 pg (4-day exposure)[7] |
| Sensitivity Comparison | 2-10 fold more sensitive than biotin in dot blots[2][5] | Lower sensitivity in tissues with endogenous biotin | High sensitivity but with handling risks |
| Background | Low, due to high antibody specificity[2] | Potential for high background from endogenous biotin[3] | Can have high background from non-specific probe binding |
| Probe Stability | > 1 year[7] | Stable | Short half-life (e.g., ~14 days for ³²P) |
| Safety | Non-radioactive, low hazard | Non-radioactive, low hazard | Radioactive, significant health and safety protocols required |
Experimental Protocols
I. DIG-Labeling of DNA Probes by Random Priming
This method is based on the hybridization of random hexanucleotide primers to a denatured DNA template. The Klenow fragment of DNA polymerase I then synthesizes a new complementary strand, incorporating DIG-11-dUTP.
Materials:
-
DNA template (10 ng - 3 µg)
-
Hexanucleotide Mix, 10x concentrated
-
DIG DNA Labeling Mix, 10x concentrated (containing DIG-11-dUTP)
-
Klenow Enzyme, labeling grade
-
Nuclease-free water
-
0.2 M EDTA, pH 8.0
Procedure:
-
In a microcentrifuge tube, combine the DNA template with nuclease-free water to a final volume of 15 µL.[8]
-
Denature the DNA by heating it in a boiling water bath for 10 minutes, then immediately cool it in an ice-water bath.[8]
-
To the denatured DNA, add 2 µL of 10x Hexanucleotide Mix and 2 µL of 10x DIG DNA Labeling Mix.[8]
-
Add 1 µL of Klenow enzyme and mix gently.[8]
-
Incubate the reaction for at least 1 hour at 37°C. For higher yields, the incubation can be extended up to 20 hours.[8]
-
Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0) or by heating to 65°C for 10 minutes.[8]
-
The DIG-labeled probe is now ready for use in hybridization.
II. In Situ Hybridization (ISH) with DIG-Labeled Probes
This protocol provides a general workflow for detecting target nucleic acids within tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Phosphate-buffered saline (PBS)
-
Proteinase K solution
-
4% Paraformaldehyde (PFA) in PBS
-
Acetylation solution (Triethanolamine and acetic anhydride)
-
Hybridization solution (with formamide)
-
DIG-labeled probe
-
Stringency wash buffers (e.g., SSC with formamide)
-
Blocking solution
-
Anti-Digoxigenin antibody conjugated to alkaline phosphatase (Anti-DIG-AP)
-
NBT/BCIP substrate solution
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by PBS.[9]
-
-
Permeabilization:
-
Treat sections with Proteinase K to increase probe accessibility. The concentration and incubation time need to be optimized for the specific tissue type.[9]
-
-
Post-fixation:
-
Fix the sections in 4% PFA/PBS to preserve morphology.[9]
-
-
Acetylation:
-
Incubate slides in acetylation solution to reduce non-specific probe binding.
-
-
Prehybridization:
-
Incubate the slides in hybridization solution without the probe for at least 1 hour at the hybridization temperature (e.g., 65-72°C).[9]
-
-
Hybridization:
-
Denature the DIG-labeled probe by heating to 80°C for 5 minutes and then chilling on ice.
-
Apply the denatured probe in hybridization solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the appropriate hybridization temperature.[10]
-
-
Stringency Washes:
-
Remove coverslips and perform a series of washes with increasing stringency (e.g., decreasing salt concentration and increasing temperature) to remove non-specifically bound probe.
-
-
Immunological Detection:
-
Block non-specific antibody binding sites with a blocking solution.
-
Incubate with Anti-DIG-AP antibody diluted in blocking solution.
-
Wash to remove unbound antibody.
-
-
Color Development:
-
Incubate the slides with NBT/BCIP substrate solution in the dark until the desired color intensity is reached.[10]
-
Stop the reaction by washing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with a suitable nuclear stain if desired.
-
Dehydrate and mount the slides for microscopy.
-
III. Northern Blotting with DIG-Labeled RNA Probes
This protocol outlines the detection of specific RNA molecules from a complex sample.
Materials:
-
Total RNA or mRNA sample
-
Denaturing agarose gel
-
Electrophoresis buffer (e.g., MOPS)
-
Nylon membrane
-
Transfer buffer (e.g., 20x SSC)
-
UV cross-linker
-
DIG Easy Hyb buffer
-
DIG-labeled RNA probe
-
Stringency wash buffers
-
Blocking solution
-
Anti-Digoxigenin-AP conjugate
-
Chemiluminescent substrate (e.g., CDP-Star)
Procedure:
-
RNA Electrophoresis:
-
Denature RNA samples and separate them by size on a denaturing agarose gel.[11]
-
-
Blotting:
-
Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.[12]
-
-
Cross-linking:
-
Fix the RNA to the membrane using a UV cross-linker.[12]
-
-
Prehybridization:
-
Incubate the membrane in DIG Easy Hyb buffer for at least 30 minutes at the hybridization temperature (e.g., 68°C).[12]
-
-
Hybridization:
-
Stringency Washes:
-
Perform a series of washes with low and high stringency buffers to remove unbound probe.[11]
-
-
Immunological Detection:
-
Block the membrane with blocking solution.
-
Incubate with Anti-DIG-AP conjugate.[11]
-
Wash the membrane to remove excess antibody.
-
-
Chemiluminescent Detection:
Visualizing the Process: Signaling Pathways and Workflows
To better understand the this compound system, the following diagrams illustrate the key processes.
Caption: General experimental workflow for hybridization assays using a DIG-labeled probe.
Caption: Signaling pathways for colorimetric and chemiluminescent detection of DIG.
Conclusion
The this compound system provides a powerful, sensitive, and safe method for the detection of nucleic acids in a variety of hybridization assays. Its high specificity minimizes background, while its versatility allows for both spatial and quantitative analysis. For researchers seeking reliable and reproducible results in applications ranging from in situ hybridization to Northern and Southern blotting, the DIG system offers a decisive advantage.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Sensitivity of this compound and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of this compound and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemiluminescent nucleic acid detection with this compound-labeled probes: a model system with probes for angiotensin converting enzyme which detect less than one attomole of target DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity of this compound and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Use of this compound-labelled probes for the quantitation of HBV-DNA in antiviral drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. case.edu [case.edu]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Simple and nonradioactive detection of microRNAs using this compound (DIG)-labeled probes with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Digoxigenin-dUTP Incorporation in Nucleic Acid Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Digoxigenin (DIG)-labeled nucleic acid probes offer a sensitive, specific, and safe alternative to radioactive methods for a wide range of molecular biology applications. This technical guide provides a comprehensive overview of the principles and methodologies for incorporating this compound-dUTP into DNA and RNA probes. Detailed experimental protocols for the most common labeling techniques, including Polymerase Chain Reaction (PCR), random priming, nick translation, and 3'-end labeling, are presented. Quantitative data on labeling efficiency, probe sensitivity, and stability are summarized for easy comparison. Furthermore, this guide illustrates the downstream detection of DIG-labeled probes using antibody-enzyme conjugates and chemiluminescent substrates, complete with diagrams of the signaling pathways and experimental workflows. A troubleshooting section is also included to address common issues encountered during the labeling and detection processes.
Introduction to the this compound (DIG) System
The this compound (DIG) system is a powerful and versatile non-radioactive method for the labeling and detection of nucleic acids.[1] this compound is a steroid hapten isolated from Digitalis purpurea and Digitalis lanata plants, making it an ideal label as anti-DIG antibodies do not cross-react with other biological molecules, ensuring high specificity.[1] The DIG molecule is linked to dUTP (or UTP for RNA probes) via a spacer arm. This modified nucleotide, this compound-dUTP, can be enzymatically incorporated into nucleic acid probes.
The detection of DIG-labeled probes is achieved through the high-affinity binding of an anti-DIG antibody. These antibodies are typically conjugated to an enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP). The enzyme then catalyzes a reaction with a specific substrate to produce a colorimetric, fluorescent, or chemiluminescent signal, allowing for the sensitive detection of the target nucleic acid sequence in applications like in situ hybridization (ISH), Northern blotting, and Southern blotting.
Properties of this compound-dUTP
This compound-11-dUTP is the most commonly used form, where an 11-atom spacer arm links the this compound molecule to the C5 position of the uracil base. This spacer minimizes steric hindrance, allowing for efficient incorporation by various DNA polymerases.
Table 1: Properties of this compound-11-dUTP
| Property | Value |
| Molecular Formula | C45H63N4O22P3Li4 |
| Molecular Weight | 1132.7 g/mol |
| Purity | ≥85% (HPLC) |
| Storage Temperature | -20°C |
| Stability | Stable for at least 1 year at -20°C.[1][2] |
There are two main forms of DIG-11-dUTP available: alkali-labile and alkali-stable. The alkali-labile form contains an ester bond that can be cleaved under alkaline conditions, allowing for the easy removal of the probe from a membrane for reprobing. The alkali-stable form has an ether bond that is resistant to alkaline treatment.
Methods for Incorporating this compound-dUTP into Nucleic Acid Probes
Several enzymatic methods can be employed to incorporate this compound-dUTP into nucleic acid probes. The choice of method depends on the type of nucleic acid (DNA or RNA), the amount and purity of the template, and the desired probe characteristics.
Polymerase Chain Reaction (PCR) Labeling
PCR labeling is a highly efficient method for generating specific, high-yield DIG-labeled DNA probes from small amounts of template DNA.[1][3] During the PCR amplification, this compound-11-dUTP is incorporated into the newly synthesized DNA strands in place of dTTP.
Workflow for PCR Labeling of DNA Probes
Caption: Workflow for generating DIG-labeled DNA probes via PCR.
Random Primed Labeling
Random primed labeling is a versatile method for generating DIG-labeled DNA probes from a denatured DNA template. A mixture of random hexanucleotide primers anneals to the template at multiple sites, and the Klenow fragment of DNA Polymerase I synthesizes complementary strands, incorporating DIG-dUTP. This method produces a high yield of uniformly labeled probes. On average, one DIG moiety is incorporated every 20-25 nucleotides.[1]
Workflow for Random Primed Labeling
Caption: Workflow for random primed labeling of DNA probes.
Nick Translation
In nick translation, DNase I introduces single-stranded nicks into a double-stranded DNA template. DNA Polymerase I then adds nucleotides, including DIG-dUTP, to the 3'-hydroxyl terminus of the nick while its 5'→3' exonuclease activity removes nucleotides from the 5' side. This process effectively moves the nick along the DNA, resulting in a DIG-labeled probe.
3'-End Labeling
3'-end labeling is used for labeling oligonucleotides or for applications where a single label at the end of the probe is desired. Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that can add a single this compound-11-ddUTP to the 3'-terminus of a DNA strand.[4]
Workflow for 3'-End Labeling
Caption: Workflow for 3'-end labeling of oligonucleotides.
Quantitative Comparison of Labeling Methods
The efficiency of DIG-dUTP incorporation and the sensitivity of the resulting probes can vary depending on the labeling method and the polymerase used.
Table 2: Comparison of DIG-dUTP Labeling Methods
| Feature | PCR Labeling | Random Primed Labeling | Nick Translation | 3'-End Labeling |
| Template Requirement | Small amounts (pg to ng) | 10 ng to 3 µg | 1 µg | 100 pmol oligonucleotide |
| Probe Length | User-defined by primers | Variable, depends on template | Variable, typically 200-500 bp | Same as input oligonucleotide |
| Labeling Density | High, depends on T content | High, 1 DIG per 20-25 nt[1] | Moderate | Single label per molecule |
| Typical Sensitivity | Very high, detects <0.1 pg target DNA | High, detects 0.03-0.1 pg target DNA[1] | Moderate to high | Lower than internal labeling |
| Advantages | High specificity and yield from minimal template[1][3] | Uniformly labeled probes, reliable | Labels dsDNA directly | Precise label location |
| Disadvantages | Requires sequence information for primers | Non-specific amplification possible | Can be difficult to control fragment size | Lower signal intensity |
Table 3: Relative Efficiency of dUTP Incorporation by Different DNA Polymerases
| DNA Polymerase | Relative dUTP Incorporation Efficiency (%) |
| Taq DNA Polymerase | 71.3[5] |
| Neq DNA Polymerase | 74.9[5] |
| Pfu DNA Polymerase | 9.4[5] |
| Vent DNA Polymerase | 15.1[5] |
| KOD DNA Polymerase | 12.3[5] |
Note: Data represents the incorporation of unmodified dUTP relative to TTP and serves as an indicator of the potential for DIG-dUTP incorporation.
Experimental Protocols
Protocol for PCR Labeling of DNA Probes
This protocol is a general guideline and may require optimization for specific templates and primers.
Reagents:
-
Template DNA (10 pg - 100 ng)
-
Forward and Reverse Primers (10 µM each)
-
10x PCR Buffer with MgCl2
-
PCR DIG Probe Synthesis Mix (containing dNTPs and DIG-11-dUTP)
-
Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water
Procedure:
-
On ice, prepare a 50 µL PCR reaction mix as follows:
-
5 µL 10x PCR Buffer with MgCl2
-
5 µL PCR DIG Probe Synthesis Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
X µL Template DNA
-
0.5 µL Taq DNA Polymerase
-
Nuclease-free water to 50 µL
-
-
Mix gently and centrifuge briefly.
-
Perform PCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 2 min
-
35 Cycles:
-
Denaturation: 95°C for 30 sec
-
Annealing: 55-65°C for 30 sec
-
Extension: 72°C for 1 min/kb
-
-
Final Extension: 72°C for 7 min
-
-
Analyze 5 µL of the PCR product on a 1% agarose gel to confirm amplification and estimate yield. The DIG-labeled probe will migrate slightly slower than an unlabeled probe of the same size.
-
The remaining labeled probe can be used directly for hybridization.
Table 4: Recommended DIG-dUTP:dTTP Ratios for PCR Labeling
| Application | Probe Length | Recommended dTTP:DIG-dUTP Ratio |
| Analysis of PCR Products | Any | 19:1 |
| Highly sensitive probes | < 1 kb | 2:1 |
| Highly sensitive probes | > 1 kb | 6:1 |
| Highly sensitive probes | > 3 kb | 6:1 to 10:1 |
Protocol for Random Primed DNA Labeling
Reagents:
-
Linearized DNA template (10 ng - 3 µg)
-
10x Hexanucleotide Mix
-
10x dNTP Labeling Mix (containing DIG-11-dUTP)
-
Klenow Fragment, labeling grade (2 U/µL)
-
0.2 M EDTA, pH 8.0
-
Nuclease-free water
Procedure:
-
In a microfuge tube, add 10 ng to 3 µg of linearized DNA and adjust the volume to 15 µL with nuclease-free water.
-
Denature the DNA by heating at 95-100°C for 10 minutes.
-
Immediately chill the tube on ice for 5 minutes.
-
On ice, add the following reagents in order:
-
2 µL 10x Hexanucleotide Mix
-
2 µL 10x dNTP Labeling Mix
-
1 µL Klenow Fragment
-
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for at least 60 minutes. Longer incubation times (up to 20 hours) can increase the yield.[6]
-
Stop the reaction by adding 2 µL of 0.2 M EDTA, pH 8.0.
-
The labeled probe is now ready for use.
Protocol for 3'-End Labeling of Oligonucleotides
Reagents:
-
Oligonucleotide (100 pmol)
-
5x Reaction Buffer
-
CoCl2 Solution
-
This compound-11-ddUTP (1 mM)
-
Terminal Transferase (20 U/µL)
-
0.2 M EDTA, pH 8.0
-
Nuclease-free water
Procedure:
-
In a microfuge tube on ice, prepare a 20 µL reaction mix:
-
4 µL 5x Reaction Buffer
-
4 µL CoCl2 Solution
-
X µL Oligonucleotide (100 pmol)
-
1 µL this compound-11-ddUTP (1 mM)
-
1 µL Terminal Transferase
-
Nuclease-free water to 20 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 2 µL of 0.2 M EDTA, pH 8.0.
-
The 3'-end labeled oligonucleotide can be used directly.
Detection of DIG-Labeled Probes
The detection of hybridized DIG-labeled probes is a multi-step process involving an anti-DIG antibody-enzyme conjugate and a substrate that generates a detectable signal.
Signaling Pathway for Chemiluminescent Detection
Caption: Signaling pathway for the chemiluminescent detection of DIG-labeled probes.
Chemiluminescent Detection
Chemiluminescent detection is one of the most sensitive methods for detecting DIG-labeled probes. Substrates such as CSPD® and CDP-Star® are dephosphorylated by alkaline phosphatase, leading to the emission of light that can be captured on X-ray film or with a digital imaging system.[7][8] The signal from these substrates can persist for several hours, allowing for multiple exposures.[7]
Probe Stability and Storage
Proper storage of DIG-labeled probes is crucial for maintaining their stability and performance.
Table 5: Storage and Stability of DIG-Labeled Probes
| Probe Type | Storage Conditions | Stability |
| DNA Probes | -20°C in TE buffer or precipitated in ethanol | At least 1 year |
| RNA Probes | -70°C in ethanol | At least 1 year[1] |
| Oligonucleotides | -20°C in TE buffer | Over 1 year[2] |
It is recommended to store probes in small aliquots to avoid repeated freeze-thaw cycles.[2]
Troubleshooting
Table 6: Troubleshooting Guide for DIG Labeling and Detection
| Problem | Possible Cause | Solution |
| Low or no labeling efficiency | Inactive enzyme | Use fresh enzyme and store properly. |
| Poor quality template DNA | Purify the template DNA. For random priming, ensure the DNA is fully denatured. | |
| Incorrect reaction conditions | Optimize incubation time, temperature, and reagent concentrations. | |
| High background on blot | Insufficient blocking | Increase blocking time or use a different blocking reagent. |
| Probe concentration too high | Reduce the amount of probe used in the hybridization. | |
| Inadequate washing | Increase the stringency and/or duration of the post-hybridization washes. | |
| Weak or no detection signal | Inefficient probe labeling | Check labeling efficiency by dot blot. |
| Low abundance of target nucleic acid | Increase the amount of sample loaded. | |
| Inactive antibody-enzyme conjugate | Use a fresh dilution of the conjugate. | |
| Degraded substrate | Use fresh chemiluminescent substrate. |
Conclusion
The incorporation of this compound-dUTP into nucleic acid probes provides a robust, sensitive, and safe methodology for a wide array of molecular biology applications. By selecting the appropriate labeling technique and optimizing the reaction and detection conditions, researchers can achieve high-quality results in techniques such as in situ hybridization, Northern blotting, and Southern blotting. This guide offers a detailed framework for the successful implementation of DIG-based technologies in the laboratory.
References
- 1. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 2. Storage of dye labeled probes [biosyn.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
Digoxigenin: A Comprehensive Technical Guide to its Natural Sources, Synthesis, and Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Digoxigenin (DIG) is a steroidal aglycone of significant interest in biomedical research and diagnostics. Naturally occurring in plants of the Digitalis genus, it can be obtained through extraction and subsequent hydrolysis of its glycoside precursors. Alternatively, chemical synthesis provides a reliable source for laboratory use. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and chemical synthesis of this compound. It further details its widespread application as a hapten for labeling biomolecules in essential laboratory techniques such as in situ hybridization (ISH) and enzyme-linked immunosorbent assay (ELISA), complete with experimental protocols. Finally, it briefly touches upon the signaling pathways potentially influenced by its glycoside parent, digoxin, and the implications for its use as a research tool.
Natural Sources and Extraction of this compound
This compound is a secondary metabolite found exclusively in the flowers and leaves of plants belonging to the Digitalis genus, commonly known as foxgloves.[1] The primary species of interest for commercial extraction are Digitalis purpurea, Digitalis orientalis, and Digitalis lanata.[1] In these plants, this compound exists as a component of cardiac glycosides, where it is linked to one or more sugar moieties. For instance, the well-known cardiac drug digoxin is composed of a this compound molecule attached to a trisaccharide.
The extraction of this compound from its natural sources is a multi-step process that typically involves the initial extraction of the parent glycoside, followed by hydrolysis to cleave the sugar residues.
Extraction of Digoxin from Digitalis lanata
A common method for obtaining this compound is through the extraction of its glycoside, digoxin, from the leaves of Digitalis lanata. The general workflow involves fermentation of the plant material to enzymatically remove a glucose and an acetyl group from the primary glycoside, lanatoside C, to yield digoxin. This is followed by solvent extraction and purification.
Experimental Protocol: Extraction of Digoxin by Percolation
This protocol is adapted from a method achieving a high degree of digoxin extraction.[2]
-
Fermentation: Chopped and dried Digitalis lanata foliage is subjected to anaerobic fermentation at 37°C for 48 hours. This process facilitates the enzymatic conversion of primary glycosides to secondary glycosides like digoxin.
-
Percolation: The fermented plant material is packed into a percolator. A 10% (v/v) aqueous ethanol or methanol solution is used as the extraction solvent.
-
Extraction Parameters:
-
Plant particle size: ~7 mm
-
Height of foliage in percolator: ~30 cm
-
Volumetric percolate flow rate: ~4 L/h
-
Percolate residence time: ~4 h
-
-
Purification: The resulting percolate, containing a mixture of glycosides, is then subjected to further purification steps, such as liquid-liquid extraction, to isolate digoxin. A high-purity product can be obtained through these subsequent purification stages.
Hydrolysis of Digoxin to this compound
Once purified, digoxin can be hydrolyzed to yield this compound by cleaving the three digitoxose sugar molecules. Acid hydrolysis is a common laboratory method for this conversion.
Experimental Protocol: Acid Hydrolysis of Digoxin
This protocol is based on studies of digoxin hydrolysis in acidic conditions.[3]
-
Acidification: Dissolve the purified digoxin in an acidic solution. Hydrochloric acid (HCl) at a pH of 1-2 is effective.
-
Incubation: Incubate the solution at 37°C.
-
Reaction Time: Allow the reaction to proceed for at least 90 minutes. Under these conditions, over 96% hydrolysis can be achieved.
-
Purification: Following hydrolysis, the resulting this compound can be purified from the reaction mixture using techniques such as thin-layer chromatography (TLC) or column chromatography.
Quantitative Data for Extraction and Hydrolysis
| Process Step | Starting Material | Product | Reported Yield/Efficiency | Reference |
| Digoxin Extraction | Fermented Digitalis lanata foliage | Digoxin | 97% extraction degree | [2] |
| Digoxin Extraction | Fermented Digitalis lanata foliage | Digoxin | 98% yield with specific solvent system | [4] |
| Acid Hydrolysis | Digoxin | This compound | >96% hydrolysis (pH 1-2, 37°C, 90 min) | [3] |
Chemical Synthesis of this compound
While extraction from natural sources is a primary route, chemical synthesis offers an alternative for obtaining this compound, particularly for creating derivatives and ensuring a consistent supply for laboratory use. Semi-synthesis, starting from more readily available steroids, is a common approach.
Semi-Synthesis from Androstenedione
An efficient stereoselective semi-synthesis of (+)-digitoxigenin, a closely related cardenolide, has been reported starting from androstenedione. This multi-step process highlights the complexity of cardenolide synthesis.
Key Features of the Synthetic Route:
-
Starting Material: Commercially available androstenedione.
-
Key Reactions: Saegusa–Ito oxidation, direct C14β-hydroxylation, and a Stille cross-coupling.
-
Number of Steps: 9 linear steps.
-
Overall Yield: 20.4%.
A detailed step-by-step protocol for this synthesis is highly complex and beyond the scope of this guide, but the key transformations provide a roadmap for synthetic chemists.
Quantitative Data for Chemical Synthesis
| Synthesis Route | Starting Material | Product | Overall Yield | Number of Steps | Reference |
| Semi-synthesis | Androstenedione | (+)-Digitoxigenin | 20.4% | 9 | [5] |
Laboratory Applications of this compound
This compound's primary utility in the laboratory stems from its properties as a hapten—a small molecule that can elicit an immune response when attached to a larger carrier molecule.[1] Its high antigenicity and the fact that it is not naturally present in most biological systems make it an excellent tag for labeling and detecting biomolecules with high specificity and low background.[6]
This compound in In Situ Hybridization (ISH)
This compound-labeled nucleic acid probes are widely used for detecting specific DNA or RNA sequences within cells and tissues. The DIG-labeled probe is hybridized to the target sequence and then detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) or a fluorescent dye.[7]
Experimental Workflow: this compound In Situ Hybridization
Experimental Protocol: Synthesis of DIG-Labeled RNA Probes
This protocol outlines the synthesis of DIG-labeled RNA probes by in vitro transcription.[3][4]
-
Template Preparation: Linearize a plasmid vector containing the DNA sequence of interest downstream of an RNA polymerase promoter (e.g., T7, SP6, or T3).
-
In Vitro Transcription Reaction: Set up the transcription reaction with the following components:
-
Linearized DNA template
-
RNA polymerase (T7, SP6, or T3)
-
Transcription buffer
-
RNase inhibitor
-
A mixture of ATP, CTP, GTP, and UTP, with a portion of the UTP replaced by DIG-11-UTP. A common ratio is 6.5:3.5 UTP to DIG-11-UTP.
-
-
Incubation: Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: Remove the DNA template by adding DNase I and incubating for a further 15 minutes at 37°C.
-
Purification: Purify the DIG-labeled RNA probe by ethanol precipitation or using a spin column to remove unincorporated nucleotides.
-
Quantification: Determine the yield of the labeled probe. This can be estimated by including a radioactive tracer in the reaction or by a direct detection procedure comparing the signal of a dilution series of the probe to a DIG-labeled standard.[6]
This compound in Enzyme-Linked Immunosorbent Assay (ELISA)
This compound can be used as a label in various ELISA formats, most commonly in competitive or indirect competitive assays for the quantification of small molecules (haptens).
Experimental Workflow: this compound Competitive ELISA
Experimental Protocol: Indirect Competitive ELISA for a Hapten
This generalized protocol is adapted from a method for detecting digoxin and can be applied to other haptens.[8][9]
-
Plate Coating: Coat the wells of a 96-well microplate with a conjugate of the target hapten and a carrier protein (e.g., ovalbumin, OVA) at a concentration of 0.1-0.3 µg/mL in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 0.2% gelatin in coating buffer) to each well and incubating for 1-2 hours at 37°C.
-
Washing: Wash the plate as described in step 2.
-
Competitive Reaction: Add a mixture of the sample (or standard) containing the free hapten and a fixed concentration of the anti-hapten antibody to the wells. Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the plate as described in step 2.
-
Detection: Add a secondary antibody that is conjugated to an enzyme (e.g., HRP-labeled goat anti-mouse IgG) and recognizes the primary antibody. Incubate for 30 minutes at 37°C.
-
Washing: Wash the plate as described in step 2.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP) and incubate in the dark until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 M sulfuric acid).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of the hapten in the sample.
This compound and Cellular Signaling Pathways
When used as a labeling hapten, this compound is generally considered to be biologically inert in the assay system, meaning it should not interfere with the biological processes being studied. However, it is important to be aware of the known biological activities of its parent glycoside, digoxin.
Digoxin exerts its therapeutic effects by inhibiting the Na+/K+-ATPase pump in cardiomyocytes.[7] This inhibition leads to an increase in intracellular calcium, which enhances myocardial contractility. Beyond this primary mechanism, studies have shown that digoxin can influence several intracellular signaling pathways, including:
-
Src/EGFR/STAT3 Pathway: Digoxin can inhibit the proto-oncogene Src, as well as the phosphorylation and expression of the epidermal growth factor receptor (EGFR) and STAT3, which can suppress cancer cell proliferation and migration.[5]
-
mTOR and ERK1/2 Pathways: In some cancer cell lines, digoxin has been shown to induce autophagy and inhibit cell growth by regulating the mTOR and ERK1/2 signaling pathways.[5]
It is crucial to note that these effects are attributed to digoxin. One study found that this compound itself did not inhibit the activity of RORγt, a nuclear receptor involved in Th17 cell differentiation, whereas digoxin did.[10] This suggests that the sugar moieties of digoxin are important for at least some of its biological activities, and that this compound may indeed be more inert in certain cellular contexts.
Signaling Pathways Potentially Affected by Digoxin
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantification of digoxin by enzyme immunoassay: synthesis of a maleimide derivative of this compound succinate for enzyme coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and purification of this compound-labeled RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ジゴキシゲニン(DIG)による標識方法 [sigmaaldrich.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Lateral-Flow Immunochromatographic Strip for the Detection of Digoxin in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tdi.ox.ac.uk [tdi.ox.ac.uk]
The Specificity and Application of Anti-Digoxigenin Antibodies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digoxigenin (DIG) is a small steroid molecule, a hapten, found exclusively in the plants of the Digitalis genus. Due to its high antigenicity and the absence of an endogenous equivalent in animal tissues, the DIG system has become a cornerstone for a multitude of molecular biology applications. The system relies on the highly specific recognition of DIG-labeled molecules by anti-digoxigenin antibodies. This technical guide provides an in-depth overview of the core principles of anti-DIG antibodies, their specificity, and their application in various experimental contexts, complete with detailed protocols and quantitative data.
The utility of the DIG system lies in its versatility. Biomolecules such as nucleic acids (DNA and RNA) and proteins can be covalently labeled with this compound. These labeled molecules can then be detected with high sensitivity and specificity using anti-DIG antibodies, which can be conjugated to enzymes, fluorophores, or other reporter molecules. This indirect detection method offers significant signal amplification and a low background, making it a superior alternative to direct labeling in many scenarios.
Production of Anti-Digoxigenin Antibodies
Anti-digoxigenin antibodies are available as both monoclonal and polyclonal preparations. The production of these antibodies follows standard immunological principles.
-
Monoclonal Antibody Production : To generate monoclonal antibodies, mice (typically Balb/c) are immunized with this compound conjugated to a larger carrier protein, such as Edestin or Keyhole Limpet Hemocyanin (KLH), to elicit a robust immune response.[1] Spleen cells from the immunized mice are then fused with myeloma cells to create hybridoma cell lines. These hybridomas are screened for the production of antibodies with high affinity and specificity for this compound.
-
Polyclonal Antibody Production : Polyclonal antibodies are typically raised in animals like sheep or goats by immunizing them with a DIG-carrier protein conjugate. The resulting antiserum contains a heterogeneous population of antibodies that recognize different epitopes on the this compound molecule.
dot
Caption: Workflow for monoclonal anti-digoxigenin antibody production.
Specificity and Affinity
The hallmark of the DIG system is the high specificity and affinity of the anti-digoxigenin antibody for its hapten.
dot
Caption: Principle of this compound labeling and immunodetection.
The dissociation constant (Kd) for the interaction between anti-digoxigenin antibodies and DIG is estimated to be approximately 12 nM, indicating a strong binding affinity.[2] This strong interaction ensures stable complex formation, which is crucial for sensitive detection.
Cross-Reactivity
The specificity of anti-digoxigenin antibodies is exceptionally high. They exhibit minimal cross-reactivity with other steroids, including those found in mammals like estrogens and androgens.[3] However, due to structural similarities, some cross-reactivity is observed with related cardiac glycosides.
| Compound | Cross-Reactivity with Anti-Digoxigenin Antibody |
| This compound | 100% |
| Digoxin | High (often 100%)[1][4] |
| Digitoxin | Moderate[4][5] |
| Ouabain | Negligible[4][5] |
| Other Steroids (e.g., estrogens, androgens) | None Reported[3] |
| Carrier Protein (e.g., KLH) | None Reported[1] |
Applications and Recommended Concentrations
Anti-digoxigenin antibodies are employed in a wide array of molecular biology techniques. The optimal antibody concentration is application-dependent and should be determined empirically. The following table provides general guidelines.
| Application | Recommended Starting Dilution | Recommended Concentration (µg/mL) |
| ELISA (Coating) | N/A | 2 - 4 |
| ELISA (Detection) | 1:25 - 1:50 | 2 - 4 |
| Western Blot (WB) | 1:50 - 1:200 | 0.5 - 2 |
| Immunohistochemistry (IHC) | 1:50 - 1:200 | 0.5 - 2 |
| In Situ Hybridization (ISH) | 1:250 - 1:500 | 0.2 - 0.4 |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes an indirect ELISA to quantify a DIG-labeled protein.
dot
References
Methodological & Application
Application Notes and Protocols for Generating Digoxigenin-Labeled RNA Probes (Riboprobes)
For Researchers, Scientists, and Drug Development Professionals
Digoxigenin (DIG)-labeled RNA probes, or riboprobes, are a cornerstone for a variety of molecular biology techniques, most notably in situ hybridization (ISH) for the visualization of gene expression in tissues and whole organisms.[1][2] The non-radioactive DIG system offers a safe, stable, and highly sensitive alternative to traditional radiolabeling methods.[3] DIG-labeled probes can be stored for over a year without loss of activity, ensuring consistency in long-term studies.[4] This document provides a detailed protocol for the generation of high-quality DIG-labeled riboprobes.
Key Principles
The generation of DIG-labeled riboprobes involves the in vitro transcription of a linearized DNA template containing the sequence of interest flanked by a bacteriophage RNA polymerase promoter (e.g., T7, SP6, or T3).[2][5][6] During transcription, a DIG-labeled uridine triphosphate (DIG-11-UTP) is incorporated into the newly synthesized RNA strand.[2][6] The resulting DIG-labeled RNA probe can then be used for hybridization, where it is detected with a high-affinity anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP) or peroxidase (POD), which in turn catalyzes a colorimetric or chemiluminescent reaction.[1]
Experimental Workflow
The overall workflow for generating DIG-labeled riboprobes consists of template preparation, in vitro transcription, and purification of the labeled probe.
Figure 1. A diagram illustrating the workflow for generating this compound-labeled RNA probes.
Experimental Protocols
Template Preparation
High-quality, linearized template DNA is crucial for successful in vitro transcription. Two common sources for templates are plasmids and PCR products.
1.1. Plasmid-Derived Template
-
Linearization: Digest 5-10 µg of the plasmid containing your insert of interest with a suitable restriction enzyme. The enzyme should cut at a single site downstream of the insert to allow for run-off transcription.
-
Purification: Purify the linearized plasmid DNA using a phenol/chloroform extraction followed by ethanol precipitation or by using a commercial DNA purification kit.
-
Verification: Confirm complete linearization by running a small aliquot of the digested plasmid on an agarose gel alongside the uncut plasmid. A single band corresponding to the size of the linearized plasmid should be visible.
1.2. PCR-Derived Template
This method bypasses the need for cloning by incorporating an RNA polymerase promoter sequence into the PCR primer.
-
Primer Design: Design a reverse primer that includes the T7, SP6, or T3 RNA polymerase promoter sequence at its 5' end.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to generate the DNA template.
-
Purification: Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.
-
Verification: Verify the size and purity of the PCR product on an agarose gel.
In Vitro Transcription for DIG-Labeling
This protocol is based on a standard 20 µL reaction volume. From 1 µg of template DNA, a yield of up to 20 µg of labeled RNA can be expected.[5]
Table 1: In Vitro Transcription Reaction Setup
| Component | Volume | Final Concentration |
| Linearized Template DNA | X µL | 1 µg |
| 10x Transcription Buffer | 2 µL | 1x |
| DIG RNA Labeling Mix | 2 µL | 1x |
| RNase Inhibitor | 1 µL | 20-40 units |
| T7, SP6, or T3 RNA Polymerase | 2 µL | 20-40 units |
| Nuclease-Free Water | Up to 20 µL | - |
Protocol:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the order listed in Table 1 to avoid precipitation of the DNA template by the spermidine in the transcription buffer.
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction for 2 hours at 37°C.[7]
-
To remove the DNA template, add 2 µL of RNase-free DNase I (10 U/µL) and incubate for 15 minutes at 37°C.[7]
Purification of the DIG-Labeled Riboprobe
Purification removes unincorporated nucleotides, enzymes, and the digested DNA template.
3.1. Lithium Chloride (LiCl) Precipitation (Recommended for probes >300 bp)
-
Add 2 µL of 0.5 M EDTA to stop the reaction.
-
Add 2.5 µL of 8 M LiCl and 75 µL of pre-chilled 100% ethanol.
-
Mix well and precipitate for at least 30 minutes at -80°C or overnight at -20°C.
-
Centrifuge at maximum speed for 30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge for 15 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the probe in 20-50 µL of nuclease-free water.
3.2. Spin Column Purification
Commercially available RNA cleanup spin columns can also be used for purification. Follow the manufacturer's instructions. This method is generally faster and can be more efficient for smaller probes.[8]
Quantification and Quality Control of the DIG-Labeled Riboprobe
4.1. Spectrophotometry
Measure the absorbance at 260 nm (A260) to determine the RNA concentration. An A260 of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA. The A260/A280 ratio should be ~2.0 for pure RNA.
4.2. Gel Electrophoresis
Run a small aliquot of the purified probe on a denaturing agarose gel (e.g., formaldehyde gel) to check its integrity. A sharp, distinct band should be visible. Due to the incorporation of the bulky DIG molecule, the labeled probe will migrate slightly slower than its unlabeled counterpart.[5]
4.3. Dot Blot Assay for Labeling Efficiency
A dot blot can be used to estimate the labeling efficiency by comparing a dilution series of the newly synthesized probe to a DIG-labeled control RNA of known concentration.[9]
Table 2: Recommended Probe Concentrations for Downstream Applications
| Application | Recommended Probe Concentration |
| In Situ Hybridization (ISH) | 100 ng/mL to 1 µg/mL |
| Northern Blot Hybridization | 100 ng/mL of hybridization solution |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no probe yield | Incomplete linearization of plasmid DNA. | Verify complete linearization on a gel. Increase restriction enzyme units or incubation time. |
| Inactive RNA polymerase. | Use fresh enzyme and keep it on ice. | |
| Contaminants in the DNA template (e.g., ethanol, salts). | Re-purify the template DNA. | |
| RNase contamination. | Use RNase-free water, tips, and tubes. Wear gloves. | |
| Probe is degraded | RNase contamination. | Maintain a sterile, RNase-free work environment. |
| High background in ISH | Probe concentration is too high. | Optimize probe concentration. |
| Incomplete removal of unincorporated DIG-UTP. | Ensure proper purification of the probe. | |
| Probe is too long, causing non-specific binding. | If the probe is >1 kb, consider partial hydrolysis to generate smaller fragments (e.g., incubation in carbonate buffer).[10] |
Materials and Reagents
-
Plasmid DNA or PCR product containing the target sequence
-
Restriction enzyme and buffer
-
T7, SP6, or T3 RNA Polymerase
-
DIG RNA Labeling Mix (containing ATP, CTP, GTP, UTP, and DIG-11-UTP)
-
10x Transcription Buffer
-
RNase Inhibitor
-
RNase-free DNase I
-
0.5 M EDTA, pH 8.0
-
8 M LiCl
-
100% and 70% Ethanol
-
Nuclease-free water
-
DNA and RNA purification kits
-
Agarose and reagents for gel electrophoresis
References
- 1. Production of this compound-Labeled Riboprobes for In Situ Hybridization Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and purification of this compound-labeled RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an alternative probe labeling for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of this compound-labelled probes for the quantitation of HBV-DNA in antiviral drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. rubensteinlab.ucsf.edu [rubensteinlab.ucsf.edu]
- 8. HighYield T7 this compound RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Preparation of this compound labeled riboprobes — English [quality4lab.igb.cnr.it]
Application Notes: In Situ Hybridization (ISH) Using Digoxigenin (DIG)-Labeled Probes
Introduction
In situ hybridization (ISH) is a powerful technique used to localize specific nucleic acid sequences (DNA or RNA) within morphologically preserved tissue sections, cells, or whole organisms[1][2]. This method provides crucial spatio-temporal information about gene expression and genetic loci[3]. The use of non-radioactive this compound (DIG)-labeled probes has become a widely adopted alternative to traditional radioactive methods due to its high sensitivity, specificity, and safety[1][4]. This compound is a steroid found exclusively in foxglove plants, making it an ideal hapten for labeling nucleic acid probes as it is not naturally present in animal tissues, thus ensuring low background signals[4][5][6].
DIG-labeled probes are stable for over a year, which allows for consistent results in long-term studies[1]. The detection of these probes is typically achieved through high-affinity anti-DIG antibodies conjugated to enzymes like alkaline phosphatase (AP) or horseradish peroxidase (POD), which then catalyze a chromogenic or chemiluminescent reaction, producing a stable, localized signal[4][7]. This system's sensitivity allows for the detection of rare transcripts, making it an invaluable tool in various research fields, including developmental biology, neurobiology, cancer research, and virology[1][4].
Principle of the Method
The DIG-ISH workflow involves several key stages:
-
Probe Synthesis: A DIG-labeled nucleic acid probe (typically an RNA probe or riboprobe) is synthesized to be complementary to the target mRNA or DNA sequence. This is often achieved through in vitro transcription, incorporating DIG-labeled UTPs[3].
-
Tissue Preparation: The biological sample is fixed, sectioned, and mounted on slides. Proper fixation is crucial to preserve both the tissue morphology and the target nucleic acids.
-
Hybridization: The labeled probe is applied to the prepared tissue section. The slide is heated to denature the nucleic acids and then incubated at an optimal temperature to allow the probe to anneal specifically to its complementary target sequence within the cells.
-
Stringency Washes: A series of washes are performed to remove any non-specifically bound or excess probe, which is critical for reducing background noise.
-
Immunological Detection: The DIG-labeled probe is detected using an anti-DIG antibody conjugated to an enzyme, most commonly alkaline phosphatase (AP)[7].
-
Signal Visualization: A substrate solution is added, which is converted by the enzyme into a colored precipitate at the site of hybridization. For AP, a common substrate is the combination of Nitro-Blue Tetrazolium (NBT) and 5-Bromo-4-Chloro-3-Indolyl Phosphate (BCIP), which produces a dark blue/purple precipitate[7][8].
Applications in Research and Drug Development
-
Gene Expression Analysis: Determining the precise cellular location and relative abundance of specific mRNAs to understand gene function in a spatial context[3].
-
Developmental Biology: Visualizing gene expression patterns during embryonic development to understand cellular differentiation and tissue formation[3].
-
Neuroscience: Mapping the expression of neurotransmitter receptors, ion channels, and other neural-specific genes in the brain.
-
Cancer Research: Identifying the overexpression or localization of oncogenes or tumor suppressor genes within tumor tissues.
-
Infectious Disease Research: Detecting viral DNA or RNA within infected cells and tissues to study the pathogenesis of viral infections[1].
-
Pharmacology and Toxicology: Assessing the effect of drug candidates on the expression of target genes in specific tissues or cell types.
Experimental Workflow and Detection Pathway
The following diagrams illustrate the overall experimental workflow for DIG-ISH and the signaling pathway for chromogenic detection.
Caption: Overall experimental workflow for In Situ Hybridization using DIG-labeled probes.
Caption: Chromogenic detection pathway in DIG-ISH using an Anti-DIG-AP antibody.
Detailed Protocols
1. Preparation of DIG-Labeled RNA Probes by In Vitro Transcription
This protocol describes the synthesis of antisense RNA probes from a linearized plasmid DNA template containing the gene of interest downstream of an RNA polymerase promoter (e.g., T7, T3, or SP6).
| Reagent | Amount for a 20 µL reaction | Purpose |
| Linearized Template DNA (0.5-1.0 µg/µL) | 1 µL | Provides the DNA sequence for transcription. |
| 10X Transcription Buffer | 2 µL | Maintains optimal pH and ionic conditions for the polymerase. |
| 10X DIG RNA Labeling Mix | 2 µL | Contains ATP, CTP, GTP, UTP, and DIG-11-UTP. |
| RNase Inhibitor | 1 µL | Protects the newly synthesized RNA probe from degradation. |
| T7/T3/SP6 RNA Polymerase | 2 µL | Catalyzes the synthesis of RNA from the DNA template. |
| Nuclease-free Water | 12 µL | To bring the final volume to 20 µL. |
| Source: Adapted from various protocols[3][9]. |
Methodology:
-
Combine the reagents in a sterile, RNase-free microcentrifuge tube on ice in the order listed.
-
Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.
-
Incubate the reaction mixture for 2 hours at 37°C[10].
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate for an additional 15 minutes at 37°C[3].
-
Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).
-
Precipitate the RNA probe by adding 2.5 µL of 4 M LiCl and 75 µL of pre-chilled absolute ethanol. Incubate at -20°C for at least 30 minutes or overnight at -80°C[10].
-
Centrifuge at maximum speed for 30 minutes at 4°C. Carefully discard the supernatant.
-
Wash the pellet with 50 µL of cold 70% ethanol and centrifuge for 10 minutes.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the probe in an appropriate volume (e.g., 20-50 µL) of nuclease-free water or hybridization buffer.
-
Assess probe concentration and quality using a spectrophotometer and/or gel electrophoresis. Store the probe at -80°C.
2. In Situ Hybridization on Paraffin-Embedded Sections
This protocol outlines the steps from deparaffinization to hybridization. All solutions should be prepared with DEPC-treated water to prevent RNA degradation.
| Step | Solution | Time and Temperature |
| Deparaffinization | Xylene | 2 x 10 minutes, RT |
| Rehydration | 100%, 95%, 70%, 50% Ethanol | 5 minutes each, RT |
| Washing | 1X PBS | 2 x 5 minutes, RT |
| Fixation | 4% Paraformaldehyde (PFA) in PBS | 10-20 minutes, RT |
| Permeabilization | Proteinase K (10-20 µg/mL) in PBS | 10-30 minutes, 37°C (Optimize for tissue) |
| Post-fixation | 4% PFA in PBS | 5 minutes, RT |
| Acetylation | 0.1 M Triethanolamine + Acetic Anhydride | 10 minutes, RT |
| Prehybridization | Hybridization Buffer | 1-4 hours, 65-70°C[8] |
| Hybridization | Hybridization Buffer with DIG-probe | Overnight (16-24 hours), 65-70°C[8] |
| RT = Room Temperature. Source: Adapted from various protocols[8]. |
Methodology:
-
Deparaffinize and Rehydrate: Immerse slides in xylene, followed by a graded ethanol series and finally in PBS[8].
-
Fixation: Post-fix the sections in 4% PFA to ensure nucleic acids are retained.
-
Permeabilization: Digest the tissue with Proteinase K to allow probe penetration. The time and concentration are critical and must be optimized for each tissue type to avoid loss of morphology or signal[2].
-
Acetylation: Treat with acetic anhydride in triethanolamine to reduce non-specific electrostatic binding of the probe.
-
Prehybridization: Incubate slides in hybridization buffer without the probe in a humidified chamber to block non-specific binding sites[8].
-
Hybridization: Remove the prehybridization buffer and add the hybridization buffer containing the denatured DIG-labeled probe (typically 100-500 ng/mL). Denature the probe by heating to 80°C for 5 minutes before applying. Cover with a coverslip and incubate overnight in a humidified chamber[8].
3. Immunological Detection and Visualization
This protocol covers the post-hybridization washes and the detection of the hybridized probe.
| Step | Solution | Time and Temperature |
| Stringency Washes | 5X SSC | 10 minutes, 65-70°C |
| 2X SSC / 50% Formamide | 2 x 30 minutes, 65-70°C | |
| 0.2X SSC | 2 x 20 minutes, 65-70°C | |
| Immunodetection | ||
| Washing | MABT (Maleic acid buffer + Tween-20) | 2 x 15 minutes, RT |
| Blocking | MABT + 2% Blocking Reagent + 20% Sheep Serum | 1-2 hours, RT |
| Antibody Incubation | Anti-DIG-AP Fab fragments (1:2000 - 1:5000) in blocking solution | Overnight, 4°C |
| Post-Antibody Washes | MABT | 3 x 30 minutes, RT |
| Equilibration | NTM (Tris-HCl pH 9.5, NaCl, MgCl₂) | 2 x 10 minutes, RT |
| Visualization | ||
| Color Development | NTM + NBT (4.5 µL/mL) + BCIP (3.5 µL/mL) | Hours to days, RT (in the dark) |
| Source: Adapted from various protocols[3][8]. |
Methodology:
-
Stringency Washes: Perform a series of high-temperature washes with decreasing salt concentrations (SSC) and formamide to remove non-specifically bound probe[3][8]. The temperature is a critical factor for stringency.
-
Blocking: After washing, equilibrate the slides in MABT buffer and then incubate in a blocking solution to prevent non-specific binding of the antibody[8].
-
Antibody Incubation: Incubate the slides with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution[8].
-
Post-Antibody Washes: Wash extensively with MABT to remove unbound antibody.
-
Color Development: Equilibrate the slides in NTM buffer. Incubate the slides with the NBT/BCIP substrate solution in a dark, humid chamber. Monitor the color development under a microscope. The reaction can take from a few hours to several days[8].
-
Stopping the Reaction: Once the desired signal intensity is reached with minimal background, stop the reaction by washing the slides in PBS or TE buffer.
-
Counterstaining and Mounting: Optionally, counterstain with a nuclear stain like Nuclear Fast Red. Dehydrate the sections through an ethanol series and xylene, and mount with a permanent mounting medium[8].
Troubleshooting
Effective troubleshooting is key to successful ISH experiments. Common issues include weak or no signal, and high background.
Caption: A logical guide for troubleshooting common issues in DIG-ISH experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | RNA degradation | Use RNase-free reagents and bake glassware. Ensure tissue is processed quickly[10]. |
| Inefficient probe labeling | Verify probe concentration and labeling efficiency via dot blot or gel electrophoresis. | |
| Insufficient tissue permeabilization | Optimize the Proteinase K digestion time and concentration. Over-digestion can destroy tissue morphology[2]. | |
| Over-fixation of tissue | Reduce fixation time. An antigen retrieval step may be necessary for some tissues[2]. | |
| High Background | Probe concentration is too high | Titrate the probe to find the optimal concentration that gives a strong signal with low background[2]. |
| Insufficient washing stringency | Increase the temperature or duration of the post-hybridization washes, or decrease the salt concentration (SSC)[2][11]. | |
| Non-specific antibody binding | Increase the duration of the blocking step or the concentration of blocking reagents (e.g., serum)[9]. | |
| Endogenous alkaline phosphatase activity | Add Levamisole to the color development solution to inhibit most endogenous AP activity (except intestinal)[3]. | |
| Probe is "sticky" | Perform hybridization with a sense probe as a negative control to check for non-specific probe binding[9]. |
References
- 1. This compound as an alternative probe labeling for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rndsystems.com [rndsystems.com]
- 6. bio-techne.com [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. DIG Northern Starter Kit Protocol & Troubleshooting [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for Northern and Southern Blotting with Digoxigenin (DIG)-Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of digoxigenin (DIG)-labeled probes in Northern and Southern blotting. The DIG system offers a sensitive, safe, and cost-effective non-radioactive alternative for the detection of specific DNA and RNA sequences.[1][2][3][4]
Introduction to the this compound (DIG) System
The DIG system is based on the use of this compound, a steroid hapten isolated from Digitalis plants. This molecule is not found in other biological materials, ensuring high specificity of detection. Nucleic acid probes (DNA or RNA) are labeled with DIG-dUTP, which can be incorporated enzymatically. Following hybridization of the DIG-labeled probe to the target nucleic acid on a membrane, the DIG moiety is recognized by a high-affinity anti-digoxigenin antibody conjugated to an enzyme, typically alkaline phosphatase (AP).[5] The target molecule is then visualized using a chemiluminescent or colorimetric substrate that reacts with the enzyme.[5]
Advantages of the DIG System:
-
Safety: Eliminates the hazards associated with radioactive isotopes.[2][3][4]
-
Stability: DIG-labeled probes are stable for at least a year, allowing for consistent results over long-term studies.[6]
-
Sensitivity: The sensitivity of the DIG system is comparable to that of radioactive methods, capable of detecting femtogram levels of target nucleic acids.[7][8]
-
Speed: The entire procedure, from hybridization to detection, can be completed in a shorter timeframe compared to autoradiography.[9][10]
-
Versatility: Probes can be labeled using various methods, including PCR, random priming, and in vitro transcription, and detected with either chemiluminescent or colorimetric substrates.[11]
Quantitative Performance of DIG-Labeled Probes
The sensitivity of the DIG system has been demonstrated in various applications. The following table summarizes reported detection limits.
| Technique | Target Nucleic Acid | Probe Type | Detection Limit | Reference |
| Dot Blot | Plasmid DNA | DIG-labeled DNA | 10-50 fg | [8] |
| Dot Blot | Angiotensin Converting Enzyme DNA | DIG-labeled DNA | 23 fg (1.6 x 10⁻¹⁹ mol) | [7] |
| Southern Blot | Tissue Plasminogen Activator (tPA) gene in human genomic DNA | DIG-labeled RNA | Detectable in 0.3 µg of digested DNA | [12] |
| Northern Blot | Human Hepatocyte Growth Factor (hHGF) mRNA | DIG-labeled RNA | Detectable in as little as 100 ng of total RNA | [6] |
Experimental Workflows
The following diagrams illustrate the general workflows for Southern and Northern blotting using DIG-labeled probes.
Caption: Southern Blotting Workflow with DIG-labeled Probes.
Caption: Northern Blotting Workflow with DIG-labeled Probes.
Detailed Protocols
I. Preparation of DIG-Labeled Probes
Probes can be labeled with DIG-11-dUTP using several methods. PCR labeling is often preferred for its high yield and sensitivity, especially when the template is scarce. For Northern blotting, RNA probes generated by in vitro transcription are recommended for higher sensitivity and specificity in detecting rare mRNAs.
A. PCR DIG Probe Synthesis This method incorporates DIG-11-dUTP during a standard PCR amplification.
Reaction Mixture:
| Component | Volume | Final Concentration |
|---|---|---|
| Template DNA (10 pg - 100 ng) | 1 µl | Varies |
| Forward Primer (10 µM) | 1 µl | 0.2 µM |
| Reverse Primer (10 µM) | 1 µl | 0.2 µM |
| PCR DIG Probe Synthesis Mix (10x) | 5 µl | 1x |
| Taq DNA Polymerase (5 U/µl) | 0.75 µl | 3.75 U |
| Nuclease-free Water | to 50 µl | - |
PCR Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 2 minutes
-
35 Cycles:
-
95°C for 30 seconds (Denaturation)
-
55-65°C for 30 seconds (Annealing - optimize for primers)
-
72°C for 1 minute/kb (Extension)
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
B. Random Primed DNA Labeling This method uses random hexanucleotides to prime the synthesis of a DIG-labeled DNA strand from a denatured DNA template.[13]
-
Add 10 ng to 3 µg of linearized template DNA to a reaction tube and adjust the volume to 15 µl with nuclease-free water.[13]
-
Denature the DNA by heating at 95-100°C for 10 minutes, then immediately chill on ice.[13]
-
To the denatured DNA, add:
-
2 µl of 10x Hexanucleotide Mix
-
2 µl of 10x dNTP Labeling Mix (with DIG-dUTP)
-
1 µl of Klenow Fragment, exo- (5 U)
-
-
Incubate the reaction for at least 1 hour (or overnight) at 37°C.
-
Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).
C. In Vitro Transcription for RNA Probes DIG-labeled RNA probes are synthesized from a linearized plasmid template containing a T7, SP6, or T3 promoter.
-
Linearize 1 µg of the template plasmid downstream of the insert with a suitable restriction enzyme.
-
Set up the transcription reaction at room temperature:
-
Linearized template DNA (0.5-1 µg)
-
2 µl 10x Transcription Buffer
-
2 µl 10x DIG RNA Labeling Mix
-
1 µl RNase Inhibitor
-
2 µl RNA Polymerase (T7, SP6, or T3)
-
Nuclease-free water to 20 µl
-
-
Incubate for 2 hours at 37°C.
-
(Optional) Remove the DNA template by adding 1 µl of RNase-free DNase I and incubating for 15 minutes at 37°C.
-
Precipitate the RNA probe by adding 2.5 µl of 4 M LiCl and 75 µl of pre-chilled absolute ethanol. Incubate at -20°C for at least 30 minutes.
-
Centrifuge, wash the pellet with 70% ethanol, and resuspend in nuclease-free water.
II. Southern Blotting Protocol
-
DNA Digestion and Electrophoresis: Digest 10-20 µg of genomic DNA with appropriate restriction enzymes.[14] Separate the DNA fragments on a 0.8-1.0% agarose gel.[15]
-
Denaturation and Neutralization:
-
Transfer: Transfer the DNA from the gel to a positively charged nylon membrane using capillary, vacuum, or electro-blotting methods.[13][16]
-
Immobilization: Crosslink the DNA to the membrane using a UV crosslinker or by baking at 80°C for 30 minutes to 2 hours.[13]
III. Northern Blotting Protocol
-
RNA Electrophoresis: Separate 5-20 µg of total RNA or 1-5 µg of poly(A)+ RNA on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the RNA to a positively charged nylon membrane using an upward capillary transfer with 10x SSC buffer.
-
Immobilization: Fix the RNA to the membrane by UV crosslinking or baking at 80°C for 2 hours.
IV. Hybridization and Detection (for both Northern and Southern)
This protocol is for a 100 cm² membrane. Adjust volumes accordingly.
-
Prehybridization:
-
Place the membrane in a hybridization bottle or bag.
-
Add 20 ml of pre-warmed DIG Easy Hyb solution or a similar hybridization buffer.[17]
-
Incubate for at least 30 minutes at the calculated hybridization temperature (typically 42-50°C for DNA probes, 60-68°C for RNA probes) with constant rotation.[17]
-
-
Hybridization:
-
Denature the DIG-labeled probe by boiling for 5-10 minutes and immediately chilling on ice.[17]
-
Add the denatured probe to fresh, pre-warmed hybridization buffer (final probe concentration: 25 ng/ml for DNA probes, 50-100 ng/ml for RNA probes).
-
Remove the prehybridization solution and add the probe-containing hybridization solution to the membrane.
-
Incubate overnight at the hybridization temperature with constant rotation.
-
-
Stringency Washes:
-
Immunological Detection:
-
Rinse the membrane briefly (1-5 minutes) in Washing Buffer (e.g., 1x Maleic acid buffer, 0.3% Tween 20).[18]
-
Incubate the membrane in 100 ml of 1x Blocking Solution for 30-60 minutes.[18]
-
Dilute the Anti-Digoxigenin-AP conjugate 1:10,000 (to 75 mU/ml) in fresh Blocking Solution.[17]
-
Incubate the membrane in the antibody solution for 30 minutes.[13][18]
-
Wash the membrane twice for 15 minutes each in 100 ml of Washing Buffer to remove unbound antibody.[13][18]
-
Equilibrate the membrane for 2-5 minutes in 20 ml of Detection Buffer (100 mM Tris-HCl, 100 mM NaCl, pH 9.5).[13][18]
-
-
Signal Generation and Visualization:
-
Place the membrane on a flat surface (DNA/RNA side up).
-
Apply a chemiluminescent substrate like CSPD® or CDP-Star® ready-to-use solution (approx. 1-2 ml for a 100 cm² membrane).[12]
-
Immediately cover the membrane (e.g., with a transparency) to spread the substrate evenly.
-
Incubate for 5 minutes at room temperature.
-
Remove excess liquid and place the damp membrane in a development folder or sealed bag.
-
Expose to X-ray film or a chemiluminescence imager. Exposure times can range from 5 minutes to several hours depending on signal strength.[12]
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No Signal or Weak Signal | Inefficient probe labeling. | Check probe labeling efficiency via a direct detection dot blot. |
| Insufficient amount of target nucleic acid. | Increase the amount of DNA/RNA loaded on the gel.[14] | |
| Probe concentration too low. | Increase probe concentration during hybridization.[14] | |
| Hybridization or wash conditions too stringent. | Lower the temperature or increase the salt concentration of the high-stringency wash.[14] | |
| Failure of transfer. | Verify transfer efficiency by staining the gel after blotting. | |
| High Background | Non-specific probe binding. | Ensure adequate prehybridization and blocking steps. Include blocking agents like sheared salmon sperm DNA in the hybridization buffer (for DNA probes).[19] |
| Probe concentration too high. | Decrease the probe concentration.[14] | |
| Insufficient washing. | Increase the duration or number of post-hybridization washes. | |
| Membrane allowed to dry out. | Keep the membrane moist throughout the detection procedure.[18] | |
| Spotty Background | Aggregates in antibody or blocking solution. | Centrifuge the anti-DIG antibody solution before dilution.[13] Ensure blocking reagent is fully dissolved. |
| Particulates in buffers. | Filter all buffers before use. |
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. thomassci.com [thomassci.com]
- 4. byjus.com [byjus.com]
- 5. This compound Oligonucleotide Labeling [biosyn.com]
- 6. ebiotrade.com [ebiotrade.com]
- 7. Chemiluminescent nucleic acid detection with this compound-labeled probes: a model system with probes for angiotensin converting enzyme which detect less than one attomole of target DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemiluminescent assay for the detection of viral and plasmid DNA using this compound-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound as an alternative probe labeling for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple and nonradioactive detection of microRNAs using this compound (DIG)-labeled probes with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemiluminescent and colorimetric detection of a fluorescein-labelled probe and a this compound-labelled probe after a single hybridization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Southern Blotting - ActinoBase [actinobase.org]
- 14. researchgate.net [researchgate.net]
- 15. Southern vs Northern vs Western Blotting Techniques | Lab Manager [labmanager.com]
- 16. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 17. Hybridization and detection of small RNA samples with DIG-labeled probes [protocols.io]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. carlroth.com [carlroth.com]
Application Notes and Protocols for Digoxigenin (DIG) Systems in Immunohistochemistry (IHC)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Digoxigenin (DIG) Systems in Immunohistochemistry
This compound (DIG) is a steroid hapten derived from the foxglove plant (Digitalis purpurea). Its small size and high antigenicity make it an excellent tool for labeling biomolecules in various molecular biology applications, including immunohistochemistry (IHC) and in situ hybridization (ISH). The DIG system offers a sensitive and specific alternative to traditional labeling methods, such as those using biotin, by minimizing background staining and providing robust signal amplification.[1]
The core principle of the DIG-IHC system involves labeling a primary or secondary antibody with DIG. This DIG-labeled antibody is then detected by a high-affinity anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase (HRP) or alkaline phosphatase (AP)) or a fluorescent dye. This indirect detection method allows for significant signal amplification, enabling the visualization of low-abundance target antigens within tissue samples.
One of the key advantages of the DIG system is the absence of endogenous DIG in animal tissues, which virtually eliminates the background noise often associated with biotin-based systems due to endogenous biotin in tissues like the kidney and liver.[2] This results in a higher signal-to-noise ratio and clearer, more specific staining.
Key Applications of DIG-IHC
-
Detection of Low-Abundance Antigens: The signal amplification capabilities of the DIG system make it ideal for visualizing proteins that are expressed at low levels.
-
Mouse-on-Mouse Immunohistochemistry: The DIG system provides a robust solution for applying mouse primary antibodies to mouse tissues, a scenario that often results in high background when using conventional anti-mouse secondary antibodies.
-
Combined In Situ Hybridization (ISH) and Immunohistochemistry (IHC): This powerful application allows for the simultaneous detection of specific mRNA transcripts (using DIG-labeled probes) and proteins within the same tissue section, providing valuable insights into gene expression and protein localization.
-
Multiplex Immunohistochemistry: DIG-labeled antibodies can be used in conjunction with other hapten-based systems (e.g., biotin, fluorescein) for the simultaneous detection of multiple antigens in a single tissue sample.
Quantitative Data: Comparison of DIG and Biotin Systems
The DIG system offers comparable or even superior sensitivity to the widely used biotin-streptavidin system, with the added benefit of lower background staining.
| Parameter | This compound (DIG) System | Biotin-Streptavidin System | Reference |
| Sensitivity (Dot Blot) | 2 to 10-fold higher | Baseline | [2][3][4] |
| Sensitivity (In Situ Hybridization) | Up to 4-fold higher for detecting HPV 16 DNA | Baseline | [2][3][4] |
| Background Staining | Lower non-specific background | Higher potential for background due to endogenous biotin | [2][3][4] |
| Signal-to-Noise Ratio | Generally higher due to low background | Can be lower, especially in biotin-rich tissues | [5] |
| Detection Limit | Capable of detecting low picogram amounts of target DNA | Comparable, but can be limited by background | [6] |
Experimental Protocols
Protocol 1: Basic Chromogenic DIG-IHC on Paraffin-Embedded Sections
This protocol outlines the fundamental steps for single-plex chromogenic detection of a target antigen using a DIG-labeled primary or secondary antibody.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% normal serum in PBST)
-
DIG-labeled primary antibody or unlabeled primary antibody
-
If using an unlabeled primary: DIG-labeled secondary antibody
-
Anti-DIG-HRP/AP conjugate
-
Chromogenic substrate (e.g., DAB for HRP, NBT/BCIP for AP)
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 minute).
-
Immerse in 70% ethanol (1 minute).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer. The exact time and temperature should be optimized for the specific antigen. A typical starting point is 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
Rinse in wash buffer.
-
-
Blocking Endogenous Peroxidase (if using HRP):
-
Incubate sections in 3% hydrogen peroxide in methanol for 15-30 minutes to quench endogenous peroxidase activity.
-
Rinse in wash buffer.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Incubate sections with the DIG-labeled primary antibody (or unlabeled primary antibody) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation (if applicable):
-
If an unlabeled primary antibody was used, rinse slides in wash buffer and incubate with a DIG-labeled secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Rinse slides in wash buffer.
-
Incubate with anti-DIG-HRP or anti-DIG-AP conjugate for 30-60 minutes at room temperature.
-
Rinse in wash buffer.
-
-
Chromogenic Development:
-
Incubate sections with the appropriate chromogenic substrate until the desired color intensity is reached. Monitor the reaction under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Combined DIG-ISH and IHC
This protocol allows for the simultaneous detection of an mRNA target using a DIG-labeled probe and a protein target using a standard IHC protocol.
Materials:
-
All materials from Protocol 1
-
DIG-labeled cRNA probe
-
Hybridization buffer
-
RNase-free solutions and labware
-
Primary antibody for IHC
-
Enzyme-labeled secondary antibody for IHC (e.g., anti-rabbit-HRP)
-
A second chromogen with a distinct color from the ISH signal (e.g., DAB for IHC if using NBT/BCIP for ISH)
Procedure:
-
Tissue Preparation and Pretreatment:
-
Hybridization:
-
Apply the DIG-labeled probe diluted in hybridization buffer to the sections.
-
Incubate overnight at a temperature optimized for your probe (e.g., 55-65°C) in a humidified chamber.[7]
-
-
Post-Hybridization Washes:
-
Perform stringent washes to remove unbound probe. This typically involves washes in decreasing concentrations of SSC buffer at elevated temperatures.
-
-
Detection of DIG-labeled Probe:
-
Block with a suitable blocking reagent.
-
Incubate with an anti-DIG-AP conjugate.
-
Wash and develop with NBT/BCIP to produce a blue/purple precipitate.
-
Stop the reaction and wash thoroughly.
-
-
Immunohistochemistry:
-
Proceed with the IHC protocol starting from the blocking step (Protocol 1, step 4).
-
Incubate with the primary antibody for your protein of interest.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop with DAB to produce a brown precipitate.
-
-
Counterstaining and Mounting:
-
A light counterstain (e.g., Nuclear Fast Red) can be used if desired.
-
Dehydrate and mount as described in Protocol 1.
-
Signaling Pathway and Experimental Workflow Diagrams
DIG-IHC Experimental Workflow
Caption: General workflow for chromogenic immunohistochemistry using a DIG-labeled primary antibody.
Wnt Signaling Pathway Detection
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various cancers.[8] IHC can be used to visualize the localization of key pathway components, such as β-catenin. In the "off" state, β-catenin is targeted for degradation. In the "on" state, it accumulates in the cytoplasm and translocates to the nucleus to activate target gene expression.
Caption: Simplified Wnt signaling pathway showing β-catenin localization.
MAPK Signaling Pathway Detection
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10][11][12][13] It consists of a three-tiered kinase module (MAP3K, MAP2K, MAPK). IHC can be used to detect the activation of specific MAPKs, such as ERK, by using antibodies that recognize their phosphorylated (active) forms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sensitivity of this compound and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Sensitivity of this compound and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 7. rubensteinlab.ucsf.edu [rubensteinlab.ucsf.edu]
- 8. Prognostic impact of the expression of Wnt-signaling proteins in cervical carcinoma FIGO stage I-IV treated with radiotherapy or chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. origene.com [origene.com]
- 12. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
Application Notes & Protocols: PCR-Based Digoxigenin Probe Synthesis and Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digoxigenin (DIG)-labeled nucleic acid probes offer a sensitive and reliable non-radioactive alternative for hybridization-based assays such as in situ hybridization (ISH), Southern blotting, and Northern blotting.[1][2] The polymerase chain reaction (PCR) is a highly effective method for generating DIG-labeled DNA probes.[3] This technique allows for the amplification of specific DNA sequences while simultaneously incorporating this compound-11-dUTP (DIG-11-dUTP), a hapten-labeled deoxynucleotide triphosphate.[4] The resulting probes are stable, can be stored for over a year without loss of activity, and can be detected with high sensitivity using anti-DIG antibodies conjugated to enzymes like alkaline phosphatase (AP) or horseradish peroxidase (HRP).[5][6][7][8] PCR-based labeling is particularly advantageous when the starting template DNA is limited or when a specific fragment needs to be amplified.[9]
Principle of the Method
The core principle of this technique involves a standard PCR reaction where a thermostable DNA polymerase incorporates DIG-11-dUTP in place of deoxythymidine triphosphate (dTTP) into the newly synthesized DNA strand. By adjusting the ratio of DIG-11-dUTP to dTTP in the reaction mixture, the labeling density of the probe can be modulated to achieve an optimal balance between labeling efficiency and PCR product yield.[5][9] Following amplification, the DIG-labeled probe can be purified and is then ready for use in various hybridization applications.
Quantitative Data Summary
The following table summarizes key quantitative parameters for PCR-based DIG probe synthesis. Note that optimal conditions may vary depending on the specific template, primers, and target application.
| Parameter | Recommended Range/Value | Notes |
| Template DNA | ||
| - Plasmid DNA | 10 pg - 100 ng | Purity is not as critical as with other labeling methods.[10][11] |
| - Genomic DNA | 10 ng - 1 µg | Higher amounts may be needed for complex genomes.[12] |
| Primers | 0.2 - 1.0 µM (final concentration) | Primer design should be optimized for the specific target sequence. |
| Deoxynucleotide Triphosphates (dNTPs) | ||
| - dATP, dCTP, dGTP | 200 µM each (final concentration) | [4] |
| - dTTP | 65 - 130 µM (final concentration) | The concentration is adjusted based on the desired DIG-11-dUTP ratio.[4][5][9] |
| - DIG-11-dUTP | 35 - 70 µM (final concentration) | [4][5][9] |
| DIG-11-dUTP:dTTP Ratio | 1:2 to 1:3 (DIG:dTTP) | A common starting point is a 1:2 ratio.[11][12] For probes < 1 kb, a 1:3 ratio is often used.[10][11] For probes > 1 kb, this ratio may need to be adjusted.[10] |
| Magnesium Chloride (MgCl₂) | 1.5 - 2.5 mM (final concentration) | Optimization may be required for each new primer-template pair.[10] |
| Taq DNA Polymerase | 1 - 2.5 units per 50 µL reaction | Use a high-fidelity polymerase for generating long probes or when sequence accuracy is critical. |
| Expected Probe Yield | Varies (typically ng to µg range) | Yield can be estimated by comparing band intensity to a known standard on an agarose gel. |
Experimental Protocols
Protocol 1: PCR-Based Synthesis of DIG-Labeled DNA Probes
This protocol outlines the steps for generating a DIG-labeled DNA probe of approximately 500 bp.
1. Materials and Reagents:
-
DNA Template (plasmid or genomic DNA)
-
Forward and Reverse Primers (10 µM stock)
-
PCR-grade water, nuclease-free
-
10x PCR Buffer (with or without MgCl₂)
-
MgCl₂ Solution (e.g., 25 mM, if not in buffer)
-
dNTP mix (10 mM each of dATP, dCTP, dGTP)
-
dTTP (10 mM)
-
DIG-11-dUTP, alkali-labile or stable (e.g., 1 mM stock)
-
Taq DNA Polymerase (or a high-fidelity equivalent)
-
Mineral Oil (if thermal cycler does not have a heated lid)
2. PCR Reaction Setup:
For a standard 50 µL reaction, assemble the following components on ice in a sterile PCR tube:
| Component | Volume | Final Concentration |
| PCR-grade water | to 50 µL | - |
| 10x PCR Buffer | 5 µL | 1x |
| MgCl₂ (25 mM) | 3 µL | 1.5 mM |
| dNTP mix (10 mM each dATP, dCTP, dGTP) | 1 µL | 200 µM each |
| dTTP (10 mM) | 0.65 µL | 130 µM |
| DIG-11-dUTP (1 mM) | 3.5 µL | 70 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | variable | 10 pg - 100 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 U |
Note: It is highly recommended to prepare a master mix for multiple reactions to ensure consistency. Always include a negative control (no template) and a positive control (a previously successful labeling reaction). It is also beneficial to run a parallel unlabeled reaction (substituting DIG-11-dUTP with dTTP) to verify amplification and assess the mobility shift of the labeled product.[10]
3. PCR Cycling Conditions:
The optimal cycling conditions will depend on the primers, template, and length of the target sequence. A typical program is as follows:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 2-5 minutes | 1 |
| Denaturation | 94°C | 30-60 seconds | 30-35 |
| Annealing | 50-65°C | 30-60 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
4. Probe Purification:
For many hybridization experiments, purification of the PCR product is not necessary.[9] However, if high background is a concern, the probe can be purified using standard PCR purification kits or ethanol precipitation.
Ethanol Precipitation (Optional):
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the PCR reaction.
-
Add 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 15-30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in an appropriate volume of sterile water or TE buffer.
Protocol 2: Verification and Quantification of DIG-Labeled Probes
1. Agarose Gel Electrophoresis:
-
Run a small aliquot (e.g., 5 µL) of the DIG-labeled PCR product alongside an unlabeled control reaction on a standard agarose gel.[13]
-
The DIG-labeled probe should migrate slower than the unlabeled product due to the incorporation of the bulkier DIG-11-dUTP molecules.[11][13]
-
The intensity of the band can be used to estimate the yield by comparison with a DNA mass ladder.
2. Dot Blot for Labeling Efficiency (Semi-Quantitative):
-
Prepare serial dilutions of your DIG-labeled probe and a DIG-labeled control DNA of known concentration.
-
Spot 1 µL of each dilution onto a positively charged nylon membrane.
-
Crosslink the DNA to the membrane using a UV crosslinker or by baking at 80°C.
-
Detect the DIG-labeled DNA using an anti-DIG antibody conjugate and a chemiluminescent or colorimetric substrate, following the manufacturer's instructions.
-
Compare the signal intensities of your probe dilutions to the control dilutions to estimate the concentration of your labeled probe.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for PCR-based DIG probe synthesis.
Logical Relationships in PCR Labeling
Caption: Key components for DIG probe synthesis by PCR.
References
- 1. This compound as an alternative probe labeling for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seracare.com [seracare.com]
- 3. Development of this compound-labeled PCR amplicon probes for use in the detection and identification of enteropathogenic Yersinia and Shiga toxin-producing Escherichia coli from foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HighFidelity this compound PCR Labeling Kit, (Desthio)Biotin & this compound PCR Labeling Kits - Jena Bioscience [jenabioscience.com]
- 6. Use of this compound-labelled probes for the quantitation of HBV-DNA in antiviral drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. anatomy.med.gunma-u.ac.jp [anatomy.med.gunma-u.ac.jp]
- 11. biocompare.com [biocompare.com]
- 12. PCR DIG Probe Synthesis Kit (25 Reactions, 50 μL Final Volume) | LabMart Limited [labmartgh.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Digoxigenin (DIG) Labeling of DNA using the Nick Translation Method
Application Notes and Protocols: Random Primed Labeling of DNA with Digoxigenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the non-radioactive labeling of DNA with digoxigenin (DIG) using the random primed method. This technique is a versatile and sensitive alternative to radioactive labeling for the generation of probes for various molecular biology applications.
Introduction
Random primed DNA labeling is a highly efficient method for generating DIG-labeled DNA probes. The principle is based on the annealing of random hexanucleotide primers to a denatured DNA template. The Klenow fragment of DNA polymerase I then synthesizes new DNA strands, incorporating a this compound-labeled dUTP (DIG-11-dUTP) in place of dTTP.[1][2][3] This results in a homogeneously labeled and highly sensitive probe suitable for a variety of hybridization techniques.
Key Features and Advantages:
-
High Sensitivity: Capable of detecting as little as 0.03 to 0.10 pg of target DNA.
-
Safety: Eliminates the risks associated with radioactive materials.[2][4]
-
Stability: DIG-labeled probes are stable and can be reused multiple times.[5]
-
Versatility: Probes can be used in various applications, including Southern and Northern blotting, dot blots, colony and plaque hybridizations, and in situ hybridization.[2][4]
Principle of the Method
The random primed labeling process involves several key steps, as illustrated in the workflow diagram below. First, the template DNA is denatured to separate the two strands. A mixture of random hexanucleotide primers is then annealed to the single-stranded DNA. The Klenow enzyme, a fragment of DNA polymerase I that lacks 5'→3' exonuclease activity, extends these primers. The reaction mixture contains a mixture of dATP, dGTP, dCTP, and a this compound-labeled dUTP (DIG-11-dUTP). As the new DNA strands are synthesized, DIG-11-dUTP is incorporated, resulting in a pool of DIG-labeled DNA fragments.
Quantitative Data Summary
The efficiency of the labeling reaction and the sensitivity of the resulting probe can be influenced by several factors, including the amount and purity of the template DNA and the incubation time.
| Parameter | Range/Value | Notes |
| Template DNA Amount | 10 ng - 3 µg | Linearized DNA is labeled more efficiently than supercoiled DNA.[6] |
| Template DNA Length | 100 bp - 10 kbp | For templates >10 kb, restriction digestion is recommended. |
| Incubation Time | 1 - 20 hours | Longer incubation times (up to 20 hours) can increase the yield of labeled DNA.[6] |
| Expected Probe Length | 200 - 1,000 bp | The random priming method produces a population of labeled fragments of varying sizes.[6] |
| Detection Sensitivity | 0.03 - 0.10 pg | The sensitivity allows for the detection of single-copy genes in complex genomes.[7] |
Experimental Protocols
The following protocols provide a general guideline for random primed labeling of DNA with this compound. It is recommended to consult the manual of your specific labeling kit for optimized protocols and reagent concentrations.
Materials
-
Template DNA (linearized plasmid, PCR product, or isolated DNA fragment)
-
Random Primed Labeling Kit (containing random hexamer primers, dNTP mix with DIG-11-dUTP, and Klenow enzyme)
-
Nuclease-free water
-
0.2 M EDTA (pH 8.0)
-
Heating block or water bath
-
Ice
DNA Labeling Protocol
-
Template Preparation: In a microcentrifuge tube, add 10 ng to 3 µg of template DNA.[6] Adjust the final volume to 15-16 µl with nuclease-free water.[8][9]
-
Denaturation: Heat the DNA solution in a boiling water bath or heating block at 95-100°C for 10 minutes.[6][9][10] This step is crucial for efficient labeling.
-
Annealing: Immediately chill the denatured DNA on ice for at least 2 minutes.[9][10]
-
Labeling Reaction: Briefly centrifuge the tube to collect the contents. Add the appropriate volume of the labeling mix (e.g., 4 µl of a 5x concentrated mix) to the denatured DNA.[9] Mix gently and centrifuge briefly.
-
Incubation: Incubate the reaction at 37°C for 1 to 20 hours.[6] For optimal yields, an overnight incubation is recommended.[6]
-
Stopping the Reaction: Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0) or by heating to 65°C for 10 minutes.[6][9] The labeled probe can be stored at -20°C.
Estimation of Probe Yield (Optional but Recommended)
Determining the yield of the DIG-labeled probe is important for reproducible hybridization results. A common method is a direct detection assay on a nylon membrane.
-
Serial Dilutions: Prepare a series of dilutions of your labeled probe and a DIG-labeled control DNA.
-
Spotting: Spot 1 µl of each dilution onto a positively charged nylon membrane strip.
-
Fixation: Fix the DNA to the membrane by UV crosslinking or baking at 120°C for 30 minutes.[11]
-
Immunological Detection: Perform immunological detection using an anti-digoxigenin antibody conjugated to alkaline phosphatase (Anti-DIG-AP) and a colorimetric or chemiluminescent substrate (e.g., NBT/BCIP or CSPD).[6][8]
-
Comparison: Compare the signal intensities of your probe dilutions to those of the control DNA to estimate the concentration of your labeled probe.
Applications of DIG-Labeled Probes
DIG-labeled probes generated by random priming can be used in a wide range of molecular biology applications:
-
Southern Blotting: Detection of specific DNA sequences in a complex DNA sample.
-
Northern Blotting: Detection of specific RNA sequences.
-
Dot and Slot Blotting: Quantification of target nucleic acids.
-
Colony and Plaque Hybridization: Screening of bacterial colonies or viral plaques for specific DNA sequences.
-
In Situ Hybridization (ISH): Localization of specific nucleic acid sequences within cells or tissues.[4]
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Probe Yield | Incomplete denaturation of template DNA. | Ensure the denaturation step is performed at 95-100°C for the full recommended time. |
| Poor quality of template DNA. | Purify the template DNA to remove any contaminants that may inhibit the Klenow enzyme. | |
| Insufficient incubation time. | Increase the incubation time to overnight to maximize the yield.[6] | |
| High Background in Hybridization | Probe concentration is too high. | Determine the probe concentration and use the recommended amount for your application. |
| Inefficient blocking. | Ensure proper blocking of the membrane before adding the probe. | |
| Stringency of washes is too low. | Increase the temperature or decrease the salt concentration of the wash buffers. |
Logical Relationship of Detection
The detection of a DIG-labeled probe after hybridization relies on a specific immunological reaction. The this compound hapten on the probe is recognized by an anti-digoxigenin antibody, which is typically conjugated to an enzyme like alkaline phosphatase (AP). This enzyme then catalyzes a reaction with a substrate to produce a detectable signal, either colorimetric or chemiluminescent.
References
- 1. DIG-High Prime DNA Labeling and Detection Starter Kit I sufficient for 12 labeling reactions, sufficient for 24 blots, suitable for hybridization, suitable for Northern blotting, suitable for Southern blotting | Sigma-Aldrich [sigmaaldrich.com]
- 2. thomassci.com [thomassci.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. web.as.uky.edu [web.as.uky.edu]
- 8. scribd.com [scribd.com]
- 9. download.echinobase.org [download.echinobase.org]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 3' End Labeling of Oligonucleotides with Digoxigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digoxigenin (DIG) labeling is a widely used non-radioactive method for tagging nucleic acids, offering a safe and sensitive alternative to traditional radioactive labeling.[1] This technique involves the enzymatic incorporation of a steroid hapten, this compound, isolated from Digitalis plants, onto an oligonucleotide probe.[2] The DIG-labeled probe can then be detected with high specificity and sensitivity using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) or a fluorescent dye.[3][4] This system is characterized by its low background and high signal-to-noise ratio.[3]
3' end labeling specifically adds a single DIG molecule to the 3'-terminus of an oligonucleotide. This is achieved using the enzyme Terminal deoxynucleotidyl Transferase (TdT), which catalyzes the template-independent addition of a DIG-labeled dideoxynucleotidyl triphosphate (DIG-11-ddUTP) to the 3'-hydroxyl end of a DNA molecule.[5][6] The use of a dideoxynucleotide ensures that only a single DIG moiety is added, which can be advantageous in applications where a bulky label might interfere with hybridization or protein binding.[7][8] DIG-labeled oligonucleotides are stable for extended periods and are suitable for a variety of applications, including in situ hybridization, Southern and Northern blotting, and electrophoretic mobility shift assays (EMSA).[2][9][10]
Applications
DIG-labeled oligonucleotides are versatile tools with numerous applications in molecular biology and drug development:
-
Hybridization Probes: Used for the detection of specific DNA or RNA sequences in various hybridization techniques such as:
-
Electrophoretic Mobility Shift Assays (EMSA): To study DNA-protein interactions by detecting the shift in mobility of a labeled oligonucleotide upon binding to a protein.[10]
-
Screening Expression Libraries: For the identification of sequence-specific DNA-binding proteins.
Experimental Protocols
Protocol 1: 3' End Labeling of Oligonucleotides using Terminal Deoxynucleotidyl Transferase (TdT)
This protocol describes the enzymatic addition of a single DIG-11-ddUTP to the 3' end of an oligonucleotide.
Materials:
-
Oligonucleotide (HPLC or gel-purified, 100 pmol)
-
Terminal deoxynucleotidyl Transferase (TdT)
-
5x TdT Reaction Buffer
-
CoCl₂ Solution
-
DIG-11-ddUTP Solution (1 mM)
-
Nuclease-free water
-
0.5 M EDTA solution, pH 8.0
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
On ice, combine the following reagents in a microcentrifuge tube in the order listed:[12]
Reagent Volume Final Concentration 5x TdT Reaction Buffer 4 µL 1x CoCl₂ Solution 4 µL Varies by kit Oligonucleotide (100 pmol) X µL 5 pmol/µL DIG-11-ddUTP Solution (1 mM) 1 µL 50 µM Terminal Transferase (TdT) 1 µL Varies by kit | Nuclease-free water | to 20 µL | |
-
Mix the components gently by pipetting up and down. Do not vortex.
-
Centrifuge the tube briefly to collect the reaction mixture at the bottom.
-
Incubate the reaction at 37°C for 15-30 minutes.[12]
-
Stop the reaction by adding 1 µL of 0.5 M EDTA, pH 8.0.[12]
-
The labeled oligonucleotide can be used directly or stored at -20°C for future use.
Quantitative Data Summary
| Parameter | Value | Reference |
| Oligonucleotide Length | 14-100 nucleotides | [1] |
| Amount of Oligonucleotide per Reaction | 100 pmol | [1][13] |
| Incubation Time | 15-30 minutes | [12] |
| Incubation Temperature | 37°C | [2] |
| Expected Yield | Nearly all oligonucleotides labeled | [13] |
Protocol 2: Quantification of Labeling Efficiency by Dot Blot
This protocol provides a semi-quantitative method to estimate the yield of DIG-labeled oligonucleotides by comparing them to a labeled control.
Materials:
-
DIG-labeled oligonucleotide (from Protocol 1)
-
DIG-labeled control oligonucleotide (of known concentration)
-
Nylon membrane
-
Hybridization buffer
-
Blocking solution
-
Anti-Digoxigenin-AP conjugate
-
Washing buffers
-
Chemiluminescent substrate (e.g., CSPD or CDP-Star)
-
X-ray film or a chemiluminescence imaging system
Procedure:
-
Prepare serial dilutions of your DIG-labeled oligonucleotide and the DIG-labeled control oligonucleotide.
-
Spot 1 µL of each dilution onto a positively charged nylon membrane.
-
Allow the spots to dry completely and cross-link the DNA to the membrane using a UV cross-linker.
-
Proceed with the immunological detection steps as outlined in Protocol 3.
-
Compare the signal intensities of your labeled oligonucleotide dilutions with those of the control dilutions to estimate the labeling efficiency.[13]
Detection Sensitivity
| Detection Method | Sensitivity | Reference |
| Colorimetric (NBT/BCIP) | ~10 pg of homologous DNA | [2] |
| Chemiluminescent (CSPD/CDP-Star) | 0.03 - 0.1 pg of homologous DNA | [2][3] |
Protocol 3: Immunological Detection of DIG-Labeled Probes
This protocol describes the general procedure for detecting DIG-labeled probes after hybridization.
Materials:
-
Membrane with hybridized DIG-labeled probe
-
Washing Buffer (e.g., 2x SSC, 0.1% SDS)
-
Blocking Solution (e.g., 1% Blocking Reagent in Maleic Acid Buffer)
-
Antibody Solution (Anti-Digoxigenin-AP conjugate diluted in Blocking Solution)
-
Detection Buffer
-
Chemiluminescent or colorimetric substrate
Procedure:
-
Washing: After hybridization, wash the membrane with Washing Buffer to remove non-specifically bound probe.
-
Blocking: Incubate the membrane in Blocking Solution for at least 30 minutes to prevent non-specific binding of the antibody.
-
Antibody Incubation: Incubate the membrane in the Antibody Solution for 30 minutes.
-
Washing: Wash the membrane with Washing Buffer to remove unbound antibody.
-
Equilibration: Equilibrate the membrane in Detection Buffer for 2-5 minutes.
-
Detection: Incubate the membrane with the detection substrate until the desired signal intensity is reached.
-
Signal Visualization: Detect the signal using an appropriate method (e.g., X-ray film for chemiluminescence).
Visualizations
Caption: Experimental workflow for 3' end labeling of oligonucleotides and subsequent detection.
Caption: Principle of immunological detection of a DIG-labeled probe.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 5. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thomassci.com [thomassci.com]
- 7. Nonradioactive labeling of oligonucleotides in vitro with the hapten this compound by tailing with terminal transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. This compound as an alternative probe labeling for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ReadiLink™ DIG (this compound) Oligo and ssDNA Labeling Kit | AAT Bioquest [aatbio.com]
- 11. ebiotrade.com [ebiotrade.com]
- 12. DIG 3'-End Oligonucleotide Labeling Kit with this compound-11-ddUTP, (Desthio)Biotin & this compound 3' End Oligonucleotide Labeling Kits - Jena Bioscience [jenabioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Chemiluminescent and Colorimetric Detection of Digoxigenin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection of Digoxigenin (DIG)-labeled molecules using both chemiluminescent and colorimetric methods. The DIG system is a widely used non-radioactive labeling and detection method in molecular biology, offering high sensitivity and specificity.[1][2][3] This guide will detail the principles, workflows, and protocols for both detection modalities, enabling researchers to choose and implement the optimal method for their specific application.
Introduction to the this compound (DIG) System
The DIG system is based on the specific binding of an anti-DIG antibody to this compound, a steroid hapten isolated from Digitalis plants.[1] Since this compound is not naturally found in most biological samples, the anti-DIG antibody exhibits high specificity with minimal background binding.[1] Nucleic acids (DNA and RNA) and other molecules can be labeled with DIG. These DIG-labeled probes are then detected using an anti-DIG antibody conjugated to an enzyme, typically Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).[1][4] The enzyme then catalyzes a reaction with a specific substrate to produce either light (chemiluminescence) or a colored precipitate (colorimetric).
Overview of Detection Methods
Chemiluminescent Detection
Chemiluminescent detection offers high sensitivity, allowing for the detection of very low amounts of target molecules, often in the femtogram range.[5][6] This method is ideal for applications requiring quantitative analysis and the detection of low-abundance targets. The process involves the enzymatic dephosphorylation of a 1,2-dioxetane substrate, such as CSPD or CDP-Star, by Alkaline Phosphatase.[7][8] This dephosphorylation destabilizes the dioxetane, leading to its decomposition and the emission of light, which can be captured on X-ray film or by a CCD camera.
Colorimetric Detection
Colorimetric detection is a robust and straightforward method that produces a stable, visible precipitate at the site of the target molecule. The most common substrate for Alkaline Phosphatase in this method is a combination of BCIP (5-bromo-4-chloro-3-indolyl phosphate) and NBT (nitro blue tetrazolium).[9][10] AP dephosphorylates BCIP, and the resulting product reduces NBT to an insoluble, dark-blue to purple formazan precipitate.[9][10][11] This method is well-suited for applications where spatial localization is important, such as in situ hybridization.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for both chemiluminescent and colorimetric detection of this compound.
| Parameter | Chemiluminescent Detection | Colorimetric Detection | References |
| Sensitivity | High (femtogram to picogram range) | Moderate (picogram to nanogram range) | [5][6][12] |
| Detection Limit | As low as 70 femtograms of homologous DNA.[5] Can detect less than one attomole of target DNA.[6] | Generally less sensitive than chemiluminescence. | [5][6] |
| Signal Stability | Signal is transient and decays over time (minutes to hours). | Precipitate is stable for long periods. | [9] |
| Quantification | Readily quantifiable using densitometry or a luminometer. | Semi-quantitative by visual inspection or image analysis. | |
| Exposure/Development Time | Short exposure times (seconds to minutes). | Longer development times (minutes to hours).[9] | [5] |
Signaling Pathways and Experimental Workflows
Chemiluminescent Detection Signaling Pathway
The chemiluminescent detection of DIG is an enzyme-driven process that results in the emission of light. The binding of the Anti-DIG-AP conjugate to the DIG-labeled probe initiates the signaling cascade.
Caption: Signaling pathway for chemiluminescent detection of DIG.
Colorimetric Detection Signaling Pathway
Colorimetric detection relies on an enzymatic reaction that produces a colored precipitate. The Anti-DIG-AP conjugate catalyzes the conversion of soluble substrates into an insoluble colored product.
Caption: Signaling pathway for colorimetric detection of DIG.
Experimental Workflow
The general experimental workflow for both chemiluminescent and colorimetric detection of DIG-labeled probes is similar, with variations in the final detection steps.
Caption: General experimental workflow for DIG detection.
Experimental Protocols
Protocol for Chemiluminescent Detection
This protocol is optimized for the detection of DIG-labeled nucleic acids on a membrane (e.g., Southern or Northern blot).
Materials:
-
Membrane with hybridized DIG-labeled probe
-
Washing Buffer: Maleic acid buffer (0.1 M maleic acid, 0.15 M NaCl, pH 7.5) with 0.3% (v/v) Tween 20.
-
Blocking Solution: 1% (w/v) Blocking Reagent in Maleic acid buffer.
-
Antibody Solution: Anti-Digoxigenin-AP, Fab fragments, diluted 1:10,000 (or as recommended by the manufacturer) in Blocking Solution.
-
Detection Buffer: 0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5.
-
Chemiluminescent Substrate: CSPD or CDP-Star, ready-to-use solution.
Procedure:
-
Post-Hybridization Washes: After hybridization and stringency washes, rinse the membrane briefly (1-5 minutes) in Washing Buffer at room temperature.[8]
-
Blocking: Incubate the membrane in Blocking Solution for 30 minutes with gentle agitation to prevent non-specific antibody binding.[8]
-
Antibody Incubation: Incubate the membrane in the Antibody Solution for 30 minutes at room temperature with gentle agitation.[8]
-
Washing: Wash the membrane twice for 15 minutes each in Washing Buffer to remove unbound antibody.[8]
-
Equilibration: Equilibrate the membrane in Detection Buffer for 2-5 minutes.[8]
-
Substrate Incubation: Place the membrane on a clean, flat surface. Apply the chemiluminescent substrate solution evenly to the membrane (do not allow the membrane to dry out). Incubate for 5 minutes at room temperature.
-
Detection: Drain the excess substrate and seal the damp membrane in a hybridization bag or plastic wrap. Expose to X-ray film or a CCD imaging system. Exposure times may vary from a few seconds to several minutes depending on the signal intensity.
Protocol for Colorimetric Detection
This protocol is suitable for applications such as in situ hybridization and Western blotting where a stable, colored precipitate is desired.
Materials:
-
Sample with hybridized DIG-labeled probe (e.g., tissue section, membrane)
-
Washing Buffer (TBS-T): Tris-Buffered Saline (50 mM Tris, 150 mM NaCl, pH 7.5) with 0.1% (v/v) Tween 20.
-
Blocking Solution: 1% (w/v) Blocking Reagent in TBS.
-
Antibody Solution: Anti-Digoxigenin-AP, Fab fragments, diluted 1:2500 (or as recommended by the manufacturer) in Blocking Solution.
-
Alkaline Phosphatase Buffer (NTM): 100 mM Tris-HCl, 100 mM NaCl, 50 mM MgCl₂, pH 9.5.
-
Colorimetric Substrate Solution: NBT/BCIP ready-to-use solution or prepare fresh by adding NBT and BCIP to Alkaline Phosphatase Buffer according to the manufacturer's instructions.
Procedure:
-
Post-Hybridization Washes: After hybridization and stringency washes, wash the sample in TBS-T three times for 5 minutes each at room temperature.
-
Blocking: Incubate the sample in Blocking Solution for 60 minutes at room temperature to minimize background staining.
-
Antibody Incubation: Incubate the sample in the Antibody Solution overnight at 4°C in a humidified chamber.[13]
-
Washing: Wash the sample three times for 5 minutes each in TBS-T to remove unbound antibody.[13]
-
Equilibration: Wash the sample in Alkaline Phosphatase Buffer (NTM) for 10 minutes at room temperature.[13]
-
Color Development: Incubate the sample in the NBT/BCIP Colorimetric Substrate Solution in the dark at room temperature. Monitor the color development, which can take from a few minutes to several hours.[9]
-
Stopping the Reaction: Once the desired signal intensity is reached, stop the reaction by washing the sample thoroughly with deionized water.[9] The sample can then be coverslipped with an aqueous mounting medium for microscopy or dried for storage.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or use a different blocking agent.- Optimize antibody dilution.- Increase the number and duration of washing steps. |
| No or Weak Signal | - Inefficient probe labeling- Low target abundance- Incorrect hybridization conditions | - Verify probe labeling efficiency.- Increase the amount of starting material.- Optimize hybridization temperature and time. |
| Spotty or Uneven Signal | - Air bubbles trapped during incubations- Membrane/slide dried out | - Ensure the sample is fully submerged during all steps.- Do not allow the sample to dry at any stage. |
Conclusion
Both chemiluminescent and colorimetric detection methods for this compound offer robust and reliable alternatives to radioactive assays. The choice between the two depends on the specific requirements of the experiment, with chemiluminescence being the preferred method for high-sensitivity and quantitative applications, and colorimetric detection being ideal for applications requiring spatial localization and a stable signal. By following the detailed protocols and considering the troubleshooting tips provided, researchers can successfully implement the DIG system for a wide range of molecular biology applications.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The this compound (DIG) system for non-radioactive labelling and detection of nucleic acids--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Sensitive chemiluminescent detection of this compound-labeled nucleic acids: a fast and simple protocol and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemiluminescent nucleic acid detection with this compound-labeled probes: a model system with probes for angiotensin converting enzyme which detect less than one attomole of target DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid chemiluminescent detection of mRNAs on northern blots with this compound end-labelled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. kementec.com [kementec.com]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. Use of this compound-labelled probes for the quantitation of HBV-DNA in antiviral drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. urmc.rochester.edu [urmc.rochester.edu]
Application Notes & Protocols: Fluorescent Detection of Digoxigenin (DIG)-Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digoxigenin (DIG) is a small steroid hapten isolated from the Digitalis plant. Its non-radioactive nature, coupled with the high-affinity and specificity of anti-DIG antibodies, has made the DIG system a cornerstone for the labeling and detection of nucleic acids in applications such as in situ hybridization (ISH) and immunohistochemistry (IHC).[1][2] Because DIG is not present in animal tissues, anti-DIG antibodies do not bind to endogenous components, ensuring low background and a high signal-to-noise ratio.[1]
These application notes provide a comprehensive overview and detailed protocols for the fluorescent detection of DIG-labeled probes, covering direct and indirect methods, including signal amplification via Tyramide Signal Amplification (TSA).
Principles of Fluorescent Detection
There are two primary strategies for the fluorescent detection of DIG-labeled probes hybridized to a target sequence (e.g., mRNA or DNA) within a cell or tissue sample.
Direct Fluorescent Detection
In the direct method, a primary antibody directly conjugated to a fluorophore is used to detect the DIG hapten. An anti-DIG antibody is covalently linked to a fluorescent dye (e.g., Fluorescein, Rhodamine, DyLight, or Alexa Fluor dyes). This single-step detection is rapid and straightforward.
-
Workflow: The workflow involves hybridization of the DIG-labeled probe, followed by incubation with the fluorophore-conjugated anti-DIG antibody.
-
Suitability: This method is best suited for detecting high-abundance targets where signal amplification is not necessary.[3][4]
Indirect (Amplified) Fluorescent Detection
Indirect methods are employed to increase signal intensity, enabling the detection of moderately to lowly expressed targets. This is typically achieved by using an enzyme-conjugated antibody that catalyzes the deposition of a fluorescent substrate.
Tyramide Signal Amplification (TSA) is the most powerful and widely used enzymatic amplification technique.[3][5] It has been reported to increase detection sensitivity by up to 100-fold compared to conventional methods.[6]
-
Mechanism:
-
A DIG-labeled probe is detected by an anti-DIG antibody conjugated to Horseradish Peroxidase (HRP).
-
In the presence of hydrogen peroxide (H₂O₂), the HRP enzyme activates a fluorophore-labeled tyramide substrate.
-
The activated tyramide becomes a highly reactive radical that covalently binds to nearby tyrosine residues on proteins at the site of hybridization.[5]
-
This catalytic process results in the deposition of a large number of fluorophore molecules in close proximity to the target, leading to a dramatic amplification of the signal.[7][8]
-
Visualization of Detection Workflows
The following diagrams illustrate the principles of direct detection and Tyramide Signal Amplification.
Caption: Workflow for Direct Fluorescent Detection.
Caption: Mechanism of Tyramide Signal Amplification (TSA).
Quantitative Data Summary
Direct quantitative comparisons of signal intensity and sensitivity are highly dependent on the specific probe, target abundance, tissue type, and imaging parameters. The following table provides a qualitative and semi-quantitative comparison of the primary detection methods.
| Feature | Direct Fluorescent Detection | Tyramide Signal Amplification (TSA) |
| Relative Sensitivity | Moderate to Low (best for high-abundance targets)[3][4] | Very High (suitable for low-abundance targets)[3][5] |
| Signal Amplification | None | Significant (up to 100-fold reported)[6] |
| Protocol Complexity | Low (single antibody step)[1][9] | High (multiple steps including HRP incubation and tyramide reaction)[10] |
| Time to Result | Faster | Slower |
| Cost | Generally lower (fewer reagents) | Generally higher (requires HRP-conjugate and TSA kit) |
| Spatial Resolution | High | High (covalent deposition minimizes diffusion)[5] |
| Potential for Background | Lower | Higher (potential for endogenous peroxidase activity)[5] |
Experimental Protocols
Disclaimer: These are generalized protocols. Optimal conditions, including incubation times, temperatures, and reagent concentrations, should be determined empirically for each specific application.
Protocol 1: Fluorescent In Situ Hybridization (FISH) with Direct Detection
This protocol describes the detection of a DIG-labeled probe in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a fluorophore-conjugated anti-DIG antibody.
Materials:
-
FFPE tissue sections on charged slides
-
DIG-labeled nucleic acid probe
-
Hybridization Buffer (50% formamide, 5X SSC, 5X Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml herring sperm DNA)
-
Wash Buffers: 5X SSC, 2X SSC, 0.2X SSC
-
Blocking Buffer: 1% Blocking Reagent (or 5% Normal Serum) in PBS with 0.1% Tween-20 (PBST)
-
Fluorophore-conjugated Anti-Digoxigenin Antibody (e.g., Anti-DIG-Fluorescein, Fab fragments)
-
DAPI counterstain
-
Antifade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 min).
-
Rehydrate through a graded ethanol series: 100% (2 x 5 min), 95% (5 min), 70% (5 min).
-
Rinse in deionized water (5 min).
-
-
Permeabilization & Pretreatment:
-
Incubate in Proteinase K solution (10-20 µg/ml in PBS) for 10-30 min at 37°C.
-
Wash in PBS (2 x 5 min).
-
Post-fix in 4% paraformaldehyde/PBS for 10 min at room temperature.[10]
-
Wash in PBS (2 x 5 min).
-
-
Hybridization:
-
Apply Hybridization Buffer to the section and pre-hybridize for 1-2 hours at 65°C in a humidified chamber.[10]
-
Denature the DIG-labeled probe by heating to 80-85°C for 5 min, then immediately chill on ice.[10]
-
Dilute the denatured probe in pre-warmed Hybridization Buffer (typically 1-10 ng/µl).
-
Remove pre-hybridization solution and apply the probe solution to the section.
-
Cover with a coverslip and seal.
-
Incubate overnight (16-24 hours) at 65°C in a humidified chamber.[10]
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash in 5X SSC for 20 min at 65°C.
-
Wash in 0.2X SSC for 20 min at 65°C (high stringency wash).[10]
-
Wash in PBST for 5 min at room temperature.
-
-
Immunodetection:
-
Block the section with Blocking Buffer for 30-60 min at room temperature.
-
Dilute the fluorophore-conjugated anti-DIG antibody in Blocking Buffer (e.g., 1-20 µg/ml).[9][11]
-
Apply the antibody solution and incubate for 1-2 hours at room temperature in a dark, humidified chamber.
-
Wash with PBST (3 x 10 min) in the dark.
-
-
Mounting and Visualization:
-
Counterstain with DAPI (1 µg/ml in PBS) for 5 min.
-
Rinse briefly in PBS.
-
Mount with antifade mounting medium and seal the coverslip.
-
Visualize using a fluorescence microscope with appropriate filters.
-
Protocol 2: FISH with Tyramide Signal Amplification (TSA)
This protocol follows the same initial steps as Protocol 1 but replaces the direct immunodetection step with the TSA procedure for signal amplification.
Materials (in addition to Protocol 1):
-
Anti-Digoxigenin-HRP (or -POD) Antibody
-
Tyramide Signal Amplification Kit (containing fluorophore-tyramide and amplification buffer/diluent)
-
Peroxidase Quenching Solution (e.g., 3% H₂O₂ in PBS)
Procedure:
-
Deparaffinization to Post-Hybridization Washes:
-
Follow steps 1-4 from Protocol 1.
-
-
Endogenous Peroxidase Quenching:
-
Incubate slides in 3% H₂O₂ in PBS for 15-30 min at room temperature to block endogenous peroxidase activity.[5]
-
Wash thoroughly in PBST (3 x 5 min).
-
-
Immunodetection with HRP Conjugate:
-
Block the section with Blocking Buffer for 30-60 min.
-
Dilute the Anti-DIG-HRP antibody in Blocking Buffer (e.g., 1:500 to 1:2000).[10]
-
Apply the antibody solution and incubate for 30-60 min at room temperature.
-
Wash with PBST (3 x 10 min).
-
-
Tyramide Amplification:
-
Prepare the tyramide working solution by diluting the fluorophore-tyramide in the amplification buffer according to the manufacturer's instructions (e.g., 1:50 to 1:100).[10]
-
Apply the tyramide working solution to the section.
-
Incubate for 5-10 min at room temperature in the dark.[10]
-
Stop the reaction by washing thoroughly with PBST (3 x 10 min).
-
-
Mounting and Visualization:
-
Follow step 6 from Protocol 1.
-
Choosing the Right Method
The choice between direct detection and TSA depends primarily on the abundance of the target molecule. The following diagram provides a simple decision-making framework.
Caption: Decision tree for selecting a detection method.
References
- 1. genedetect.com [genedetect.com]
- 2. The this compound (DIG) system for non-radioactive labelling and detection of nucleic acids--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Different In Situ Hybridization Techniques for the Detection of Various RNA and DNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SABER-FISH – Signal amplification for multiplexed fluorescence in situ hybridization assays [protocols.io]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. TSA and Other Peroxidase-Based Signal Amplification Techniques—Section 6.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. akoyabio.com [akoyabio.com]
- 8. uab.edu [uab.edu]
- 9. A comparison of this compound and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in High-sensitivity In Situ Hybridization and Costs and Benefits to Consider When Employing These Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Mount In Situ Hybridization (WISH) with Digoxigenin (DIG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Whole-mount in situ hybridization (WISH) is a powerful technique for visualizing the spatio-temporal expression pattern of a specific mRNA transcript within an intact embryo or tissue. This method provides crucial insights into gene function during development, organogenesis, and in response to therapeutic interventions. The use of digoxigenin (DIG), a steroid hapten, to label RNA probes offers a sensitive and specific non-radioactive detection method. This document provides detailed application notes and protocols for performing WISH using DIG-labeled probes, with a focus on common model organisms such as zebrafish and mouse embryos.
Core Principles
The WISH technique involves several key steps:
-
Probe Synthesis: A DIG-labeled antisense RNA probe, complementary to the target mRNA, is synthesized by in vitro transcription.[1][2][3]
-
Sample Preparation: Embryos or tissues are fixed to preserve their morphology and RNA integrity. They are then permeabilized to allow for probe penetration.
-
Hybridization: The DIG-labeled probe is incubated with the prepared sample, where it anneals to the complementary mRNA sequence.
-
Washing: Stringent washes are performed to remove any non-specifically bound probe, minimizing background signal.
-
Immunodetection: An antibody conjugated to an enzyme, typically alkaline phosphatase (AP), that specifically recognizes DIG is applied.[1][2]
-
Signal Visualization: A chromogenic substrate is added, which is converted by the enzyme into a colored precipitate, revealing the location of the target mRNA.[1][2]
Applications in Research and Drug Development
-
Developmental Biology: Elucidating the expression patterns of genes that control embryonic development and organ formation.[4][5][6]
-
Neuroscience: Mapping the expression of neural-specific genes in the developing and adult nervous system.
-
Toxicology and Drug Screening: Assessing the effects of compounds on gene expression patterns during development to identify potential teratogens or therapeutic agents.
-
Cancer Research: Studying the expression of oncogenes or tumor suppressor genes within the context of a whole tumor or tissue.
Experimental Protocols
Protocol 1: DIG-labeled RNA Probe Synthesis
This protocol describes the synthesis of a DIG-labeled antisense RNA probe from a linearized plasmid DNA template.
Materials:
-
Linearized plasmid DNA containing the gene of interest downstream of an RNA polymerase promoter (e.g., T7, SP6, T3)
-
DIG RNA Labeling Mix
-
RNA Polymerase (T7, SP6, or T3)
-
RNase-free DNase I
-
RNase-free water
-
Lithium Chloride (LiCl)
-
Ethanol (100% and 70%)
Procedure:
-
Transcription Reaction Setup: In an RNase-free microcentrifuge tube, combine the following at room temperature:
-
Linearized plasmid DNA (1 µg)
-
DIG RNA Labeling Mix (2 µL)
-
10x Transcription Buffer (2 µL)
-
RNA Polymerase (2 µL)
-
RNase Inhibitor (1 µL)
-
RNase-free water to a final volume of 20 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.
-
DNase Treatment: Add 2 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Probe Precipitation:
-
Add 2.5 µL of 4 M LiCl and 75 µL of pre-chilled 100% ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
-
Pelleting and Washing:
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA probe in 50 µL of RNase-free water.
-
-
Quantification and Quality Control:
-
Measure the probe concentration using a spectrophotometer.
-
Assess probe integrity by running an aliquot on a denaturing agarose gel.
-
Perform a dot blot to confirm successful DIG incorporation.[3]
-
Protocol 2: Whole-Mount In Situ Hybridization of Zebrafish Embryos
This protocol is optimized for zebrafish embryos.
Materials:
-
Zebrafish embryos
-
4% Paraformaldehyde (PFA) in PBS
-
Methanol series (25%, 50%, 75% in PBST)
-
Phosphate Buffered Saline with Tween-20 (PBST)
-
Proteinase K
-
Hybridization buffer
-
Anti-DIG-AP antibody
-
Blocking solution (e.g., 2% sheep serum, 2 mg/mL BSA in PBST)
-
Alkaline Phosphatase (AP) buffer
-
NBT/BCIP developing solution
Procedure:
Day 1: Fixation and Pretreatment
-
Fixation: Fix embryos in 4% PFA overnight at 4°C.
-
Washes: Wash embryos three times for 5 minutes each in PBST.
-
Dehydration: Dehydrate through a methanol series (25%, 50%, 75% in PBST, then 100% methanol), 5 minutes at each step. Embryos can be stored in 100% methanol at -20°C for several months.[7]
-
Rehydration: Rehydrate embryos through a descending methanol series (75%, 50%, 25% in PBST), 5 minutes at each step, followed by two 5-minute washes in PBST.[8]
-
Permeabilization: Treat with Proteinase K (10 µg/mL in PBST). Incubation time varies with embryonic stage (e.g., 1-2 minutes for embryos <5 somites, up to 3 minutes for 20 somites).[8]
-
Post-fixation: Refix embryos in 4% PFA for 20 minutes at room temperature.
-
Washes: Wash twice for 5 minutes each in PBST.
-
Pre-hybridization: Incubate embryos in hybridization buffer for at least 2 hours at 65-70°C.
Day 2: Hybridization and Washes
-
Hybridization: Replace the pre-hybridization buffer with fresh hybridization buffer containing the DIG-labeled probe (typically 0.1-1 ng/µL). Incubate overnight at 65-70°C.
-
Post-hybridization Washes:
Day 3: Immunodetection and Visualization
-
Blocking: Incubate embryos in blocking solution for at least 2 hours at room temperature.
-
Antibody Incubation: Incubate with anti-DIG-AP antibody diluted in blocking solution (e.g., 1:2000 to 1:5000) overnight at 4°C with gentle agitation.[2]
-
Washes: Wash embryos multiple times with PBST over several hours to remove unbound antibody.
-
Staining:
-
Wash three times for 5 minutes each in AP buffer.
-
Incubate in NBT/BCIP developing solution in the dark. Monitor the color development closely.
-
-
Stopping the Reaction: Once the desired signal intensity is reached, stop the reaction by washing several times with PBST.
-
Post-fixation and Storage: Post-fix in 4% PFA for 1 hour, then wash in PBST. Store embryos in PBST or glycerol at 4°C.
Protocol 3: Whole-Mount In Situ Hybridization of Mouse Embryos
This protocol is adapted for mouse embryos (E5.5-E10.5).[4][5]
Materials:
-
Mouse embryos
-
4% Paraformaldehyde (PFA) in PBS
-
Methanol series (25%, 50%, 75% in PBST)
-
PBST
-
Proteinase K
-
Hybridization buffer
-
RNase A
-
MABT (Maleic acid buffer with Tween-20)
-
Blocking solution (e.g., 20% heat-inactivated sheep serum in MABT)
-
Anti-DIG-AP antibody
-
NTMT (Alkaline phosphatase buffer with levamisole and Tween-20)
-
BM Purple or NBT/BCIP
Procedure:
Day 1: Embryo Collection and Pretreatment
-
Dissection and Fixation: Dissect embryos in cold PBS, removing extraembryonic membranes. Fix in 4% PFA overnight at 4°C.[9]
-
Dehydration: Wash twice in PBST, then dehydrate through a methanol series and store in 100% methanol at -20°C.[9]
Day 2: Rehydration and Hybridization
-
Rehydration: Rehydrate embryos through a descending methanol series into PBST.
-
Bleaching (optional): For pigmented tissues, bleach with 6% hydrogen peroxide in PBST for 1 hour.[7]
-
Permeabilization: Treat with Proteinase K. The concentration and time depend on the embryonic stage (e.g., 10 µg/mL for 5-15 minutes for E8.5-E9.5).
-
Post-fixation: Refix in 4% PFA and 0.2% glutaraldehyde for 20 minutes.[9]
-
Pre-hybridization: Wash in PBST and then incubate in hybridization buffer for at least 1 hour at 70°C.[9]
-
Hybridization: Add the heat-denatured DIG-labeled probe to fresh hybridization buffer and incubate overnight at 70°C.
Day 3: Post-Hybridization Washes and Blocking
-
Stringent Washes: Perform a series of washes at 65-70°C with decreasing concentrations of formamide and SSC buffer to remove unbound probe.[7][8]
-
RNase Treatment: Incubate with RNase A (20 µg/mL) in wash buffer for 30 minutes at 37°C to reduce background.
-
MABT Washes: Wash several times in MABT at room temperature.
-
Blocking: Block in 20% heat-inactivated sheep serum in MABT for 2-3 hours at room temperature.
Day 4 & 5: Antibody Incubation and Visualization
-
Antibody Incubation: Incubate with anti-DIG-AP antibody (e.g., 1:2000 to 1:5000) in blocking solution overnight at 4°C.
-
Washes: Wash extensively in MABT over 1-2 days at room temperature.
-
Staining:
-
Equilibrate in NTMT buffer.
-
Incubate in BM Purple or NBT/BCIP in the dark until the signal develops.
-
-
Stopping and Storage: Stop the reaction with PBST washes. Post-fix if desired and store in 80% glycerol/PBST.[7]
Quantitative Data Summary
| Parameter | Zebrafish Embryos | Mouse Embryos |
| Fixation | 4% PFA, overnight at 4°C | 4% PFA, overnight at 4°C[9] |
| Proteinase K | 10 µg/mL, 1-3 min (stage-dependent)[8] | 10 µg/mL, 5-15 min (stage-dependent) |
| Hybridization Temp. | 65-70°C | 70°C[9] |
| Probe Conc. | 0.1-1 ng/µL | 0.1-1 ng/µL |
| Antibody Dilution | 1:2000 - 1:5000 (anti-DIG-AP)[2] | 1:2000 - 1:5000 (anti-DIG-AP) |
| Antibody Incubation | Overnight at 4°C | Overnight at 4°C |
| Reagent | Typical Concentration/Dilution | Purpose |
| Paraformaldehyde (PFA) | 4% in PBS | Fixation |
| Methanol | 25%, 50%, 75%, 100% | Dehydration/Rehydration |
| Proteinase K | 10 µg/mL | Permeabilization |
| Hybridization Buffer | Varies, typically contains formamide, SSC, yeast RNA, heparin | Provides conditions for probe-mRNA annealing |
| Anti-DIG-AP Antibody | 1:2000 - 1:5000 | Binds to DIG-labeled probe |
| NBT/BCIP or BM Purple | Ready-to-use solution | Chromogenic substrate for AP |
Visualizations
Caption: Experimental workflow for Whole-Mount In Situ Hybridization (WISH).
Caption: Signaling pathway for DIG-based WISH detection.
References
- 1. High resolution whole mount in situ hybridization within zebrafish embryos to study gene expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Resolution Whole Mount In Situ Hybridization within Zebrafish Embryos to Study Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Whole-Mount In Situ Hybridization (WISH) Optimized for Gene Expression Analysis in Mouse Embryos and Embryoid Bodies | Springer Nature Experiments [experiments.springernature.com]
- 5. Whole-mount in situ hybridization (WISH) optimized for gene expression analysis in mouse embryos and embryoid bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two-Color In Situ Hybridization of Whole-Mount Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flat Mount Preparation for Observation and Analysis of Zebrafish Embryo Specimens Stained by Whole Mount In situ Hybridization [jove.com]
- 9. benallenlab.org [benallenlab.org]
Application Notes and Protocols for Combined In Situ Hybridization (ISH) and Immunohistochemistry (IHC) with Digoxigenin (DIG)
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Combined In Situ Hybridization (ISH) and Immunohistochemistry (IHC) is a powerful dual-labeling technique that enables the simultaneous visualization of specific messenger RNA (mRNA) transcripts and proteins within the same tissue section. This methodology provides a comprehensive understanding of gene expression, correlating the presence of a transcript with the localization of its corresponding protein product. This is particularly valuable for identifying the specific cell types responsible for producing a secreted protein or for dissecting the regulation of gene expression at both the transcriptional and translational levels.[1][2]
The use of Digoxigenin (DIG), a steroid hapten found exclusively in Digitalis plants, offers a highly specific and sensitive non-radioactive method for labeling nucleic acid probes.[3][4] An anti-DIG antibody, typically conjugated to an enzyme like alkaline phosphatase (AP) or peroxidase (HRP), is used for detection.[3] This system provides a high signal-to-noise ratio, as the anti-DIG antibody does not bind to other biological molecules, ensuring low background staining.[5]
Successful implementation of this combined protocol requires careful optimization. It is highly recommended to establish robust, working protocols for ISH and IHC independently before combining them.[1] A critical consideration is the order of the procedures. The harsh conditions of the ISH protocol, including high temperatures and protease treatments, can destroy protein epitopes.[6] Therefore, the stability of the target antigen determines the workflow: for robust epitopes, ISH can be performed first, followed by IHC. For sensitive epitopes, the IHC procedure must be completed before proceeding with ISH.[2] Maintaining a strictly RNase-free environment is paramount until the hybridization step is complete to prevent degradation of the target mRNA.[7]
Experimental Workflows and Principles
The overall workflow involves sequential processing of the tissue to detect the mRNA target first, followed by the protein target. The core steps include tissue preparation, hybridization with a DIG-labeled probe, and subsequent immunological detection of both the probe and the protein of interest.
Caption: General workflow for combined DIG-ISH and IHC.
The detection of the DIG-labeled probe is an immunological process. The hapten (DIG) on the probe is recognized by a specific anti-DIG antibody conjugated to an enzyme, which in turn catalyzes a color-producing reaction.
Caption: Principle of this compound (DIG) detection.
Detailed Experimental Protocols
Protocol 1: Synthesis of DIG-Labeled cRNA Probes
This protocol outlines the generation of antisense cRNA probes incorporating this compound-11-UTP via in vitro transcription.
1. Template Preparation:
-
Linearize 5-10 µg of plasmid DNA containing the gene of interest with a suitable restriction enzyme downstream of the insert.
-
Ensure the plasmid contains an RNA polymerase promoter (e.g., T7, SP6, T3) upstream of the insert.[8]
-
Purify the linearized DNA using a PCR purification kit or phenol/chloroform extraction followed by ethanol precipitation.
-
Verify linearization by running a small aliquot on an agarose gel.
2. In Vitro Transcription:
-
Set up the transcription reaction on ice in a sterile, RNase-free microfuge tube. A typical reaction is outlined in the table below.
-
Incubate the reaction at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate for an additional 15 minutes at 37°C.
Table 1: In Vitro Transcription Reaction Mixture
| Component | Volume/Amount | Final Concentration |
| Linearized DNA Template | 1 µg | - |
| 10x Transcription Buffer | 2 µL | 1x |
| 10x DIG RNA Labeling Mix | 2 µL | 1x |
| RNase Inhibitor | 1 µL | 20-40 units |
| T7/SP6/T3 RNA Polymerase | 2 µL | 20-40 units |
| RNase-free Water | to 20 µL | - |
3. Probe Purification and Quantification:
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purify the cRNA probe using LiCl precipitation: add 2.5 µL of 4 M LiCl and 75 µL of 100% ethanol, mix, and precipitate at -20°C for at least 30 minutes.
-
Centrifuge at max speed for 20 minutes at 4°C. Wash the pellet with 70% ethanol and air dry.
-
Resuspend the probe in 50 µL of RNase-free water or hybridization buffer.
-
Assess probe yield and labeling efficiency via a dot blot assay by comparing serial dilutions of the synthesized probe to a DIG-labeled control.[9][10] Store probes at -80°C.
Protocol 2: Combined DIG-ISH and IHC on Fixed Frozen Sections
This protocol is adapted for fixed frozen cryostat sections and assumes the ISH is performed before the IHC.[11]
A. Tissue Preparation and Pre-treatment (Day 1)
-
Cut 10-14 µm thick sections on a cryostat and mount on positively charged slides.
-
Allow sections to air dry for 30 minutes at room temperature.
-
Post-fixation: Fix slides in 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.
-
Wash slides 3 times for 5 minutes each in PBS.
-
Acetylation: To reduce non-specific probe binding, incubate slides in freshly prepared acetylation solution (0.1 M triethanolamine, pH 8.0, with 0.25% acetic anhydride) for 10 minutes with stirring.[11]
-
Wash twice in PBS for 5 minutes each.
-
Dehydrate sections through an ethanol series (50%, 70%, 95%, 100%) for 2 minutes each, then air dry completely.
B. In Situ Hybridization (Day 1-2)
-
Prepare the hybridization solution (see Table 2).
-
Dilute the DIG-labeled probe in the hybridization solution to a final concentration of 0.5-2 µg/mL.
-
Denature the diluted probe by heating at 80°C for 5 minutes, then immediately place on ice.[11]
-
Apply 80-100 µL of the probe solution to each section, cover with a coverslip, and avoid air bubbles.
-
Incubate in a humidified chamber at 55-65°C for 16-20 hours (overnight).[11]
Table 2: Reagents and Solutions
| Reagent/Solution | Purpose | Typical Concentration/Recipe |
| 4% PFA in PBS | Tissue Fixation | 4g PFA in 100 mL 1x PBS, pH 7.4 |
| Acetylation Solution | Reduce Background | 0.1 M Triethanolamine, 0.25% Acetic Anhydride |
| Hybridization Solution | Probe Hybridization | 50% Formamide, 5x SSC, 1x Denhardt's, 500 µg/mL ssDNA, 250 µg/mL Yeast tRNA |
| Stringency Wash Buffers | Remove Non-specific Probe | 5x SSC, 2x SSC/50% Formamide, 0.2x SSC |
| Blocking Buffer (IHC) | Block Non-specific Sites | 5-10% Normal Serum (from secondary Ab host), 0.1% Triton X-100 in PBS |
| Anti-DIG-AP Antibody | ISH Signal Detection | 1:1000 - 1:5000 dilution in blocking buffer |
| NBT/BCIP | AP Chromogenic Substrate | Follow manufacturer's instructions |
| Primary Antibody (IHC) | Protein Detection | Dilution optimized empirically (e.g., 1:100 - 1:1000) |
| Biotinylated Secondary Ab | IHC Signal Amplification | 1:200 - 1:500 dilution |
| ABC Reagent (HRP) | IHC Signal Detection | Avidin-Biotin Complex, e.g., Vector 'Elite' ABC Kit |
| DAB | HRP Chromogenic Substrate | Follow manufacturer's instructions |
C. Post-Hybridization Washes and DIG Detection (Day 2)
-
Carefully remove coverslips by immersing slides in 5x SSC at 55°C.
-
Stringency Washes:
-
RNase Treatment: Incubate in NTE buffer containing 20 µg/mL RNase A at 37°C for 30 minutes to remove non-hybridized single-stranded probe.
-
Wash again in NTE buffer at 37°C for 15 minutes.
-
Perform a final high-stringency wash in 0.5x SSC / 50% Formamide at 55°C for 45 minutes.[11]
-
Wash in PBS 3 times for 5 minutes each.
-
Immunological Detection of DIG:
-
Block with IHC blocking buffer for 1 hour at room temperature.
-
Incubate with alkaline phosphatase (AP)-conjugated anti-DIG antibody (e.g., sheep anti-DIG-AP, Fab fragments) diluted in blocking buffer, overnight at 4°C.[2]
-
Wash 3 times for 10 minutes each in PBS.
-
-
ISH Visualization:
-
Equilibrate slides in detection buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2) for 10 minutes.
-
Incubate with NBT/BCIP substrate solution in the dark. Monitor color development (purple/blue precipitate) under a microscope (30 mins to several hours).
-
Stop the reaction by washing thoroughly in PBS.
-
D. Immunohistochemistry (Day 3)
-
Endogenous Peroxidase Quenching: If using an HRP-based detection system, incubate slides in 0.3% hydrogen peroxide (H2O2) in PBS for 15-30 minutes.[11] Wash in PBS.
-
Blocking: Block again with IHC blocking buffer for 1 hour.
-
Primary Antibody: Incubate with the primary antibody (e.g., rabbit anti-ProteinX) diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody (Day 4):
-
Wash 3 times for 5 minutes in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted 1:200 in blocking buffer for 1-2 hours at room temperature.[11]
-
-
Signal Detection:
-
Wash 3 times for 5 minutes in PBS.
-
Incubate with ABC reagent (prepared according to manufacturer's instructions) for 30-60 minutes.[11]
-
Wash 3 times for 5 minutes in PBS.
-
Incubate with DAB substrate solution until a brown precipitate forms. Monitor development under a microscope (typically 2-10 minutes).[11]
-
Stop the reaction by immersing slides in distilled water.
-
E. Dehydration and Mounting (Day 4)
-
(Optional) Counterstain lightly with a nuclear stain if desired.
-
Dehydrate through an ethanol series (70%, 95%, 100%, 100%) for 2 minutes each.
-
Clear in xylene (or a xylene substitute) twice for 5 minutes each.
-
Mount with a permanent mounting medium.
Key Considerations and Troubleshooting
Protocol Optimization Logic
The success of the combined protocol often depends on the order of operations, which is dictated by the sensitivity of the protein epitope to the ISH procedure.
Caption: Decision workflow for sequencing ISH and IHC protocols.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Combined ISH/IHC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background (ISH) | Probe concentration too high. | Optimize probe concentration; start with lower concentrations. |
| Inadequate stringency of post-hybridization washes. | Increase temperature or decrease salt concentration (lower SSC) of wash buffers.[9] | |
| Incomplete acetylation. | Ensure acetylation solution is freshly prepared and pH is correct.[11] | |
| High Background (IHC) | Insufficient blocking. | Increase blocking time or use serum from the same species as the secondary antibody.[12][13] |
| Primary or secondary antibody concentration too high. | Titrate antibodies to determine the optimal dilution.[14] | |
| Endogenous peroxidase/phosphatase activity. | Add a hydrogen peroxide (for HRP) or levamisole (for AP) blocking step before primary antibody incubation.[14][15][16] | |
| No/Weak ISH Signal | RNA degradation by RNases. | Use RNase-free reagents and bake glassware. Maintain a clean working area.[7] |
| Poor probe labeling or degradation. | Verify probe integrity and labeling efficiency on a dot blot.[9] | |
| Insufficient tissue permeabilization. | Include a proteinase K digestion step after post-fixation (must be carefully optimized to not destroy morphology). | |
| No/Weak IHC Signal | Antigen epitope masked by fixation or destroyed by ISH. | Perform antigen retrieval (HIER or PIER) before the IHC blocking step.[17][18] If destroyed by ISH, reverse the protocol order (IHC then ISH).[2] |
| Incompatible primary/secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| Reagents are inactive. | Check expiration dates. Prepare fresh buffers and substrate solutions. | |
| Tissue Damage/Morphology Loss | Over-digestion with proteinase K. | Reduce enzyme concentration or incubation time. |
| Harsh antigen retrieval conditions. | Decrease temperature or time for HIER. Test different retrieval buffers.[19] |
References
- 1. youtube.com [youtube.com]
- 2. Combined in situ Hybridization/Immunohistochemistry (ISH/IH) on Free-floating Vibratome Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound? | AAT Bioquest [aatbio.com]
- 4. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 5. This compound-Labeled In Situ Hybridization for the Detection of Streptococcus suis DNA in Polyserositis and a Comparison with Biotinylated In Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Multiplex Fluorescence in situ Hybridization with Fluorescent Immunohistochemistry on Fresh Frozen or Fixed Mouse Brain Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. Synthesis and purification of this compound-labeled RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. rubensteinlab.ucsf.edu [rubensteinlab.ucsf.edu]
- 12. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. qedbio.com [qedbio.com]
- 15. Blocking in IHC | Abcam [abcam.com]
- 16. The Importance of Tissue Blocking in IHC and IF [visikol.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 19. IHC antigen retrieval protocol | Abcam [abcam.com]
Digoxigenin (DIG) Labeling for Microarray Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digoxigenin (DIG) labeling is a robust and versatile non-radioactive method for labeling nucleic acids for various molecular biology applications, including microarray analysis.[1] The system is based on the use of this compound, a steroid hapten isolated from Digitalis plants.[1] This plant origin is advantageous as the anti-DIG antibody does not bind to other biological molecules, ensuring high specificity in detection.[1][2] DIG-labeled probes are hybridized to target nucleic acids immobilized on a microarray surface. Subsequent detection is achieved using an anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (HRP), which catalyzes a chemiluminescent or colorimetric reaction.[3][4] This system offers high sensitivity, specificity, and stability, making it a reliable alternative to radioactive methods.[5][6]
Advantages of the DIG System for Microarray Analysis:
-
High Specificity: The anti-DIG antibody exhibits high affinity and specificity for the DIG hapten, resulting in low background and clear signals.[1]
-
High Sensitivity: The enzymatic detection system allows for significant signal amplification, enabling the detection of low-abundance transcripts.[5][7][8]
-
Safety: Eliminates the risks and regulatory burdens associated with radioactive isotopes.
-
Stability: DIG-labeled probes are stable for over a year, allowing for consistent results across long-term studies.[5]
-
Versatility: A variety of enzymatic methods are available for labeling different types of nucleic acids (DNA, RNA, and oligonucleotides).[1]
Nucleic Acid Labeling Strategies
Several methods can be employed to incorporate DIG-labeled nucleotides into DNA or RNA probes. The choice of method depends on the type of nucleic acid, the amount of starting material, and the specific application.
DNA Labeling Methods
1. Random Primed Labeling: This method is based on the hybridization of random hexanucleotide primers to a denatured DNA template. The Klenow fragment of DNA Polymerase I then synthesizes a new complementary strand, incorporating DIG-11-dUTP in the process. This ensures an even distribution of the label along the entire length of the DNA.
2. PCR Labeling: Polymerase Chain Reaction (PCR) is a preferred method when the starting template is scarce, short, or partially purified.[1] A thermostable DNA polymerase incorporates DIG-11-dUTP during the amplification of a specific DNA sequence, resulting in a high yield of a specific and highly sensitive probe.[1][9]
3. Nick Translation: This method uses DNase I to introduce single-strand breaks ("nicks") into double-stranded DNA.[1][10] DNA Polymerase I then adds labeled nucleotides to the 3'-hydroxyl end of the nick while its 5'→3' exonuclease activity removes existing nucleotides, effectively "translating" the nick along the DNA strand and incorporating DIG-11-dUTP.[1][10][11]
RNA Labeling Method
1. In Vitro Transcription: This is a highly efficient method for generating large quantities of uniformly labeled single-stranded RNA probes.[7] A DNA template containing a bacteriophage RNA polymerase promoter (e.g., T7, T3, or SP6) is transcribed in vitro using the corresponding RNA polymerase.[5][12] DIG-11-UTP is incorporated into the newly synthesized RNA transcript.[7] RNA probes generally offer higher sensitivity in hybridization assays due to the greater stability of RNA-RNA hybrids compared to DNA-DNA or DNA-RNA hybrids.[7]
Oligonucleotide Labeling Methods
1. 3'-End Labeling: This method utilizes Terminal deoxynucleotidyl Transferase (TdT) to add a single DIG-11-ddUTP to the 3'-hydroxyl end of an oligonucleotide.[1][13][14][15] This results in a probe with a single terminal label.
2. 3'-Tailing: Similar to 3'-end labeling, this method uses TdT but incorporates multiple DIG-11-dUTP molecules along with unlabeled dNTPs to create a tail at the 3' end of the oligonucleotide.[1] This method produces more sensitive probes than single end-labeling.[1]
Quantitative Data Summary
| Parameter | Random Primed Labeling | PCR Labeling | Nick Translation | In Vitro Transcription | 3'-End Labeling |
| Template Type | Linear or supercoiled DNA | DNA (linear, circular) | dsDNA (linear, circular) | Linearized DNA with promoter | Oligonucleotides (ssDNA) |
| Template Amount | 10 ng - 3 µg | 10 pg - 100 ng | 1 µg | 1 µg | 10 - 100 pmol |
| Expected Yield | >250 ng (from 1 µg DNA in 1 hr) | High, dependent on cycles | ~20-30% of input DNA | Up to 20 µg (from 1 µg DNA) | Up to 100 pmol labeled oligo[14][15] |
| Probe Size | 200 - 1000 bp[16] | Defined by primers | 200 - 500 bp[10][17] | Defined by template length | N/A |
| Labeling Time | 1 - 20 hours[16] | 2 - 3 hours | 60 - 90 minutes[11][17] | 30 minutes - 4 hours[18] | 15 - 30 minutes[1][13] |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the key experimental workflows.
Caption: Overall workflow for microarray analysis using DIG-labeled probes.
Caption: Comparison of different DIG DNA labeling methodologies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound-Labeled In Situ Hybridization for the Detection of Streptococcus suis DNA in Polyserositis and a Comparison with Biotinylated In Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound as an alternative probe labeling for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Synthesis and purification of this compound-labeled RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DIG 3'-End Oligonucleotide Labeling Kit with this compound-11-ddUTP, (Desthio)Biotin & this compound 3' End Oligonucleotide Labeling Kits - Jena Bioscience [jenabioscience.com]
- 14. DIG Oligonucleotide 3′-End Labeling Kit, 2nd generation sufficient for 25 labeling reactions (100 pmol of oligonucleotides per assay; 1 ug of a 30-mer oligonucleotide), storage condition avoid repeated freeze/thaw cycles | Sigma-Aldrich [sigmaaldrich.com]
- 15. thomassci.com [thomassci.com]
- 16. download.echinobase.org [download.echinobase.org]
- 17. jenabioscience.com [jenabioscience.com]
- 18. HighYield T7 this compound RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
Troubleshooting & Optimization
Digoxigenin (DIG) Labeling Efficiency: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency of Digoxigenin (DIG) labeling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Labeling Efficiency
Q1: My DIG-labeled probe has very low or no signal. What are the possible causes and solutions?
A1: Low labeling efficiency is a common issue that can stem from several factors related to the template DNA/RNA, labeling reaction components, or the quantification method.
-
Template Quality and Quantity:
-
Purity: The purity of the nucleic acid template is critical. Contaminants such as residual proteins, phenol, ethanol, or salts can inhibit the labeling enzymes.[1] It is highly recommended to purify the template DNA/RNA using methods like phenol/chloroform extraction followed by ethanol precipitation or by using a reliable purification kit.[1][2]
-
Integrity: For RNA probes, ensure the template is not degraded. Running the template on a denaturing agarose gel can verify its integrity.[1] For DNA probes, especially those generated by PCR, confirm the presence of a single, sharp band of the correct size.[3]
-
Linearization: When preparing RNA probes via in vitro transcription, complete linearization of the plasmid DNA is crucial. Incomplete digestion can lead to truncated or heterogeneous transcripts.[1] Using restriction enzymes that generate 5'-overhangs is recommended to prevent "run-on" transcription from blunt or 3'-overhanging ends.[1]
-
Concentration: Ensure you are using the recommended amount of template for your specific labeling method. For random primed labeling, 10 ng to 3 µg of template DNA can be used.[4][5]
-
-
Labeling Reaction Components & Conditions:
-
Enzyme Activity: Ensure the polymerase (e.g., Klenow fragment, Taq polymerase, SP6/T7/T3 RNA polymerase) is active and has been stored correctly. Repeated freeze-thaw cycles can reduce enzyme efficiency.
-
DIG-dUTP/UTP: Check the expiration date and proper storage of the DIG-labeled nucleotides.
-
Reaction Conditions: Adhere to the recommended incubation times and temperatures for your chosen labeling method. For random primed labeling, extending the incubation time (e.g., overnight) can significantly increase the yield of DIG-labeled DNA.[4] For PCR labeling, optimizing the annealing temperature may be necessary, as the incorporation of DIG-dUTP can sometimes affect amplification efficiency.[6]
-
-
Quantification:
-
Method: The most reliable way to assess labeling efficiency is through a direct detection assay, comparing a dilution series of your labeled probe to a DIG-labeled control of known concentration.[2][7]
-
Gel Electrophoresis: While running an aliquot on an agarose gel can confirm the synthesis and integrity of the probe, it is not a quantitative method for labeling efficiency.[1] A successfully labeled DNA probe will show a slight shift in mobility compared to an unlabeled probe.[3]
-
High Background in Hybridization
Q2: I am observing high background on my blots after hybridization with a DIG-labeled probe. How can I reduce it?
A2: High background can obscure specific signals and is often caused by issues with probe concentration, hybridization conditions, or washing steps.
-
Probe-Related Issues:
-
Probe Concentration: Using too much probe is a common cause of high background.[8][9] It is crucial to determine the optimal probe concentration through a pilot experiment or by following the recommendations for your specific application.
-
Probe Purity: Unincorporated DIG-dUTP can lead to background. While not always necessary, purifying the probe can help in some cases.[3][10]
-
Repetitive Sequences: If your probe contains repetitive sequences (e.g., Alu), it can cause non-specific hybridization. Including blocking agents like COT-1 DNA in the hybridization buffer can mitigate this.[11]
-
-
Hybridization and Washing Conditions:
-
Blocking: Inadequate blocking of the membrane is a major contributor to background. Ensure you are using the recommended blocking reagent and incubating for the specified time.[5][12]
-
Washing Stringency: Insufficiently stringent washes will not remove non-specifically bound probe. You can increase stringency by raising the temperature of the wash steps or by lowering the salt concentration (e.g., using a lower concentration of SSC).[13][14]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause the probe to bind irreversibly and lead to high background.[8]
-
Antibody Concentration: Using too high a concentration of the anti-DIG antibody can also contribute to background. A common dilution is 1:5,000 to 1:10,000.[5][14]
-
Quantitative Data Summary
| Parameter | Random Primed Labeling | PCR Labeling | 3'-End Labeling (Oligonucleotides) | Nick Translation |
| Template Amount | 10 ng - 3 µg DNA[4][5] | Limited amounts are sufficient[15] | Up to 100 pmol (e.g., 1 µg of a 30-mer)[16] | From large templates like genomic DNA[17] |
| Expected Yield | ~0.8 µg in 1 hr; ~2.0 µg in 20 hr (from 1 µg template)[4] | High yield[15] | Nearly all oligonucleotides labeled[16] | Dependent on reaction conditions |
| Incubation Time | 1 hour to overnight (20 hours)[4] | Standard PCR cycling times | 15 minutes to 1 hour[16] | Varies based on desired probe size |
| Incubation Temp. | 37°C[4] | PCR cycling temperatures | 37°C[16] | Typically 15°C |
| Probe Size | Variable, depends on template | Defined by primers | Length of oligonucleotide | 200-500 bp[17] |
Experimental Protocols
Protocol 1: DIG DNA Labeling by Random Priming
This method is based on the hybridization of random hexanucleotide primers to a denatured DNA template. The Klenow fragment then synthesizes new DNA strands, incorporating DIG-11-dUTP.[2]
-
Template Preparation: Add 1 µg of linearized template DNA and sterile, double-distilled water to a final volume of 16 µl in a microcentrifuge tube.[4]
-
Denaturation: Denature the DNA by heating in a boiling water bath for 10 minutes, then immediately chill on ice for at least 10 minutes. Complete denaturation is essential for efficient labeling.[4][6]
-
Labeling Reaction: Briefly centrifuge the denatured DNA. Add 4 µl of a 5x concentrated labeling mixture (containing random hexamers, dNTPs with DIG-11-dUTP, and Klenow enzyme). Mix gently and centrifuge briefly.[4]
-
Incubation: Incubate the reaction for at least 1 hour at 37°C. For increased yield, the incubation can be extended up to 20 hours.[4]
-
Stopping the Reaction: Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).[6]
-
Yield Estimation: Determine the labeling efficiency using a direct detection dot blot method against a known DIG-labeled control.[2]
Protocol 2: DIG DNA Labeling by PCR
This is the preferred method when the template is scarce or short. A thermostable polymerase incorporates DIG-11-dUTP during amplification.[15]
-
Reaction Setup: In a PCR tube, assemble the following components on ice:
-
Template DNA (10 pg - 100 ng)
-
Forward Primer (0.5 - 1 µM)
-
Reverse Primer (0.5 - 1 µM)
-
10x PCR Buffer with MgCl₂
-
10x PCR DIG Labeling Mix (contains dATP, dCTP, dGTP, dTTP, and DIG-11-dUTP)[18]
-
Taq or other thermostable DNA polymerase (e.g., 1-2.5 units)
-
PCR-grade water to final volume (e.g., 50 µl)
-
-
PCR Amplification: Perform PCR using an optimized cycling program for your specific primers and template. A typical program includes an initial denaturation, 30-35 cycles of denaturation, annealing, and extension, followed by a final extension.
-
Analysis: Run an aliquot (e.g., 5 µl) of the PCR product on an agarose gel to verify the amplification of a fragment of the correct size. The DIG-labeled product should migrate slightly slower than its unlabeled counterpart.[3]
-
Purification (Optional): If required, purify the labeled probe using a PCR purification kit to remove primers and unincorporated nucleotides.[10]
Protocol 3: DIG Oligonucleotide 3'-End Labeling
This method uses terminal deoxynucleotidyl transferase (TdT) to add a single DIG-11-ddUTP molecule to the 3'-OH end of an oligonucleotide.[19]
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Oligonucleotide (up to 100 pmol)
-
5x Reaction Buffer
-
CoCl₂ Solution
-
DIG-11-ddUTP Solution
-
Terminal Transferase (TdT)
-
Sterile, double-distilled water to the final reaction volume.
-
-
Incubation: Incubate at 37°C for 15 minutes.[16]
-
Stopping the Reaction: Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).[16]
-
Yield Determination: Quantify the labeling efficiency by performing a direct detection dot blot.[16]
Visualizations
Caption: General workflow for this compound (DIG) probe labeling and analysis.
References
- 1. DIG RNA標識ミックスのプロトコルとトラブルシューティング [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. DIG DNA PCR labeling problem - Molecular Biology [protocol-online.org]
- 4. web.as.uky.edu [web.as.uky.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Considerations in DNA Hybridization Assays [opsdiagnostics.com]
- 10. HighFidelity this compound PCR Labeling Kit, (Desthio)Biotin & this compound PCR Labeling Kits - Jena Bioscience [jenabioscience.com]
- 11. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. DIG Northern blot background problem - Molecular Biology [protocol-online.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. stratechscientific.wordpress.com [stratechscientific.wordpress.com]
- 18. A fast, sensitive and cost-effective method for nucleic acid detection using non-radioactive probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thomassci.com [thomassci.com]
Reducing background noise in Digoxigenin in situ hybridization
Welcome to the Technical Support Center for Digoxigenin (DIG) In Situ Hybridization. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce background noise in their experiments, ensuring high-quality, specific signal detection.
Troubleshooting Guide & FAQs
This section addresses common issues that lead to high background noise in DIG in situ hybridization experiments.
Probe-Related Issues
Q1: My background is uniformly high across the entire slide. Could my DIG-labeled probe be the issue?
A1: Yes, several factors related to your probe can cause high background staining. The most common issues are excessive probe concentration, probe degradation, or the presence of repetitive sequences.[1][2]
-
Excessive Probe Concentration: Using too much probe is a frequent cause of non-specific binding and high background. The optimal concentration is a balance between strong signal and low noise.
-
Probe Quality: Ensure your probe has not been degraded. Running your probe on a denaturing gel can verify its integrity.[3]
-
Repetitive Sequences: If your probe contains a high number of repetitive elements (like Alu or LINE sequences), it can bind non-specifically to the tissue, increasing background.[2]
Solution:
-
Optimize Probe Concentration: Perform a concentration gradient test to find the best working concentration.[4] Start with a range and systematically decrease the amount of probe used in the hybridization buffer.
-
Verify Probe Integrity: Before use, run an aliquot of your DIG-labeled probe on an agarose gel to check for degradation.[3] A crisp band indicates a high-quality probe, while smearing suggests degradation.
-
Use Blocking Agents: If you suspect repetitive sequences are an issue, include blocking agents like COT-1 DNA in your prehybridization and hybridization buffers to prevent non-specific binding.[2]
Tissue Preparation and Pre-treatment
Q2: I'm observing high background specifically within the tissue, but not on the slide itself. What could be wrong with my tissue preparation?
A2: High background localized to the tissue often points to problems with fixation, permeabilization, or endogenous enzyme activity.
-
Over-fixation: While necessary to preserve morphology and retain RNA, excessive fixation can trap detection reagents, leading to background staining.[1]
-
Inadequate Permeabilization: Insufficient permeabilization can hinder probe access to the target RNA, but overly aggressive treatment can damage tissue morphology and expose non-specific binding sites.
-
Endogenous Alkaline Phosphatase (AP) Activity: Many tissues, particularly kidney, intestine, and bone, have high levels of endogenous AP, the enzyme commonly used for signal detection.[5] This endogenous activity will produce a signal in the absence of a specific probe, leading to high background.
Solution:
-
Optimize Fixation: Adjust the fixation time and ensure you are using a fresh fixative solution.
-
Acetylation: Add an acetylation step after permeabilization (e.g., with acetic anhydride in triethanolamine) to block positively charged amines in the tissue, which can electrostatically bind the negatively charged probe.[6][7]
-
Inactivate Endogenous AP: Before antibody incubation, treat sections with a mild acid (e.g., HCl) or use an inhibitor like Levamisole in the final color development solution.[5][8] Note that Levamisole is not effective against the intestinal form of AP.[8]
Hybridization and Washing Steps
Q3: The background is speckled or blotchy. Could this be a result of my hybridization or washing technique?
A3: Yes, improper hybridization and washing are major contributors to non-specific signals. Key factors include hybridization temperature, washing stringency, and drying artifacts.
-
Incorrect Hybridization Temperature: The temperature should be optimized for the specific GC content of your probe to ensure specific binding.[4]
-
Insufficient Washing Stringency: Post-hybridization washes are critical for removing unbound or weakly bound probes.[6][9] Stringency is controlled by salt concentration (SSC) and temperature. Low stringency (high salt, low temperature) will not remove non-specifically bound probes effectively.
-
Drying: Allowing the tissue section to dry out at any point during the procedure can cause the probe and other reagents to precipitate, resulting in high background.[6]
Solution:
-
Optimize Hybridization Temperature: Adjust the hybridization temperature based on your probe's characteristics. A typical starting point for RNA probes is 45-55°C.[4]
-
Increase Washing Stringency: Increase the temperature and/or decrease the salt concentration (e.g., move from 2x SSC to 0.1x SSC) of your post-hybridization washes.[4][6] Perform high-stringency washes at elevated temperatures (e.g., 65°C) to effectively remove non-specific hybrids.[10][11]
-
Maintain Humidity: Ensure slides are kept in a humidified chamber during incubation steps and that tissue sections remain covered in solution during all washes to prevent drying.[11]
Immunological Detection
Q4: I see background even on my "no probe" negative control slide. What does this indicate?
A4: Background on a no-probe control points directly to issues with the immunological detection steps, specifically the anti-DIG antibody or the blocking procedure.
-
Antibody Concentration Too High: Using an excessive concentration of the anti-DIG-AP antibody is a common cause of non-specific binding to the tissue.[3]
-
Inadequate Blocking: Insufficient blocking before the antibody incubation step allows the antibody to bind non-specifically to the tissue.
-
Antibody Cross-Reactivity: The antibody may be cross-reacting with endogenous molecules in the tissue.
Solution:
-
Titrate the Antibody: Perform a dilution series of the anti-DIG-AP antibody on control tissue to determine the optimal concentration that provides a strong signal with minimal background.[3]
-
Optimize Blocking: Increase the concentration or incubation time of your blocking reagent (e.g., sheep serum, Boehringer Mannheim blocking reagent).
-
Increase Washing After Antibody Incubation: Extend the duration or number of washes after the antibody step to remove any unbound or weakly bound antibody.
Data and Optimization Parameters
Optimizing your protocol requires careful adjustment of key parameters. The following tables provide recommended starting ranges for critical variables.
Table 1: Probe Concentration and Hybridization Temperature
| Parameter | Probe Type | Recommended Range | Key Considerations |
|---|---|---|---|
| Probe Concentration | RNA (riboprobe) | 0.1 - 2.0 µg/mL[4] | Must be optimized for each probe and tissue type. |
| DNA | 1.0 - 3.0 µg/mL[4] | DNA probes may require higher concentrations than RNA probes.[10] | |
| Hybridization Temp. | RNA (riboprobe) | 45 - 55°C[4] | Dependent on GC content and probe length. |
| | DNA | 37 - 42°C[4] | Generally lower than for RNA probes. |
Table 2: Post-Hybridization Washing Stringency | Wash Step | Buffer Composition | Temperature | Duration | Purpose | | :--- | :--- | :--- | :--- | :--- | | Low Stringency | 2x SSC, 0.1% SDS | Room Temperature | 2 x 5 min[4] | Remove excess hybridization buffer and unbound probe. | | High Stringency | 0.1x - 0.5x SSC | 60 - 65°C[4][10] | Remove non-specifically and weakly bound probe.[10] | | Final Washes | MABT / PBST | Room Temperature | 3 x 10 min[11] | Prepare tissue for immunological detection. |
Table 3: Immunological Detection Parameters
| Parameter | Reagent | Recommended Range | Key Considerations |
|---|---|---|---|
| Antibody Dilution | Anti-DIG-AP Fab fragments | 1:1000 - 1:5000 | Must be titrated for each new lot of antibody and tissue type.[3][11] |
| Blocking Solution | Sheep Serum / Blocking Reagent | 10-20% Serum / 1-2% Reagent | Block for at least 1 hour at room temperature.[12] |
| Endogenous AP Inhibitor | Levamisole | 1 - 5 mM | Add to the final color development solution. |
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow
The following diagram outlines the major steps in a typical DIG in situ hybridization experiment.
Caption: A generalized workflow for this compound (DIG) in situ hybridization.
Troubleshooting Decision Tree
Use this diagram to diagnose the source of high background noise based on its appearance.
Caption: A decision tree for troubleshooting high background in DIG ISH experiments.
Key Experimental Protocols
Below is a generalized protocol. Note: This is a template; specific incubation times, temperatures, and concentrations should be optimized for your particular probe, tissue, and target.
Probe Synthesis (via in vitro transcription)
-
Template Preparation: Linearize plasmid DNA containing the target sequence downstream of an RNA polymerase promoter (T7, SP6, or T3). Purify the linearized template DNA via phenol/chloroform extraction and ethanol precipitation.[11]
-
In Vitro Transcription: Set up the transcription reaction on ice. Combine the linearized DNA template (0.5-1.0 µg), transcription buffer, RNase inhibitor, a nucleotide mix containing DIG-labeled UTP, and the appropriate RNA polymerase.
-
Incubation: Incubate the reaction at 37°C for 2 hours.
-
Template Removal: Add DNase I to the reaction mixture and incubate for another 15 minutes at 37°C to digest the DNA template.
-
Probe Purification: Purify the DIG-labeled RNA probe using ethanol/lithium chloride precipitation or a column-based purification kit.
-
Quantification and Storage: Resuspend the probe in RNase-free water. Measure the concentration and store aliquots at -80°C.
Tissue Preparation and Hybridization
-
Deparaffinization and Rehydration: For paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded ethanol series to DEPC-treated water.[9][12]
-
Permeabilization: Treat sections with Proteinase K to improve probe accessibility. The time and concentration must be carefully optimized to avoid tissue damage.[13]
-
Post-fixation: Briefly post-fix with 4% paraformaldehyde to preserve tissue morphology after Proteinase K treatment.
-
Prehybridization: Incubate slides in hybridization buffer without the probe for at least 1 hour at the hybridization temperature. This step blocks non-specific binding sites.[9]
-
Hybridization: Dilute the DIG-labeled probe in pre-warmed hybridization buffer to the optimized concentration. Denature the probe by heating to 80°C for 5 minutes, then immediately chill on ice.[14] Apply the probe solution to the slides, cover with a coverslip, and incubate overnight in a humidified chamber at the optimized hybridization temperature.[7][9]
Post-Hybridization Washes and Immunodetection
-
Low Stringency Wash: Gently remove coverslips and wash slides in 2x SSC at room temperature to remove the bulk of the hybridization solution.[9]
-
High Stringency Washes: Perform a series of washes in pre-warmed, low-salt buffers (e.g., 0.2x SSC) at high temperatures (e.g., 65°C) to remove non-specifically bound probe.[4][12] This is a critical step for reducing background.
-
Blocking: Wash slides in a suitable buffer (e.g., MABT) and then incubate in a blocking solution (e.g., 2% blocking reagent with 20% heat-inactivated sheep serum in MABT) for at least 1 hour at room temperature.[12]
-
Antibody Incubation: Dilute the anti-DIG-AP Fab fragments in blocking solution to its optimal concentration. Incubate the slides with the antibody solution overnight at 4°C in a humidified chamber.[11]
-
Post-Antibody Washes: Wash the slides extensively in MABT or PBST to remove unbound antibody.
-
Color Development: Equilibrate the slides in an alkaline detection buffer (e.g., NTMT). Incubate the slides in the color substrate solution (NBT/BCIP in NTMT) in the dark. Monitor the color development under a microscope.
-
Stopping the Reaction: Once the desired signal intensity is reached, stop the reaction by washing the slides in PBS or distilled water.[2]
-
Counterstaining and Mounting: If desired, counterstain with a nuclear stain like Nuclear Fast Red. Dehydrate the slides through an ethanol series and mount with a xylene-based mounting medium.[9][11]
References
- 1. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. An optimized protocol for high-throughput in situ hybridization of zebra finch brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9 ISH Tips You Can't Ignore - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. An in situ hybridization histochemistry method for the use of alkaline phosphatase-labeled oligonucleotide probes in small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. BDGP: In Situ Hybridization Using this compound Labeled Probes [fruitfly.org]
- 8. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting DIG-Based Assays
Welcome to our dedicated support center for Digoxigenin (DIG)-based assays. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during their experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and helpful visualizations to ensure the success of your DIG-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Weak or No Signal
Q1: I am getting a very weak or no signal in my DIG-based assay. What are the possible causes and solutions?
A weak or absent signal is a common issue in DIG-based assays and can stem from several factors throughout the experimental workflow. Below is a systematic guide to pinpointing and resolving the problem.
Troubleshooting Workflow for Weak or No Signal
Possible Causes and Detailed Solutions:
-
Problems with the DIG-labeled Probe:
-
Low Labeling Efficiency: The incorporation of DIG-dUTP during probe synthesis might be inefficient.
-
Solution: Verify the labeling efficiency by performing a direct detection assay. Spot serial dilutions of your labeled probe and a control probe onto a nylon membrane and detect with anti-DIG antibody and a chemiluminescent substrate.[1] For PCR-labeled probes, evaluate the yield and labeling via gel electrophoresis.
-
-
Suboptimal Probe Concentration: The concentration of the probe in the hybridization buffer may be too low.[2]
-
Probe Degradation: Improper storage or handling can lead to the degradation of the probe.
-
Solution: Store DIG-labeled probes in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]
-
-
-
Suboptimal Hybridization and Washing Conditions:
-
Incorrect Hybridization Temperature: The temperature for hybridization may be too high or too low for your specific probe and target, affecting the binding efficiency.
-
Insufficient Hybridization Time: The duration of hybridization may not be sufficient for the probe to find and bind to its target.
-
Washing Steps are Too Stringent: High-stringency washes (low salt concentration, high temperature) can strip the probe from its target.[6]
-
Solution: Reduce the stringency of the washes by increasing the salt concentration (e.g., using a higher concentration of SSC buffer) or lowering the temperature.[7]
-
-
-
Issues with the Immunodetection Steps:
-
Incorrect Anti-DIG Antibody Concentration: The concentration of the anti-DIG antibody conjugate (e.g., Anti-Digoxigenin-AP) may be too low.
-
Inactive Antibody or Substrate: The antibody or the detection substrate may have lost activity due to improper storage or being past its expiration date.
-
Inadequate Blocking: Insufficient blocking can lead to high background, which can mask a weak positive signal.
-
-
Sample Preparation Problems (for in situ hybridization):
-
Over-fixation of Tissue: Excessive fixation can mask the target nucleic acid sequences, preventing the probe from binding.[2]
-
Solution: Optimize the fixation time and the concentration of the fixative (e.g., paraformaldehyde).
-
-
Inadequate Permeabilization: The probe may not be able to access the target sequence within the cell or tissue if permeabilization is insufficient.[2]
-
Solution: Optimize the proteinase K digestion step by adjusting the concentration, incubation time, and temperature.[11]
-
-
High Background
Q2: I am observing high background in my assay, which makes it difficult to interpret the results. What can I do to reduce it?
High background can obscure specific signals and lead to false-positive results.[12] The primary causes are often related to non-specific binding of the probe or antibody, or issues with the blocking and washing steps.
Troubleshooting High Background
Possible Causes and Detailed Solutions:
-
Probe Concentration is Too High: An excessive amount of probe can lead to non-specific binding to the membrane or sample.[13]
-
Solution: Reduce the concentration of the DIG-labeled probe used in the hybridization step.
-
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the membrane or in the tissue is a major cause of high background.[14][15]
-
Inadequate Washing: Insufficient washing will not effectively remove unbound probe or antibody, leading to a high background signal.[12][14]
-
Solution:
-
Increase the number and duration of the post-hybridization and post-antibody incubation washes.
-
Ensure the volume of wash buffer is sufficient to completely cover the membrane or sample.
-
Adding a detergent like Tween 20 (typically 0.1-0.3%) to the wash buffers can help reduce non-specific interactions.[4]
-
-
-
Anti-DIG Antibody Concentration is Too High: Similar to the probe, too much antibody can result in non-specific binding.[15]
-
Solution: Decrease the concentration of the anti-DIG antibody. Perform a titration to find the optimal dilution.
-
-
Membrane or Slide Drying Out: Allowing the membrane or slide to dry out at any point during the blocking, hybridization, or washing steps can cause irreversible non-specific binding and high background.[13]
-
Solution: Ensure that the membrane or slide is always kept moist with the appropriate buffer.
-
-
Contamination: Contamination of reagents with dust, bacteria, or other particulates can lead to speckled background.[12]
-
Solution: Use filtered solutions and handle membranes and slides in a clean environment.
-
Quantitative Data Summary
For successful and reproducible results, it is crucial to optimize the concentrations of key reagents. The following tables provide recommended starting concentrations that can be further optimized for your specific experimental setup.
Table 1: Recommended DIG-Labeled Probe Concentrations
| Application | Recommended Probe Concentration | Reference(s) |
| Southern Blot | 150 mU/ml (for Anti-DIG-AP) | [8] |
| Northern Blot | 100 mM Maleic acid, 150 mM NaCl, pH 7.5 (working solution) | [8] |
| In situ Hybridization | 0.2 to 0.4 µg/ml (for unconjugated anti-DIG) | [5] |
| PCR-labeled probes | Reduce DIG-dUTP to 35 µM for probes >1kb or high GC content | [18][19] |
Table 2: Recommended Anti-Digoxigenin Antibody Concentrations
| Antibody Type | Application | Recommended Concentration | Reference(s) |
| Anti-Digoxigenin-AP, Fab fragments | Dot Blot / Southern Blot | 150 mU/ml | [8] |
| ELISA | 150 to 300 mU/ml | [8] | |
| Western Blot / IHC | 250 to 500 mU/ml | [8] | |
| In situ Hybridization | 1.5 to 7.5 U/ml | [8] | |
| Anti-Digoxigenin-POD, Fab fragments | ELISA | 100 to 250 mU/ml | [20] |
| Monoclonal Anti-Digoxigenin (unconjugated) | ELISA (coating) | 2 to 4 µg/ml | [5] |
| Western Blot / IHC | 0.5 to 2 µg/ml | [5] | |
| In situ Hybridization | 0.2 to 0.4 µg/ml | [5] |
Experimental Protocols
This section provides a generalized protocol for a DIG-based Southern blot. Specific parameters should be optimized for your particular experiment.
Protocol: DIG-Based Southern Blotting
I. Probe Labeling (by PCR)
-
Set up a PCR reaction using a PCR DIG Probe Synthesis Kit. Optimize PCR conditions (cycling parameters, template, and primer concentrations) without DIG-dUTP first.[18]
-
For labeling, use a mix of dNTPs containing DIG-11-dUTP. The final concentration of DIG-dUTP may need to be adjusted depending on the length and GC content of the probe.[18][19]
-
Purify the DIG-labeled PCR product using a PCR purification kit.
-
Estimate the labeling efficiency and yield using a direct detection method on a nylon membrane alongside a labeled control.[1]
II. Southern Blotting
-
Digest genomic DNA (10-15 µg) with appropriate restriction enzymes and run on an agarose gel.[6]
-
Depurinate the DNA by incubating the gel in 0.2 M HCl for 10 minutes.[6]
-
Denature the DNA by incubating the gel in denaturation buffer (e.g., 0.5 M NaOH, 1.5 M NaCl) for 30 minutes.[6]
-
Neutralize the gel in neutralization buffer (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl) for 2 x 15 minutes.[6]
-
Transfer the DNA from the gel to a positively charged nylon membrane overnight via capillary transfer.[6]
-
After transfer, rinse the membrane in 2x SSC, air dry, and fix the DNA to the membrane by UV cross-linking or baking at 80°C.[6]
III. Hybridization and Detection
-
Prehybridization: Place the membrane in a hybridization bottle with pre-warmed DIG Easy Hyb solution and incubate at the hybridization temperature (e.g., 42°C) for at least 30 minutes.[1][6]
-
Hybridization: Denature the DIG-labeled probe by boiling for 5-10 minutes and immediately cooling on ice.[6] Add the denatured probe to fresh, pre-warmed DIG Easy Hyb solution and add it to the membrane. Hybridize overnight at the optimized temperature.[1][6]
-
Washing:
-
Perform two low-stringency washes with 2x SSC, 0.1% SDS at room temperature for 5 minutes each.
-
Perform two high-stringency washes with 0.1x SSC, 0.1% SDS at a higher temperature (e.g., 65-68°C) for 15 minutes each. The stringency should be optimized.
-
-
Immunological Detection:
-
Rinse the membrane briefly in Washing Buffer (e.g., 0.1 M maleic acid, 0.15 M NaCl, pH 7.5, 0.3% Tween 20).[4]
-
Incubate the membrane in Blocking Solution for 30-60 minutes.[4]
-
Incubate with Anti-Digoxigenin-AP, Fab fragments diluted in Blocking Solution (e.g., 1:15,000) for 30 minutes.[4]
-
Wash the membrane twice with Washing Buffer for 15 minutes each.[4]
-
Equilibrate the membrane in Detection Buffer for 2-5 minutes.
-
-
Signal Generation:
General Workflow of a DIG-Based Assay
References
- 1. Optimization of a this compound-Based Immunoassay System for Gene Detection in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. Simple and nonradioactive detection of microRNAs using this compound (DIG)-labeled probes with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 抗-ジゴキシゲニン from mouse IgG1κ (clone 1.71.256) | Sigma-Aldrich [sigmaaldrich.com]
- 6. southern blotting problem with DIG - Molecular Cloning [protocol-online.org]
- 7. Dealing with the problem of non-specific in situ mRNA hybridization signals associated with plant tissues undergoing programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thomassci.com [thomassci.com]
- 9. An optimized protocol for high-throughput in situ hybridization of zebra finch brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. scispace.com [scispace.com]
- 12. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 13. researchgate.net [researchgate.net]
- 14. arp1.com [arp1.com]
- 15. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 16. DIG Wash and Block Buffer Set Roche [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. web.as.uky.edu [web.as.uky.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. tandfonline.com [tandfonline.com]
- 22. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Digoxigenin (DIG) ISH
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize probe concentration for Digoxigenin (DIG) In Situ Hybridization (ISH) experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for my DIG-labeled probe?
A good starting point for a DIG-labeled probe concentration is between 200–250 ng/mL.[1] If you have prior knowledge about the target gene's expression level, you can adjust this initial concentration accordingly. For highly expressed genes, you might start as low as 10–50 ng/mL, while for genes with low expression, a higher concentration of around 500 ng/mL may be necessary.[1] Some protocols also suggest a broader range of 0.1 to 5 µg/mL for initial testing.[2]
Q2: How does the expression level of the target mRNA affect the optimal probe concentration?
The expression level of the target mRNA is a critical factor. A highly expressed gene requires a lower probe concentration for detection, whereas a gene with low expression will need a higher probe concentration to generate a sufficient signal.[1] Exceeding the necessary concentration for a highly expressed gene can lead to high background staining.
Q3: Why is it important to determine the labeling efficiency of my DIG probe?
Determining the yield and labeling efficiency of your DIG-labeled probe is crucial for reproducible and optimal hybridization results.[3] Using a probe with low labeling efficiency can result in weak or no signal. Conversely, using too much of a highly labeled probe can cause high background.[3] You can assess labeling efficiency using a dot blot by comparing a dilution series of your probe to a labeled control.[3][4][5]
Q4: Can the length of my probe affect the optimal concentration?
Yes, probe length can influence the signal-to-noise ratio. While larger probes (around 1 kb) are often preferred, smaller probes may require a higher concentration to achieve a strong signal.[6] For some applications, probes of 200-500 bases are recommended.[4]
Q5: What are the consequences of using a suboptimal probe concentration?
Using a suboptimal probe concentration can lead to two main problems:
-
Too low concentration: This results in a weak or absent signal, as there isn't enough probe to bind to the target nucleic acid sequences.[2][7]
-
Too high concentration: This can cause high background staining due to non-specific binding of the excess probe, which can obscure the specific signal.[2][3][7]
Troubleshooting Guide
This guide addresses common issues encountered during DIG ISH experiments, with a focus on problems related to probe concentration.
Problem 1: No or Weak Signal
If you are observing a faint signal or no signal at all, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Probe concentration is too low. | Increase the probe concentration in the hybridization buffer.[7] If you started with a low concentration based on assumed high expression, try increasing it incrementally.[1] |
| Poor probe labeling efficiency. | Verify the probe labeling efficiency using a dot blot or gel electrophoresis.[3][4] If labeling is inefficient, synthesize a new probe. |
| Probe degradation. | Check the integrity of your probe by running a small amount on a fresh gel.[8] Ensure all solutions used before hybridization are RNase-free.[1] |
| Over-fixation of tissue. | Excessive fixation can mask the target RNA, preventing the probe from binding. Optimize fixation time or consider using an antigen retrieval step.[7][9] |
| Inadequate tissue permeabilization. | The probe cannot access the target RNA if the tissue is not properly permeabilized. Optimize the proteinase K digestion step by adjusting the concentration, time, or temperature.[7][10] |
| Hybridization conditions are too stringent. | Overly stringent wash conditions (high temperature or low salt concentration) can strip the probe from the target.[7] Decrease the temperature or increase the salt concentration of the post-hybridization washes.[7] |
Problem 2: High Background Staining
If your specific signal is obscured by high background, evaluate these potential causes and solutions.
| Potential Cause | Recommended Solution |
| Probe concentration is too high. | This is a common cause of high background.[3][7] Reduce the amount of probe used in the hybridization step. Perform a concentration gradient test to find the optimal balance between signal and background.[2] |
| Insufficient post-hybridization washing. | Inadequate washing will not remove all of the unbound or non-specifically bound probe.[7][9] Ensure your stringent washes are performed at the correct temperature and for the recommended duration.[11] |
| Hybridization conditions are not stringent enough. | Low stringency can promote non-specific probe binding.[7] Try increasing the hybridization temperature or the formamide concentration in the hybridization buffer.[7] |
| Presence of repetitive sequences in the probe. | If your probe contains repetitive sequences, it may bind non-specifically to other parts of the tissue.[9] Add a blocking agent like Cot-1 DNA to the hybridization buffer.[11] |
| Anti-DIG antibody concentration is too high. | If using an antibody-based detection system, too much antibody can lead to non-specific binding. Titrate the antibody to find the optimal concentration.[12] |
| Tissue was allowed to dry out. | Allowing the sample to dry at any point during the procedure can cause non-specific probe and antibody binding, leading to high background.[7] |
Experimental Protocols
Protocol 1: Determining Optimal Probe Concentration
This protocol outlines how to perform a probe concentration gradient test to identify the best working concentration for your experiment.
-
Prepare a Probe Dilution Series:
-
Based on the expected expression level of your target, prepare several dilutions of your DIG-labeled probe in hybridization buffer.
-
A common starting range for this test is 0.1 to 5 µg/mL.[2] For a more focused approach, you can test concentrations such as 100 ng/mL, 250 ng/mL, 500 ng/mL, and 1000 ng/mL.
-
-
Hybridization:
-
Prepare multiple slides with your tissue sections. It is crucial to include a positive control (a probe for a known expressed gene) and a negative control (no probe or a sense probe) for comparison.[12]
-
Apply each probe dilution to a separate slide.
-
Incubate the slides overnight in a humidified chamber at the appropriate hybridization temperature (e.g., 45-55°C for RNA probes).[2]
-
-
Washing and Detection:
-
Perform post-hybridization washes with increasing stringency to remove unbound probe.[2] A typical series includes washes with 2x SSC and 0.1x SSC at elevated temperatures.[2]
-
Proceed with the standard immunodetection protocol using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Develop the signal using a chromogenic substrate like NBT/BCIP. The color development time can range from 30 minutes to overnight.[1]
-
-
Evaluation:
-
Examine the slides under a microscope.
-
The optimal probe concentration is the one that provides a strong, specific signal with the lowest background staining.
-
Protocol 2: Assessing Probe Labeling Efficiency via Dot Blot
This protocol is essential for quality control before starting your ISH experiment.[3]
-
Prepare Probe and Control Dilutions:
-
Create a serial dilution of your newly synthesized DIG-labeled probe.
-
Similarly, prepare a serial dilution of a DIG-labeled control nucleic acid with a known concentration.[4]
-
-
Spot onto Membrane:
-
Carefully spot 1 µL of each dilution from both your probe and the control onto a nylon membrane.[3]
-
-
Fixation:
-
Fix the nucleic acid to the membrane by UV cross-linking or by baking at 120°C for 30 minutes.[3]
-
-
Immunodetection:
-
Analysis:
Visualizations
Caption: Workflow for DIG In Situ Hybridization highlighting the probe concentration optimization step.
Caption: Troubleshooting logic for common DIG ISH issues related to probe concentration.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. 9 ISH Tips You Can't Ignore - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. download.echinobase.org [download.echinobase.org]
- 4. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. An optimized protocol for high-throughput in situ hybridization of zebra finch brain - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in Digoxigenin probe synthesis and how to avoid them
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls encountered during Digoxigenin (DIG) probe synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: DNA Template Preparation
Question: Why is the quality of my DNA template so critical for DIG probe synthesis?
The quality and purity of the DNA template are paramount for successful in vitro transcription and DIG probe synthesis.[1][2][3][4] Contaminants such as residual proteins, salts (e.g., NaCl, KCl), ethanol, EDTA, and RNases can significantly inhibit RNA polymerase activity, leading to low or no probe yield.[2][4]
Troubleshooting Poor Template Quality:
| Issue | Potential Cause | Recommended Solution |
| Low A260/A280 ratio (<1.8) | Protein contamination. | Re-purify the DNA template using phenol/chloroform extraction followed by ethanol precipitation. Alternatively, use a commercial DNA purification kit. |
| Low A260/A230 ratio (<2.0) | Salt or solvent contamination. | Precipitate the DNA with ethanol and wash the pellet thoroughly with 70% ethanol.[2] |
| Incomplete linearization of plasmid DNA | Insufficient restriction enzyme or incubation time. | Use at least 10 units of restriction enzyme per microgram of DNA and digest for a minimum of 3 hours. Confirm complete linearization by running an aliquot on an agarose gel.[2] |
| Presence of circular or nicked plasmid DNA | Incomplete digestion or improper handling. | Gel-purify the linearized template to remove uncut or nicked plasmids. |
Logical Workflow for DNA Template Preparation:
Caption: Workflow for preparing a high-quality DNA template.
Section 2: In Vitro Transcription & Labeling
Question: I have no RNA probe yield after in vitro transcription. What went wrong?
Complete failure of the transcription reaction can be due to several factors, ranging from template quality to inactive reagents.
Troubleshooting No Probe Yield:
| Potential Cause | Recommended Action |
| Poor quality DNA template | Ensure the template is free of contaminants as detailed in Section 1.[2] |
| Inactive RNA polymerase | The enzyme may have degraded. Use a fresh aliquot or a new batch of enzyme. Always include a positive control template to verify enzyme activity.[5][6] |
| RNase contamination | RNases can degrade the newly synthesized RNA probe. Maintain a strict RNase-free environment, use RNase inhibitors, and DEPC-treated water.[2][5] |
| Incorrectly linearized template | Verify that the restriction map is correct and that the plasmid was linearized with the appropriate enzyme.[2] |
| Incorrect reaction setup | Double-check the concentrations and volumes of all reaction components. Ensure the correct NTP mix (with DIG-UTP) was used. |
Question: My DIG probe yield is very low. How can I increase it?
Low probe yield is a common issue and can often be resolved by optimizing the reaction conditions. The expected yield from a standard labeling reaction is approximately 20 µg of DIG-labeled RNA per microgram of linearized template DNA.
Troubleshooting Low Probe Yield:
| Potential Cause | Recommended Action |
| Suboptimal nucleotide concentration | The concentration of the limiting nucleotide (often the DIG-labeled UTP) may be too low. Increase the concentration of all NTPs. Note that this may decrease the specific activity of the probe if you add unlabeled UTP.[2] |
| Short incubation time | Extend the incubation time of the in vitro transcription reaction to 3-6 hours.[5] |
| GC-rich template | GC-rich templates can cause premature termination of transcription. Lowering the reaction temperature from 37°C to 30°C may help.[6] |
| Template concentration | For short transcripts, increasing the template concentration can improve yield. For longer transcripts, a higher template concentration is less critical.[7] |
Question: I see multiple bands on my gel after running my DIG probe. What does this mean?
The presence of multiple bands can be due to several factors, and it is important to determine the cause to ensure the quality of your probe.
Troubleshooting Multiple Bands on Gel:
| Observation | Potential Cause | Recommended Solution |
| Two distinct bands | Under non-denaturing conditions, secondary structures in the single-stranded RNA probe may not be resolved, leading to the appearance of two bands. | Run the probe on a denaturing gel (e.g., MOPS/formaldehyde or PAGE) to resolve secondary structures. |
| Smear or multiple bands of varying sizes | The probe may be degraded due to RNase contamination. | Ensure a strict RNase-free workflow. Use RNase inhibitors during the reaction and handle purified probes with care.[5] |
| Band larger than expected | The plasmid template may not have been completely linearized, leading to run-on transcription.[2] Alternatively, if a restriction enzyme that creates a 3' overhang was used, the polymerase may transcribe the opposite strand.[2] | Ensure complete linearization of the template. Use restriction enzymes that generate 5' overhangs or blunt ends.[2] |
| Faint band of template DNA present | Incomplete DNase I digestion. | Ensure the DNase I treatment step is performed correctly after in vitro transcription to remove the DNA template. |
Troubleshooting Logic for In Vitro Transcription:
Caption: Troubleshooting flowchart for in vitro transcription.
Section 3: Probe Purification and Storage
Question: How should I purify my DIG-labeled RNA probe?
Proper purification is essential to remove unincorporated nucleotides, enzymes, and the DNA template, which can interfere with downstream applications.
Purification Methods:
| Method | Advantages | Disadvantages |
| Ethanol/LiCl Precipitation | Effective at removing unincorporated nucleotides. | Can be less effective at removing proteins if not preceded by phenol/chloroform extraction. |
| Spin Columns | Quick and efficient at removing salts, unincorporated nucleotides, and proteins. | May have limitations on the size of the RNA that can be purified. |
| Phenol/Chloroform Extraction | Effectively removes proteins. | Requires careful handling of hazardous materials. Phenol extraction can lead to poor recovery of DIG-labeled RNA as it may partition into the organic phase.[8] |
Question: How can I prevent my DIG probe from degrading during storage?
RNA is inherently unstable and susceptible to degradation by RNases and hydrolysis.[9][10]
Best Practices for Probe Storage:
-
Resuspend in RNase-free buffer: Resuspend the purified probe in an RNase-free buffer such as TE buffer (pH 7.5) or a citrate buffer (pH 6). Avoid storing in water for long periods, as it lacks buffering capacity.[9]
-
Aliquot: Store the probe in small, single-use aliquots to minimize freeze-thaw cycles.[11]
-
Storage Temperature: For short-term storage (up to a few weeks), -20°C is acceptable. For long-term storage, -70°C or -80°C is recommended.[9][11][12] DIG-labeled probes are stable for more than a year under proper storage conditions.
Experimental Protocols
Detailed Protocol: In Vitro Transcription of DIG-labeled RNA Probes
This protocol is a general guideline and may require optimization based on the specific template and reagents used.
-
Reaction Assembly:
-
On ice, combine the following in a sterile, RNase-free microfuge tube in the order listed:
-
RNase-free water (to a final volume of 20 µL)
-
2 µL 10x Transcription Buffer
-
1 µg linearized DNA template
-
2 µL 10x DIG RNA Labeling Mix
-
1 µL RNase Inhibitor
-
2 µL T7, T3, or SP6 RNA Polymerase
-
-
Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2 hours. For GC-rich templates, consider a lower temperature (e.g., 30°C).
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
-
Probe Purification (Ethanol Precipitation):
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Add 2.5 µL of 4 M LiCl and 75 µL of pre-chilled 100% ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at maximum speed for 15 minutes at 4°C to pellet the RNA probe.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge for 5 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in a suitable volume of RNase-free water or TE buffer.
-
-
Probe Quantification and Quality Control:
-
Measure the probe concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity of the probe by running an aliquot on a 1% agarose gel. A single, sharp band of the expected size should be visible. For more accurate size determination and to resolve secondary structures, a denaturing gel is recommended.
-
Quantitative Data Summary
Table 1: Expected Yield of DIG-labeled RNA Probes
| Template Amount | Expected Yield | Reference |
| 1 µg | ~20 µg |
Table 2: Recommended DNA Template Purity
| Measurement | Recommended Value |
| A260/A280 ratio | 1.8 - 2.0 |
| A260/A230 ratio | > 2.0 |
Table 3: Recommended Reagent Concentrations for In Vitro Transcription
| Reagent | Final Concentration |
| Linearized DNA Template | 50 ng/µL |
| 10x Transcription Buffer | 1x |
| 10x DIG RNA Labeling Mix | 1x |
| RNase Inhibitor | 20-40 units |
| RNA Polymerase | 20-40 units |
References
- 1. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. What Do We (Really) Know About DNA Quality For In Vitro Transcription [advancingrna.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Optimization of a this compound-Based Immunoassay System for Gene Detection in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Template optimization for In Vitro Transcription [biosyn.com]
- 8. academic.oup.com [academic.oup.com]
- 9. biotium.com [biotium.com]
- 10. blirt.eu [blirt.eu]
- 11. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 12. An efficient method for long-term room temperature storage of RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for DIG-ISH Fixation and Permeabilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the fixation and permeabilization steps of Digoxigenin (DIG)-labeled in situ hybridization (ISH) experiments.
Troubleshooting Guide
This guide addresses common problems, their probable causes, and suggested solutions to optimize your DIG-ISH results.
| Problem | Probable Cause | Suggested Action |
| Weak or No Signal | Inadequate Fixation: Under-fixation can lead to the degradation or loss of target mRNA. | Ensure fixation time is optimized for your tissue type. For many embryonic tissues, overnight fixation at 4°C in 4% paraformaldehyde (PFA) is a good starting point. Avoid fixing for too short or too long a period. |
| Over-fixation: Excessive cross-linking by the fixative can mask the target RNA sequence, preventing probe binding. | Reduce the fixation time. If using a strong fixative like glutaraldehyde, this is particularly important. Consider a milder fixation method if the issue persists. | |
| Insufficient Permeabilization: The probe cannot access the target mRNA within the cell if the tissue is not adequately permeabilized. | Optimize the Proteinase K digestion step. This may involve increasing the concentration, incubation time, or temperature. Titrating the Proteinase K concentration is critical for each tissue type. | |
| High Background Staining | Inadequate Permeabilization: This can surprisingly lead to high background signals. | Ensure optimal and even permeabilization. Inconsistent permeabilization can cause non-specific probe trapping. |
| Over-permeabilization/Tissue Damage: Excessive Proteinase K treatment can damage tissue morphology and lead to non-specific staining. | Reduce the Proteinase K concentration, incubation time, or temperature. For sensitive tissues, a shorter digestion time of 5-10 minutes at room temperature may be sufficient. | |
| Probe Trapping: Inadequately removed cross-linking can trap the detection reagents. | Ensure thorough washing steps after fixation. | |
| Poor Tissue Morphology | Delayed Fixation: Autolysis and degradation of tissue can occur if fixation is not performed immediately after sample collection. | Fix tissues as soon as possible after dissection to preserve cellular structure. |
| Over-digestion with Proteinase K: The enzymatic digestion can destroy cellular and tissue structures if too harsh. | Decrease the concentration, time, or temperature of the Proteinase K treatment. It is essential to optimize this step for each specific tissue type. | |
| Inappropriate Fixative: Some fixatives may not be suitable for preserving the morphology of certain tissues. | 4% PFA is a common and generally effective fixative for preserving morphology in ISH. For enhanced morphological preservation, fixatives containing glutaraldehyde can be considered. | |
| Inconsistent Staining | Variable Fixation: Inconsistent fixation times or conditions across samples will lead to variable results. | Standardize the fixation protocol for all samples in an experiment, including fixative type, pH, temperature, and duration. |
| Uneven Permeabilization: Inconsistent exposure to Proteinase K can result in patchy staining. | Ensure the entire tissue is submerged in the Proteinase K solution and that there is gentle agitation to promote even digestion. |
Frequently Asked Questions (FAQs)
Fixation
-
What is the best fixative for DIG-ISH? 4% Paraformaldehyde (PFA) in PBS is the most commonly used and recommended fixative for DIG-ISH as it provides good preservation of both RNA and tissue morphology. Fixatives containing glutaraldehyde can also be used and may improve morphological preservation.
-
How long should I fix my samples? Fixation time is critical and needs to be optimized for the specific tissue type and size. For many embryonic tissues, overnight fixation at 4°C is a common practice. However, for smaller or more delicate tissues, shorter fixation times of a few hours may be sufficient. Over-fixation should be avoided as it can mask the target RNA.
-
Can I use formalin instead of PFA? Yes, 10% neutral buffered formalin (NBF) can be used. A 10% formalin solution is roughly equivalent to a 3.7% PFA solution. It's important to be consistent with the fixative used throughout an experiment.
-
Why is it important to use DEPC-treated water for making the fixative? DEPC (diethyl pyrocarbonate) is used to inactivate RNases, which are enzymes that can degrade RNA. Using DEPC-treated solutions helps to preserve the integrity of the target mRNA in your tissue.
Permeabilization
-
What is the purpose of the Proteinase K step? Proteinase K is a protease that digests proteins. In DIG-ISH, it is used to partially digest the proteins that cross-link and surround the target mRNA, thereby allowing the DIG-labeled probe to access and hybridize to its target.
-
How do I optimize the Proteinase K concentration and incubation time? Optimization is crucial as different tissues have different sensitivities to Proteinase K digestion. It is recommended to perform a titration experiment with varying concentrations of Proteinase K (e.g., 1-10 µg/mL) and incubation times (e.g., 5-30 minutes) at room temperature. The optimal condition will be the one that gives the strongest signal with the best-preserved morphology.
-
What are the signs of over-digestion with Proteinase K? Over-digestion can lead to poor tissue morphology, loss of cellular detail, and even the complete degradation of the tissue section. You may observe sections lifting off the slide or appearing "mushy."
-
Are there alternatives to Proteinase K? While Proteinase K is the most common permeabilization agent for ISH, some protocols may use detergents like Triton X-100 or Tween-20, often in combination with other steps. However, for DIG-ISH on tissue sections, Proteinase K treatment is generally considered a critical step.
Experimental Protocols
1. 4% Paraformaldehyde (PFA) Fixative Preparation (in PBS)
-
Materials:
-
Paraformaldehyde powder (handle in a fume hood)
-
Phosphate-Buffered Saline (PBS), 10X stock
-
DEPC-treated water
-
NaOH (1N)
-
HCl
-
Stir plate and stir bar
-
Beaker
-
Filter unit (0.22 µm)
-
-
Procedure:
-
In a fume hood, add 40g of paraformaldehyde powder to 800 mL of DEPC-treated water in a beaker with a stir bar.
-
Heat the solution to about 60-65°C while stirring. Do not exceed 65°C.
-
Slowly add 1N NaOH dropwise until the PFA dissolves and the solution becomes clear.
-
Add 100 mL of 10X PBS.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 7.4 with HCl.
-
Bring the final volume to 1 L with DEPC-treated water.
-
Sterile filter the solution using a 0.22 µm filter.
-
Store aliquots at -20°C. Once thawed, use within a few days.
-
2. Standard Fixation and Permeabilization Protocol for Paraffin-Embedded Sections
-
Procedure:
-
Deparaffinize and rehydrate tissue sections through a series of xylene and ethanol washes.
-
Wash slides in PBS for 5 minutes.
-
Fix sections in 4% PFA in PBS for 10-20 minutes at room temperature.
-
Wash slides three times in PBS for 5 minutes each.
-
Incubate sections with Proteinase K solution (typically 1-10 µg/mL in PBS) for 10-30 minutes at 37°C or room temperature. This step requires optimization.
-
Stop the Proteinase K reaction by washing with PBS containing 0.2% glycine or by a post-fixation step with 4% PFA for 5 minutes.
-
Wash slides twice in PBS for 5 minutes each.
-
Proceed with the prehybridization steps.
-
Visualization of the Workflow
Caption: Workflow for Fixation and Permeabilization in DIG-ISH.
Technical Support Center: Digoxigenin (DIG) Probe Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Digoxigenin (DIG)-labeled probes in their experiments.
Troubleshooting Guide: High Background & Non-Specific Binding
High background or non-specific binding is a common issue in DIG-based detection systems, obscuring specific signals and leading to misinterpretation of results. This guide addresses the most frequent causes and provides systematic solutions.
Question: I am observing high background staining across my entire sample (e.g., membrane, tissue section). What are the likely causes and how can I fix this?
Answer:
High background can stem from several factors throughout your experimental workflow, from probe labeling to the final detection steps. Below is a systematic approach to troubleshooting this issue.
1. Inadequate Blocking:
-
Problem: Insufficient blocking of non-specific binding sites on the membrane or tissue is a primary cause of high background.
-
Solution:
-
Ensure you are using an appropriate blocking reagent. Common and effective options include Roche Blocking Reagent, Bovine Serum Albumin (BSA), or normal serum from the same species as the secondary antibody.[1][2]
-
Optimize the concentration of the blocking reagent. For many applications, a 1% (w/v) solution is sufficient, but this can be increased up to 5% to reduce particularly high background.
-
Increase the blocking incubation time. A minimum of 1 hour at room temperature is often recommended, but overnight blocking at 4°C can be more effective.[1][3]
-
For in situ hybridization, adding tRNA or sheared salmon sperm DNA to the prehybridization and hybridization buffers can help reduce non-specific probe binding to nucleic acids.
-
2. Issues with the Anti-DIG Antibody:
-
Problem: The anti-DIG antibody itself can be a source of non-specific binding.
-
Solution:
-
Use the recommended antibody dilution. An overly concentrated antibody solution will lead to high background. The optimal dilution should be determined empirically, but a starting point of 1:1500 to 1:2500 is common for alkaline phosphatase (AP) conjugated antibodies.[1][3]
-
Pre-adsorb the antibody. For whole-mount in situ hybridization, incubating the diluted antibody with a fixed, unprobed specimen for 1 hour before adding it to your experimental sample can help to remove non-specifically binding antibody molecules.
-
Ensure the antibody is properly stored and has not expired. Antibody activity can diminish over time, and freeze-thaw cycles should be minimized.
-
3. Suboptimal Probe Concentration and Quality:
-
Problem: Using too much probe can lead to non-specific binding, while a poorly labeled probe can result in a low signal-to-noise ratio.
-
Solution:
4. Inadequate Washing Steps:
-
Problem: Insufficient or low-stringency washes will fail to remove non-specifically bound probe and antibody.
-
Solution:
-
Increase the number and duration of post-hybridization and post-antibody incubation washes.[3]
-
Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration (e.g., using a lower concentration of SSC buffer).[6]
-
Ensure wash buffers are fresh and of high quality.[6]
-
5. Sample Preparation and Fixation:
-
Problem: Improperly prepared or fixed samples can contribute to high background.
-
Solution:
-
Optimize fixation time. Both under- and over-fixation can increase non-specific binding.[6]
-
For tissue sections, ensure proper pretreatment steps, such as proteinase K digestion, are optimized to allow for probe penetration without excessive tissue damage.
-
Ensure membranes or slides do not dry out at any point during the procedure, as this can cause the probe and antibody to bind non-specifically.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best blocking reagent to use for my DIG application?
A1: The optimal blocking reagent can be application-dependent. For many standard applications, a 1% (w/v) solution of Roche Blocking Reagent in a suitable buffer (e.g., Maleic Acid Buffer) is highly effective. Alternatives include 1-5% BSA or 5% Denhardt's solution. For immunohistochemical detection steps, using normal serum from the same species as your secondary antibody (e.g., sheep serum for an anti-sheep secondary) is a common and effective strategy.[1][2]
Q2: Can I reuse my DIG-labeled probe?
A2: Yes, DIG-labeled probes can often be reused. It is recommended to store the used hybridization solution at -20°C and it can typically be reused up to two times.[2]
Q3: My signal is weak, and I still have some background. Should I increase the probe concentration?
A3: While a weak signal could be due to low probe concentration, simply increasing it may exacerbate background issues.[4] First, ensure your probe was efficiently labeled. Then, consider optimizing other factors that can enhance specific signal, such as hybridization temperature and time. If the signal remains weak, a modest increase in probe concentration can be tested, but it should be done in conjunction with stringent washing conditions.
Q4: How critical is the pH of the buffers used in the detection steps?
A4: The pH is very important, especially for the final colorimetric detection step. For detection with NBT/BCIP, the buffer should be alkaline (typically pH 9.5) for optimal alkaline phosphatase activity.[3] The maleic acid buffer used for blocking and antibody incubation is typically adjusted to pH 7.5.[7]
Quantitative Data Summary
While much of the optimization for non-specific binding is qualitative, the following table summarizes common concentration ranges for key reagents.
| Reagent | Application | Recommended Concentration Range | Notes |
| Roche Blocking Reagent | Blocking | 1% - 5% (w/v) | Higher concentrations can reduce high background. |
| Bovine Serum Albumin (BSA) | Blocking | 1% - 5% (w/v) | An alternative to proprietary blocking reagents. |
| Anti-DIG-AP Antibody | Detection | 1:1500 - 1:2500 dilution | Optimal dilution should be determined empirically.[1][3] |
| DIG-labeled Probe | Hybridization | 1 ng/µl (example) | Highly dependent on the specific probe and target.[7] |
| Formamide | Hybridization Buffer | 50% (v/v) | Increases the stringency of hybridization.[1][7] |
Experimental Protocols
Protocol 1: Standard Blocking and Antibody Incubation for In Situ Hybridization on Tissue Sections
This protocol assumes that post-hybridization washes have been completed.
-
Equilibration: Wash slides for 5 minutes in a buffer of 100mM Tris-HCl (pH 7.5) and 150mM NaCl.
-
Blocking: Incubate slides in a humidified chamber for at least 1 hour at room temperature in Blocking Solution (e.g., 1% w/v Roche Blocking Reagent in 100mM Tris-HCl pH 7.5, 150mM NaCl).[1]
-
Antibody Incubation: Dilute the anti-DIG-AP antibody in Blocking Solution (a common starting dilution is 1:2500).[1] Remove the blocking solution from the slides and add the antibody solution. Incubate overnight at 4°C in a humidified chamber.[1][3]
-
Washing: The next day, wash the slides multiple times (e.g., 3 x 15 minutes) in a wash buffer (e.g., 100mM Tris-HCl pH 7.5, 150mM NaCl, with 0.1% Tween-20) to remove unbound antibody.[1]
-
Detection: Proceed with equilibration in detection buffer (pH 9.5) and the colorimetric reaction.[3]
Visualizations
Caption: Workflow for minimizing non-specific binding.
Caption: A logical approach to troubleshooting high background.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 6. How do I reduce high background in my FISH assay? [ogt.com]
- 7. This compound-Labeled In Situ Hybridization for the Detection of Streptococcus suis DNA in Polyserositis and a Comparison with Biotinylated In Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Digoxigenin-Based Western Blotting
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Digoxigenin (DIG)-based chemiluminescent Western blotting.
Frequently Asked Questions (FAQs)
1. What is this compound (DIG) and why is it used in Western blotting?
This compound (DIG) is a steroid found exclusively in Digitalis plants. In molecular biology, it's used as a small chemical label (hapten) that can be attached to proteins or nucleic acids. In Western blotting, a DIG-labeled probe (e.g., a primary antibody or a ligand) binds to the target protein on the membrane. This is then detected by an anti-DIG antibody, which is typically conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP) for chemiluminescent detection. The key advantage of the DIG system is its high specificity; since DIG is not naturally present in most biological samples, the anti-DIG antibody does not bind non-specifically, leading to low background and high sensitivity.[1]
2. What are the main advantages of a DIG-based system over a traditional primary/secondary antibody system?
The primary advantage is the potential for significantly lower background noise. The anti-DIG antibody has a very high affinity and specificity for the DIG molecule, which is absent in the biological sample, thus reducing non-specific binding to other proteins on the blot. This can be particularly beneficial when dealing with low abundance proteins or when using primary antibodies that are prone to high background.
3. Can I use a DIG-labeled primary antibody directly?
Yes, if you have a primary antibody that is directly conjugated with DIG, you can detect it with an anti-DIG-HRP or anti-DIG-AP conjugate. This is a one-step detection method after the primary antibody incubation, which can save time and potentially reduce background further by eliminating the need for a traditional secondary antibody.
4. What is the best membrane to use for a DIG-based Western blot?
Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes are suitable for DIG-based Western blotting. PVDF membranes are generally more robust and have a higher protein binding capacity, which can be advantageous for low-abundance proteins. However, nitrocellulose is also a good option and may sometimes result in lower background. If you are using a PVDF membrane, remember to activate it with methanol before use.
Troubleshooting Guide
High background, weak or no signal, and non-specific bands are common issues in Western blotting. The following sections provide potential causes and solutions for these problems in the context of a DIG-based system.
High Background
High background can obscure the specific signal of your target protein, making data interpretation difficult.
| Potential Cause | Solution |
| Inadequate Blocking | - Increase blocking time to 1-2 hours at room temperature or overnight at 4°C with gentle agitation. - Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat dry milk). - Try a different blocking agent. Gelatin-based blockers are also compatible with DIG systems.[2] For phospho-proteins, use BSA instead of milk. |
| Antibody Concentration Too High | - Decrease the concentration of the anti-DIG antibody conjugate. - If using a DIG-labeled primary antibody, decrease its concentration. |
| Insufficient Washing | - Increase the number of washes (e.g., 4-5 times for 5-10 minutes each). - Increase the volume of the wash buffer. - Increase the detergent concentration (e.g., Tween-20) in the wash buffer to 0.1%. |
| Contaminated Buffers or Equipment | - Prepare fresh buffers for each experiment. - Ensure that all incubation trays and equipment are thoroughly cleaned. |
| Membrane Drying | - Ensure the membrane remains hydrated throughout the entire procedure. |
| Overexposure | - Reduce the exposure time during chemiluminescent detection. |
Weak or No Signal
A faint or absent signal for your target protein can be frustrating. Here are some common causes and their remedies.
| Potential Cause | Solution |
| Inefficient Protein Transfer | - Confirm successful transfer by staining the membrane with Ponceau S after transfer. - Optimize transfer time and voltage, especially for high or low molecular weight proteins. |
| Low Protein Expression | - Increase the amount of protein loaded onto the gel. - Consider enriching your sample for the target protein through immunoprecipitation. |
| Inactive Anti-DIG Antibody or Substrate | - Ensure proper storage of the anti-DIG antibody conjugate and the chemiluminescent substrate. - Prepare fresh substrate solution immediately before use. |
| Suboptimal Antibody Concentration | - Increase the concentration of the DIG-labeled primary antibody or the anti-DIG antibody conjugate. |
| Incorrect Incubation Times | - Increase the incubation time for the DIG-labeled primary antibody (e.g., overnight at 4°C). - Increase the incubation time for the anti-DIG antibody conjugate. |
| Presence of Sodium Azide | - Sodium azide inhibits HRP activity. Ensure that none of your buffers contain sodium azide if you are using an HRP-conjugated anti-DIG antibody. |
Non-Specific Bands
The appearance of unexpected bands can complicate the interpretation of your results.
| Potential Cause | Solution |
| Protein Degradation | - Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Antibody Cross-Reactivity | - If using a DIG-labeled primary antibody, it may be cross-reacting with other proteins. Try a different primary antibody. - The anti-DIG antibody itself is highly specific for DIG and is unlikely to be the cause of non-specific bands. |
| High Antibody Concentration | - Decrease the concentration of the DIG-labeled primary antibody. |
| Insufficient Blocking or Washing | - Refer to the "High Background" troubleshooting section for optimization of blocking and washing steps. |
Experimental Protocols
Detailed Methodology for DIG-Based Chemiluminescent Western Blotting
This protocol provides a general workflow. Optimization of specific steps may be required for your particular protein of interest and antibodies.
1. Protein Gel Electrophoresis (SDS-PAGE)
-
Prepare your protein samples in lysis buffer containing protease inhibitors.
-
Determine the protein concentration of your lysates.
-
Mix your protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
2. Protein Transfer
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
3. Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation (DIG-labeled):
-
Dilute your DIG-labeled primary antibody in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Anti-DIG Antibody Incubation:
-
Dilute the anti-DIG-HRP or anti-DIG-AP conjugate in blocking buffer. A common starting dilution is 1:5,000 to 1:20,000.
-
Incubate the membrane with the anti-DIG conjugate solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
4. Chemiluminescent Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Drain the excess substrate and place the membrane in a plastic sheet protector.
-
Expose the membrane to X-ray film or a digital imaging system to capture the chemiluminescent signal.
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for key reagents. These should be optimized for your specific experimental conditions.
Table 1: Anti-Digoxigenin Antibody Conjugate Recommendations
| Antibody Type | Application | Recommended Working Concentration |
| Anti-Digoxigenin-HRP/AP | Western Blot | 0.5 - 2.0 µg/mL |
| Anti-Digoxigenin-AP, Fab fragments | Western Blot | 1:10,000 (75 mU/ml) to 1:20,000 (37.5 mU/ml) |
Table 2: Incubation Times
| Step | Duration (Room Temperature) | Duration (4°C) |
| Blocking | 1 - 2 hours | Overnight |
| DIG-labeled Primary Antibody Incubation | 1 - 2 hours | Overnight |
| Anti-DIG Antibody Conjugate Incubation | 1 hour | Not Recommended |
Visualizations
Caption: Workflow of a this compound-based chemiluminescent Western blot.
References
Technical Support Center: Enhancing Digoxigenin (DIG) Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Digoxigenin (DIG) detection in various applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIG) and why is it used in molecular biology?
This compound (DIG) is a steroid hapten derived from the Digitalis plant.[1] It is widely used as a non-radioactive label for nucleic acids (DNA and RNA) and other biomolecules.[1][2] The DIG-labeled molecules are then detected using a high-affinity anti-DIG antibody, which can be conjugated to enzymes like alkaline phosphatase (AP) or horseradish peroxidase (HRP) for colorimetric, chemiluminescent, or fluorescent detection.[1] This system offers high specificity and sensitivity with low background, as the anti-DIG antibody does not bind to other biological molecules.[1]
Q2: What are the main advantages of using DIG-labeled probes over other labeling methods?
DIG-labeled probes offer several advantages:
-
High Sensitivity and Specificity: The high affinity of the anti-DIG antibody for the DIG molecule results in sensitive detection with minimal background.[1]
-
Stability: DIG-labeled probes are stable for over a year, which is ideal for long-term studies.[3]
-
Safety: As a non-radioactive method, it avoids the hazards associated with radioactive isotopes.[4][5]
-
Versatility: The DIG system can be used in various applications, including in situ hybridization (ISH), Southern and Northern blotting, and ELISA.[4][5][6]
Q3: How does the sensitivity of DIG-labeled probes compare to biotin-labeled and radioactive probes?
Studies have shown that DIG-labeled probes can be significantly more sensitive than biotin-labeled probes. For instance, in the detection of Human Papillomavirus (HPV) DNA, DIG-labeled probes were found to be 2- to 10-fold more sensitive in dot blot hybridization and four-fold more sensitive in in situ hybridization compared to biotinylated probes.[7][8] The DIG method also tends to produce less non-specific background staining than biotin-based systems.[7][8] While radioactive probes have traditionally been considered highly sensitive, DIG-labeled probes can achieve comparable or even greater sensitivity, especially for detecting repetitive genomic DNA sequences, without the associated safety concerns and with much faster detection times.[9][10]
Troubleshooting Guides
Issue 1: Low or No Signal
| Possible Cause | Recommendation |
| Inefficient Probe Labeling | - Verify the labeling efficiency by running a dot blot with a known concentration of a control DIG-labeled nucleic acid.[11] - For random primed labeling, consider increasing the incubation time to overnight to increase the yield of labeled DNA.[11] - Ensure the template DNA is of high purity.[11] |
| Insufficient Amount of Target Nucleic Acid | - For Northern blots, use up to 1 µg of total RNA or 100 ng of mRNA when using a DIG-labeled RNA probe for detecting rare transcripts.[12] - For Southern blots, ensure sufficient amounts of genomic DNA are loaded, especially for single-copy gene detection.[5] |
| Suboptimal Hybridization Conditions | - Optimize hybridization temperature and time. For in situ hybridization, a typical condition is 6 hours at +66°C.[3] - Use an appropriate hybridization buffer to minimize non-specific binding and enhance specific signal. |
| Ineffective Antibody Detection | - Ensure the anti-DIG antibody conjugate (e.g., anti-DIG-AP or anti-DIG-HRP) is stored correctly and has not lost activity. - Optimize the antibody concentration; a 1:100 dilution is a common starting point for AP-coupled anti-digoxigenin Fab fragments.[3] |
| Problem with Detection Substrate | - Use a fresh detection substrate. - Ensure the pH of the detection buffer is optimal for the enzyme (e.g., alkaline pH for Alkaline Phosphatase). |
Issue 2: High Background
| Possible Cause | Recommendation |
| Non-specific Probe Hybridization | - Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration.[3] - Include blocking agents like maleic acid buffer with a blocking reagent in your protocol.[13] Switching from milk-based blockers can significantly reduce background in Southern blots.[13] |
| Non-specific Antibody Binding | - Use a suitable blocking reagent (e.g., blocking solution from the DIG Wash and Block Buffer Set) before adding the anti-DIG antibody. - Optimize the concentration of the anti-DIG antibody; excessively high concentrations can lead to increased background.[14] |
| Endogenous Enzyme Activity | - For tissues with high endogenous alkaline phosphatase activity, pre-treat sections with levamisole. - For tissues with endogenous peroxidase activity, pre-treat with a hydrogen peroxide solution. |
| Probe or Antibody Aggregates | - Centrifuge the probe solution and the diluted antibody solution before use to pellet any aggregates. |
| Membrane or Slide Quality | - Use high-quality, positively charged nylon membranes for blotting techniques.[13] - Ensure slides for in situ hybridization are properly cleaned and coated. |
Enhancing Sensitivity: Advanced Techniques
For challenging experiments involving low-abundance targets, several strategies can be employed to boost the sensitivity of DIG detection.
Tyramide Signal Amplification (TSA)
Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a powerful technique that can increase detection sensitivity by up to 100-fold.[15][16] This method is particularly effective for detecting mRNAs expressed at low levels in in situ hybridization.[15]
Principle of TSA: The target is first hybridized with a DIG-labeled probe, which is then detected by an anti-DIG antibody conjugated to Horseradish Peroxidase (HRP). The HRP enzyme catalyzes the conversion of a labeled tyramide substrate into a highly reactive radical. This radical then covalently binds to nearby tyrosine residues on proteins at the site of hybridization, leading to a significant amplification of the signal.[16][17][18]
.dot
Caption: Workflow of Tyramide Signal Amplification (TSA) for DIG detection.
Incorporating Multiple DIG Molecules into Probes
Increasing the number of DIG molecules per probe can significantly enhance detection sensitivity. A method involving a 3' fill-in reaction combined with lambda exonuclease digestion has been shown to incorporate multiple DIG molecules into oligonucleotide probes.[5][9] Probes generated with this method demonstrated a significant increase in sensitivity for measuring telomere length compared to commercially available single DIG-labeled probes.[5][9]
Quantitative Comparison of Probe Labeling Methods
| Probe Labeling Method | Relative Sensitivity | Application Example | Reference |
| Single DIG End-Labeling | Lower | Standard Southern/Northern Blotting | [9] |
| Multiple DIG Incorporation | Significantly Higher | Telomere Length Measurement | [5][9] |
| DIG Random Primed Labeling | High | General DNA probe synthesis | [11] |
| DIG RNA Labeling (in vitro transcription) | Very High | In Situ Hybridization for rare mRNAs | [3][12] |
Experimental Protocols
Protocol 1: Standard DIG-DNA Labeling by Random Priming
This protocol is adapted from standard methods for generating DIG-labeled DNA probes.[11]
Materials:
-
Linearized DNA template (10 ng - 3 µg)
-
DIG-High Prime mixture (contains random hexanucleotides, dNTPs with DIG-11-dUTP, and Klenow enzyme)
-
Nuclease-free water
Procedure:
-
Denature the DNA template (up to 3 µg) by heating at 100°C for 10 minutes and then quickly chilling on ice.
-
Add 4 µL of DIG-High Prime mixture to the denatured DNA.
-
Adjust the total volume to 20 µL with nuclease-free water.
-
Incubate the reaction for 1 hour to overnight at 37°C. A longer incubation time (up to 20 hours) can increase the yield.[11]
-
Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0) or by heating to 65°C for 10 minutes.
-
The labeled probe can be used directly in hybridization without purification.
.dot
Caption: Workflow for DIG-DNA labeling by random priming.
Protocol 2: Detection of DIG-labeled Probes in Southern Blotting
This protocol outlines the key steps for detecting hybridized DIG-labeled probes on a Southern blot membrane.
Materials:
-
Nylon membrane with transferred DNA, hybridized with DIG-labeled probe
-
DIG Wash and Block Buffer Set
-
Anti-Digoxigenin-AP, Fab fragments
-
Chemiluminescent substrate (e.g., CDP-Star)
Procedure:
-
Post-Hybridization Washes:
-
Wash the membrane twice for 5 minutes each in 2x SSC, 0.1% SDS at room temperature.
-
Wash the membrane twice for 15 minutes each in 0.5x SSC, 0.1% SDS at 68°C (stringency may need optimization).
-
-
Blocking:
-
Rinse the membrane briefly in Washing Buffer.
-
Incubate the membrane in Blocking Solution for 30 minutes.
-
-
Antibody Incubation:
-
Incubate the membrane in Anti-Digoxigenin-AP solution for 30 minutes.
-
-
Washing:
-
Wash the membrane twice for 15 minutes each in Washing Buffer to remove unbound antibody.
-
-
Equilibration:
-
Equilibrate the membrane in Detection Buffer for 2-5 minutes.
-
-
Detection:
-
Place the membrane on a clean surface and apply the chemiluminescent substrate.
-
Incubate for 5 minutes at room temperature.
-
Expose the membrane to X-ray film or an imaging system to detect the signal.
-
.dot
Caption: Workflow for chemiluminescent detection of DIG on a Southern blot.
By following these guidelines and protocols, researchers can significantly enhance the sensitivity and reliability of their this compound-based detection assays.
References
- 1. What is this compound? | AAT Bioquest [aatbio.com]
- 2. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound as an alternative probe labeling for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of this compound-incorporated probes to enhance DNA detection sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel homogeneous Biotin-digoxigenin based assay for the detection of human anti-therapeutic antibodies in autoimmune serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitivity of this compound and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of this compound and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. DIG Northern Starter Kit Protocol & Troubleshooting [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. An improved protocol to increase sensitivity of Southern blot using dig-labelled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genedetect.com [genedetect.com]
- 16. biotium.com [biotium.com]
- 17. rndsystems.com [rndsystems.com]
- 18. bio-techne.com [bio-techne.com]
Technical Support Center: Quality Control of Digoxigenin (DIG)-Labeled Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of Digoxigenin (DIG)-labeled probes prior to their use in hybridization experiments such as in situ hybridization (ISH), Northern, and Southern blotting.
Frequently Asked Questions (FAQs)
Q1: Why is quality control of DIG-labeled probes essential?
A1: Quality control is crucial to ensure the sensitivity, specificity, and reproducibility of hybridization assays.[1] A properly labeled and intact probe is necessary for obtaining a high signal-to-noise ratio and avoiding misleading results.[1] Key quality control steps verify the integrity of the probe, the efficiency of the DIG labeling, and its performance in a simulated hybridization experiment.
Q2: What are the primary methods for assessing the quality of DIG-labeled probes?
A2: The primary methods for quality control include:
-
Agarose Gel Electrophoresis: To check the integrity and size of the probe.[2]
-
Dot Blot Analysis: To evaluate the labeling efficiency and sensitivity of the probe.[3]
-
Northern Blot Analysis: To confirm the specificity of the probe against a target RNA sample.
Q3: How long are DIG-labeled probes stable?
A3: DIG-labeled RNA probes are stable for at least one year when stored correctly.[4] For long-term stability, it is recommended to store them as an ethanol precipitate at -20°C or -70°C.[4]
Q4: Can I use a DIG-labeled DNA probe for Northern blotting?
A4: While it is possible to use DIG-labeled DNA probes for Northern blots, they are best suited for detecting abundant mRNAs. For detecting rare transcripts, DIG-labeled RNA probes are recommended as they generally provide stronger signals and reduced non-specific hybridization.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | Inefficient probe labeling: The concentration of DIG-11-UTP may be too low, or the labeling reaction was not optimal. | Evaluate the labeling efficiency using a dot blot.[3] If labeling is inefficient, repeat the labeling reaction, ensuring optimal conditions. |
| Probe degradation: RNA probes are susceptible to RNase contamination. | Run an aliquot of the probe on a denaturing agarose gel to check for degradation.[6] Ensure all reagents and equipment are RNase-free.[6] | |
| Insufficient probe concentration in hybridization: Too little probe will result in a weak signal. | Quantify the probe yield after labeling. A standard in vitro transcription reaction should yield approximately 20 µg of DIG-labeled RNA from 1 µg of template DNA.[2] Use the recommended probe concentration for your application. | |
| High Background | Excessive probe concentration: Using too much probe in the hybridization can lead to non-specific binding. | Determine the optimal probe concentration by performing a dot blot with a dilution series of your probe. |
| Inadequate blocking or washing: Insufficient blocking or overly stringent washing can result in high background. | Use a reliable blocking reagent and follow the recommended washing procedures for your specific application.[7][8] | |
| Probe is "sticky": The probe may be binding non-specifically to the membrane or tissue. | Perform a negative control using a sense probe or no probe to determine if the antisense probe is hybridizing non-specifically. | |
| Multiple Bands on Gel Electrophoresis | Secondary structure of RNA: Under non-denaturing conditions, RNA can form secondary structures, leading to the appearance of multiple bands. | Run the probe on a denaturing gel (e.g., MOPS/formaldehyde) to resolve secondary structures.[2] |
| Presence of template DNA: Residual template DNA can appear as a separate band. | Ensure complete DNase digestion of the template after in vitro transcription.[2] | |
| Abortive or shortened transcripts: Some DNA sequences can cause RNA polymerase to terminate prematurely. | Re-clone the template in a different vector or use a different RNA polymerase.[2] |
Experimental Protocols
Protocol 1: Agarose Gel Electrophoresis for Probe Integrity
This protocol is to assess the size and integrity of the newly synthesized DIG-labeled RNA probe.
Materials:
-
Agarose
-
1X MOPS buffer (for denaturing gel) or 1X TBE/TAE buffer (for non-denaturing gel)
-
Formaldehyde (for denaturing gel)
-
RNA loading dye
-
Ethidium bromide or other nucleic acid stain
-
RNase-free water
-
DIG-labeled RNA probe
-
RNA ladder
Procedure:
-
Prepare a 1-2% agarose gel. For a denaturing gel, add formaldehyde to the gel and running buffer.
-
In an RNase-free tube, mix 1-2 µl of the DIG-labeled RNA probe with RNA loading dye.
-
Heat the sample at 65°C for 5-10 minutes, then immediately place on ice.
-
Load the sample and an RNA ladder onto the gel.
-
Run the gel at a low voltage (<100V) to prevent RNA degradation.[9]
-
Stain the gel with ethidium bromide and visualize under UV light.
Expected Result: A single, sharp band corresponding to the expected size of the transcript. Smearing may indicate RNA degradation.[6]
Protocol 2: Dot Blot for Labeling Efficiency and Sensitivity
This protocol determines the efficiency of DIG incorporation and the detection sensitivity of the probe.
Materials:
-
Nylon membrane, positively charged
-
DIG-labeled probe
-
DIG-labeled control nucleic acid of known concentration
-
Blocking solution
-
Anti-Digoxigenin-AP conjugate
-
Washing buffers
-
Chemiluminescent substrate (e.g., CSPD or CDP-Star)
-
X-ray film or imaging system
Procedure:
-
Prepare serial dilutions of your DIG-labeled probe and the DIG-labeled control nucleic acid. A typical dilution series might range from 100 pg/µl down to 0.01 pg/µl.
-
Spot 1 µl of each dilution onto a dry, positively charged nylon membrane.
-
Fix the nucleic acid to the membrane by UV crosslinking.
-
Block the membrane for 30 minutes with blocking solution.
-
Incubate with Anti-Digoxigenin-AP conjugate (typically diluted 1:5,000) for 30 minutes.
-
Wash the membrane twice for 15 minutes each with washing buffer.
-
Equilibrate the membrane in detection buffer for 2-5 minutes.
-
Apply the chemiluminescent substrate and incubate for 5 minutes.
-
Expose to X-ray film or an imaging system.
Expected Result: The signal intensity of the sample dilutions should be comparable to the control dilutions. For rare transcript detection, a sensitivity of 0.1 pg is desirable.
Visualizations
Caption: Workflow for DIG-labeled probe synthesis and quality control.
Caption: Step-by-step workflow for dot blot analysis of DIG-labeled probes.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. DIG RNA Labeling Mix Protocol Troubleshooting [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kopplab.faculty.ucdavis.edu [kopplab.faculty.ucdavis.edu]
Validation & Comparative
A Head-to-Head Comparison of Digoxigenin and Biotin Labeling for In Situ Hybridization
In the realm of molecular biology, in situ hybridization (ISH) stands as a powerful technique for visualizing nucleic acid sequences within their cellular and tissue context. The choice of labeling method for the nucleic acid probe is a critical determinant of the experiment's success, directly impacting sensitivity, specificity, and ease of use. Among the non-radioactive labeling methods, Digoxigenin (DIG) and Biotin have emerged as the two most widely used haptens. This guide provides a comprehensive comparison of DIG and Biotin labeling for ISH, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal system for their needs.
Principles of this compound and Biotin Labeling
Both this compound and Biotin are small molecules (haptens) that can be incorporated into DNA or RNA probes. These labeled probes then hybridize to the target nucleic acid sequence within the sample. The detection of the hapten is achieved through high-affinity binding partners, typically antibodies or avidin derivatives, which are conjugated to a reporter enzyme or a fluorescent molecule.
This compound (DIG) is a steroid isolated from the digitalis plant.[1][2][3] Its exclusivity to this plant source means that anti-DIG antibodies exhibit high specificity and are unlikely to bind to other biological materials, resulting in low background staining.[3][4]
Biotin (Vitamin B7) is a naturally occurring vitamin with a very high affinity for avidin and its bacterial analog, streptavidin.[5] This strong interaction forms the basis of many detection systems in molecular biology. However, the presence of endogenous biotin in certain tissues, such as the kidney, liver, and brain, can lead to non-specific background signals.[5][6][7]
Performance Comparison: this compound vs. Biotin
The choice between DIG and Biotin often hinges on the specific requirements of the experiment, including the abundance of the target transcript and the tissue type being investigated.
| Feature | This compound (DIG) | Biotin | Key Considerations |
| Sensitivity | Generally considered more sensitive, especially with single-step enzymatic detection.[6][7][8][9] Can be 2- to 10-fold more sensitive in dot blot assays.[10] | Sensitivity is comparable to DIG with multi-step detection protocols and signal amplification.[6][7][8][9] Single-step detection protocols may have low sensitivity.[6][7][9] | For detecting low-abundance targets, DIG may have an advantage. Signal amplification methods like Tyramide Signal Amplification (TSA) can significantly boost the sensitivity of both systems.[11][12][13][14][15] |
| Specificity & Background | Lower non-specific background staining due to the absence of endogenous DIG in animal tissues.[4][10] | Prone to higher background in tissues with high levels of endogenous biotin (e.g., kidney, liver, brain).[5][6][7] | Endogenous biotin can be blocked, but this adds extra steps to the protocol. For tissues known to have high endogenous biotin, DIG is often the preferred choice.[6][7] |
| Detection Systems | Primarily antibody-based (e.g., anti-DIG-AP, anti-DIG-HRP).[2][4] | Avidin/Streptavidin-based systems are most common (e.g., Streptavidin-AP, Streptavidin-HRP).[5] | A wide variety of conjugated enzymes and fluorophores are available for both systems. |
| Multiplexing | Can be readily used in combination with Biotin or other haptens like Fluorescein (FITC) for double- or triple-labeling experiments.[10][16][17] | Frequently used in multiplex ISH in conjunction with DIG.[10][16][17] | The availability of different haptens and corresponding detection systems allows for the simultaneous visualization of multiple targets. |
| Probe Stability | DIG-labeled probes are stable for several months to over a year.[18][19] | Biotin-labeled probes are also highly stable. | Both labeling methods produce robust probes suitable for long-term use. |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in DIG and Biotin ISH, the following diagrams illustrate the general experimental workflows and the principles of signal detection.
Figure 1: Generalized experimental workflow for in situ hybridization.
Figure 2: Signaling pathways for DIG and Biotin detection.
Detailed Experimental Protocols
The following are generalized protocols for probe labeling and in situ hybridization. Optimization is often required depending on the probe, tissue, and target abundance.
I. Probe Labeling
A. This compound (DIG) RNA Probe Labeling by In Vitro Transcription
This protocol is based on the incorporation of DIG-UTP during RNA synthesis.[20]
-
Template Preparation: Linearize plasmid DNA containing the insert of interest with a suitable restriction enzyme downstream of the insert. Purify the linearized template.
-
In Vitro Transcription Reaction: Assemble the following reaction at room temperature:
-
Linearized DNA template (0.5-1 µg)
-
10X Transcription Buffer
-
10X DIG RNA Labeling Mix (containing ATP, CTP, GTP, UTP, and DIG-11-UTP)
-
RNase Inhibitor
-
T7, T3, or SP6 RNA Polymerase
-
Nuclease-free water to final volume
-
-
Incubation: Incubate the reaction at 37°C for 2 hours.
-
Template Removal: Add DNase I and incubate for 15 minutes at 37°C to remove the DNA template.
-
Probe Purification: Purify the DIG-labeled RNA probe using lithium chloride precipitation or spin columns.
-
Quantification and Storage: Determine the concentration of the labeled probe. Store at -20°C or -80°C. DIG-labeled probes are stable for at least a year.[19]
B. Biotin RNA Probe Labeling by In Vitro Transcription
This protocol is similar to DIG labeling but uses Biotin-UTP.
-
Template Preparation: Follow the same procedure as for DIG probe labeling.
-
In Vitro Transcription Reaction: Assemble the reaction as above, but substitute the 10X DIG RNA Labeling Mix with a 10X Biotin RNA Labeling Mix (containing ATP, CTP, GTP, UTP, and Biotin-16-UTP).
-
Incubation, Template Removal, and Purification: Follow the same steps as for DIG probe labeling.
-
Quantification and Storage: Determine the probe concentration and store at -20°C or -80°C.
II. In Situ Hybridization
This is a generalized protocol for frozen tissue sections.
-
Tissue Preparation:
-
Prepare frozen tissue sections (10-20 µm) on coated slides.
-
Fix sections in 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.
-
Wash slides twice in PBS for 5 minutes each.
-
-
Acetylation:
-
Incubate slides in a freshly prepared solution of 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes to reduce non-specific binding.
-
Wash twice in PBS for 5 minutes each.
-
-
Prehybridization:
-
Dehydrate the sections through an ethanol series (70%, 95%, 100%) and air dry.
-
Apply prehybridization buffer to the sections and incubate in a humidified chamber at the hybridization temperature (typically 55-65°C) for 1-2 hours.
-
-
Hybridization:
-
Dilute the DIG- or Biotin-labeled probe in hybridization buffer (a typical concentration is 100-500 ng/mL).
-
Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.
-
Remove the prehybridization buffer and apply the hybridization solution containing the probe.
-
Cover with a coverslip and incubate overnight in a humidified chamber at the hybridization temperature.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes to remove unbound probe. This typically includes washes with decreasing concentrations of SSC (Saline-Sodium Citrate) buffer and increasing temperatures. For example:
-
5X SSC at hybridization temperature for 10 minutes.
-
0.2X SSC at a slightly higher temperature (e.g., 65-70°C) for 30 minutes (2-3 times).
-
-
-
Immunodetection:
-
Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 2% normal sheep serum in buffer) for at least 1 hour.
-
Primary Detection:
-
For DIG probes: Incubate with an alkaline phosphatase (AP)-conjugated anti-DIG antibody (e.g., anti-DIG-AP Fab fragments) diluted in blocking solution, typically overnight at 4°C or for 2 hours at room temperature.
-
For Biotin probes: Incubate with an AP-conjugated streptavidin diluted in blocking solution for 1-2 hours at room temperature.
-
-
Washing: Wash extensively with a suitable buffer (e.g., MABT or PBT) to remove unbound antibody or streptavidin.
-
-
Signal Development:
-
Equilibrate the slides in detection buffer (e.g., Tris-HCl pH 9.5, NaCl, MgCl2).
-
Incubate the sections with a chromogenic substrate solution, such as NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolylphosphate), in the dark.
-
Monitor the color development under a microscope.
-
Stop the reaction by washing with PBS or a stop buffer (e.g., PBS with EDTA).
-
-
Mounting and Imaging:
-
Counterstain if desired.
-
Dehydrate the sections and mount with a coverslip.
-
Image the results.
-
Conclusion
Both this compound and Biotin are effective and widely used labeling systems for in situ hybridization. The primary advantage of the DIG system is its low background due to the absence of endogenous DIG in most biological samples.[4][10] This makes it particularly suitable for tissues with high endogenous biotin levels. While single-step detection of biotinylated probes can be less sensitive, multi-step detection protocols and signal amplification techniques can achieve sensitivity comparable to or even exceeding that of DIG.[6][7][8][9] For multiplexing applications, the combination of DIG and Biotin (or other haptens) is a powerful approach for the simultaneous detection of multiple nucleic acid targets.[10][16] Ultimately, the choice between DIG and Biotin will depend on the specific experimental context, including the target abundance, tissue type, and the need for single or multiple-plex detection.
References
- 1. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 2. genedetect.com [genedetect.com]
- 3. What is this compound? | AAT Bioquest [aatbio.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. genedetect.com [genedetect.com]
- 6. A comparison of this compound and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Sensitivity of this compound and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel in situ hybridization signal amplification method based on the deposition of biotinylated tyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dntp-mixture.com [dntp-mixture.com]
- 13. An optimized method for in situ hybridization with signal amplification that allows the detection of rare mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tyramide signal amplification for DNA and mRNA in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Double-label in situ hybridization using biotin and this compound-tagged RNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Double in situ hybridisation protocols [ucl.ac.uk]
- 18. This compound as an alternative probe labeling for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
Digoxigenin vs. Radioactive Probes: A Sensitivity Showdown in Nucleic Acid Hybridization
A comprehensive guide for researchers navigating the choice between non-radioactive and radioactive probes for nucleic acid detection. This guide delves into a detailed comparison of sensitivity, supported by experimental data and protocols, to aid in selecting the optimal method for your research needs.
In the realm of molecular biology, the detection of specific nucleic acid sequences is a cornerstone of many research applications. For decades, radioactive probes, typically labeled with isotopes like ³²P, have been the gold standard due to their high sensitivity. However, the emergence of non-radioactive methods, most notably the digoxigenin (DIG) system, has provided a safer and more convenient alternative. This guide provides an objective comparison of the sensitivity of this compound-labeled probes versus traditional radioactive probes, supported by quantitative data and detailed experimental workflows.
At a Glance: Sensitivity Comparison
The sensitivity of both this compound and radioactive probes can be influenced by the specific application, the abundance of the target sequence, and the optimization of the protocol. While radioactive probes have historically been lauded for their superior sensitivity, advancements in chemiluminescent detection for DIG systems have narrowed this gap significantly. In many applications, DIG-labeled probes now offer comparable or even superior sensitivity, particularly when considering factors like probe stability and ease of use.
| Parameter | This compound (DIG) Probes | Radioactive Probes (e.g., ³²P) | References |
| Dot Blot Detection Limit | 0.03 pg - 0.1 pg of homologous DNA | Comparable to DIG, can detect 300 pg DNA with a 20-hour exposure | |
| Southern Blot Detection Limit | Can detect a single-copy human gene in 1 µg of genomic DNA | Traditionally considered more sensitive, especially for low-copy number genes | |
| Northern Blot Detection Limit | Can detect rare mRNAs in as little as 100 ng of total RNA | Sensitivity is comparable to DIG for many applications | |
| In Situ Hybridization (ISH) Sensitivity | Comparable to radioactive probes, with better cellular resolution | High sensitivity, but can have lower resolution due to scatter of radioactive signal | |
| Small RNA Detection | Can detect as low as 0.05 - 2 fmol of miRNAs | High sensitivity, but often requires longer exposure times |
Delving Deeper: Experimental Insights
The choice between DIG and radioactive probes often comes down to the specific requirements of the experiment. Here, we explore the nuances of their performance in common molecular biology techniques.
Southern Blotting: Detecting DNA
For Southern blotting, which is used to detect specific DNA sequences, radioactive probes have long been favored for their ability to identify low-abundance targets. However, the DIG system, coupled with chemiluminescent substrates, can achieve a high degree of sensitivity, capable of detecting single-copy genes in complex genomes. The key advantage of DIG probes in this context is their stability, allowing for longer hybridization times and multiple reprobings of the same blot without significant loss of signal.
Northern Blotting: Sizing and Quantifying RNA
In Northern blotting for RNA analysis, both methods demonstrate high sensitivity. DIG-labeled RNA probes can detect rare mRNA transcripts in nanogram quantities of total RNA. While radioactive probes also offer excellent sensitivity, the quantification of signals can be more straightforward with phosphorimaging of radioactive blots, which often provides a greater linear response range. However, for qualitative or semi-quantitative analysis, the convenience and safety of the DIG system are significant advantages. A method using DIG-labeled probes containing locked nucleic acids (LNA) has been shown to have a 1000-fold improvement in exposure time compared to isotope-based methods for small RNA detection.
In Situ Hybridization: Localizing Nucleic Acids in Tissues
For in situ hybridization (ISH), which visualizes the location of nucleic acid sequences within cells and tissues, both probe types are widely used. Studies have shown that the sensitivity of DIG-labeled probes is comparable to that of ³⁵S-labeled radioactive probes. A significant advantage of the DIG system in ISH is the superior cellular resolution it provides, as the enzymatic signal deposition is more localized compared to the scatter of radioactive emissions. This allows for a more precise localization of the target sequence within specific cellular structures.
Visualizing the Workflow: A Tale of Two Probes
The experimental workflows for using this compound and radioactive probes share the core principles of probe labeling, hybridization, and detection, but differ in the specifics of signal generation and capture.
This compound (DIG) Probe Detection Workflow
Caption: Workflow for nucleic acid detection using a this compound-labeled probe.
Radioactive Probe Detection Workflow
Digoxigenin: A Superior Non-Radioactive Labeling System for Enhanced Assay Sensitivity and Specificity
In the landscape of non-radioactive labeling technologies for nucleic acids and proteins, Digoxigenin (DIG) has emerged as a robust and versatile tool for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the advantages of the DIG system over other common non-radioactive labels such as biotin, fluorescein, and direct enzymatic labels, supported by experimental data and detailed protocols.
Key Advantages of the this compound System
The primary advantages of the this compound labeling system lie in its high sensitivity, specificity, and low background, particularly in applications such as in situ hybridization (ISH), Northern and Southern blotting, and ELISA.
1. Reduced Background in Biological Samples: A significant drawback of the widely used biotin-based labeling system is the presence of endogenous biotin in many tissues and cells. This can lead to high, non-specific background signals, complicating data interpretation. This compound, a steroid hapten isolated from the Digitalis plant, is not naturally present in animal tissues.[1][2] This unique characteristic ensures that anti-DIG antibodies bind exclusively to DIG-labeled probes, resulting in significantly lower background noise and a higher signal-to-noise ratio.[3]
2. High Specificity and Affinity of Detection: The detection of DIG-labeled molecules relies on the highly specific binding of anti-DIG antibodies.[4] This interaction is characterized by high affinity, ensuring that even low concentrations of the target molecule can be detected reliably. This specificity is a key advantage over some other systems where the detection molecule might exhibit off-target binding.[3]
3. Comparable or Superior Sensitivity: Studies have demonstrated that the sensitivity of the DIG system is comparable, and in some cases superior, to that of biotin-based systems. For instance, in a quantitative dot blot analysis for the detection of human papillomavirus (HPV) DNA, DIG-labeled probes were found to be two- to ten-fold more sensitive than biotinylated probes.[5][6] In in situ hybridization for the same target, the DIG method was four-fold more sensitive.[5][6] Furthermore, when compared to fluorescein-labeled probes in whole-mount in situ hybridization in zebrafish, DIG-labeled probes for the ntl gene showed comparable staining intensity at the same concentration.[6]
4. Versatility in Detection Methods: The DIG system offers flexibility in the choice of detection method. The anti-DIG antibody can be conjugated to various reporter molecules, including enzymes like alkaline phosphatase (AP) and horseradish peroxidase (HRP) for colorimetric or chemiluminescent detection, as well as fluorescent dyes.[1][7] Chemiluminescent detection with substrates like CSPD or CDP-Star can provide rapid and highly sensitive results, often with very short exposure times.[3][8]
Comparative Performance Data
The following tables summarize the comparative performance of this compound against other non-radioactive labels based on available experimental data.
| Feature | This compound (DIG) | Biotin | Fluorescein | Direct Enzymatic Labels (e.g., HRP) |
| Principle | Hapten-antibody | Vitamin-avidin/streptavidin | Fluorophore | Direct enzyme conjugation |
| Endogenous Interference | None in animal tissues | Present in many tissues (e.g., kidney, liver, brain) | Autofluorescence in some tissues | Endogenous enzyme activity |
| Relative Sensitivity | High to Very High | High | Moderate to High | Moderate to High |
| Specificity | Very High | High (but potential for non-specific binding of avidin/streptavidin) | High | High |
| Versatility | Excellent (colorimetric, chemiluminescent, fluorescent) | Excellent (colorimetric, chemiluminescent, fluorescent) | Good (primarily fluorescent) | Good (colorimetric, chemiluminescent) |
| Signal Amplification | Multiple strategies available (e.g., enzyme-catalyzed deposition) | Multiple strategies available (e.g., ABC, SAB) | Can be amplified with anti-fluorescein antibodies | Limited |
Table 1: Qualitative Comparison of Non-Radioactive Labeling Systems
| Application | Target | DIG Sensitivity | Biotin Sensitivity | Reference |
| Dot Blot Hybridization | HPV DNA | 2 to 10-fold higher | - | [5][6] |
| In Situ Hybridization | HPV DNA | 4-fold higher | - | [5][6] |
| In Situ Hybridization | CaSki cells (HPV16) | Equivalent | - | [9] |
| Single-step Detection in ISH | Viral Nucleic Acids | High | Low | [9][10][11] |
| Multi-step Detection in ISH | Viral Nucleic Acids | High | High | [9][10][11] |
Table 2: Quantitative and Semi-Quantitative Comparison of this compound and Biotin Sensitivity
Experimental Protocols
Experimental Protocol 1: Comparative Sensitivity Analysis of DIG- and Biotin-Labeled Probes by Dot Blot Hybridization
This protocol outlines a method to quantitatively compare the sensitivity of DIG- and biotin-labeled DNA probes for a specific target DNA sequence.
1. Probe Labeling:
-
DIG-labeled probe: Label 1 µg of the target DNA fragment using a DIG-DNA Labeling and Detection Kit (e.g., from Roche) following the manufacturer's random primed labeling protocol.
-
Biotin-labeled probe: Label 1 µg of the same target DNA fragment using a Biotin-DNA Labeling Kit (e.g., from Thermo Fisher Scientific) following the manufacturer's nick translation or random primed labeling protocol.
-
Purify both labeled probes to remove unincorporated nucleotides.
2. Target DNA Preparation and Blotting:
-
Prepare a series of ten-fold serial dilutions of the unlabeled target DNA, starting from 1 ng down to 1 fg.
-
Spot 1 µL of each dilution onto a positively charged nylon membrane.
-
Allow the membrane to air dry and then UV-crosslink the DNA to the membrane.
3. Hybridization:
-
Prehybridize the membrane in a suitable hybridization buffer (e.g., DIG Easy Hyb) for 1 hour at 42°C.
-
Add the DIG-labeled or biotin-labeled probe to the hybridization buffer at a concentration of 25 ng/mL.
-
Hybridize overnight at 42°C with gentle agitation.
4. Stringency Washes:
-
Wash the membrane twice for 5 minutes each in 2x SSC, 0.1% SDS at room temperature.
-
Wash the membrane twice for 15 minutes each in 0.5x SSC, 0.1% SDS at 68°C.
5. Detection:
-
For DIG-labeled probe:
-
Block the membrane for 30 minutes in blocking buffer.
-
Incubate with an anti-DIG-AP conjugate (e.g., 1:5000 dilution) for 30 minutes.
-
Wash the membrane twice for 15 minutes each in washing buffer.
-
Equilibrate the membrane in detection buffer for 5 minutes.
-
Add a chemiluminescent substrate (e.g., CDP-Star) and incubate for 5 minutes.
-
Expose the membrane to X-ray film or an imaging system to visualize the signal.
-
-
For Biotin-labeled probe:
-
Block the membrane for 30 minutes in blocking buffer.
-
Incubate with a streptavidin-HRP conjugate (e.g., 1:10,000 dilution) for 30 minutes.
-
Wash the membrane as described for the DIG probe.
-
Add a chemiluminescent HRP substrate and visualize the signal.
-
6. Data Analysis:
-
Compare the lowest concentration of target DNA detectable with each probe to determine the relative sensitivity.
Experimental Protocol 2: Comparative Analysis of DIG- and Fluorescein-Labeled Probes by Whole-Mount In Situ Hybridization (WISH) in Zebrafish Embryos
This protocol provides a method for the qualitative comparison of DIG- and fluorescein-labeled RNA probes in WISH.
1. Probe Synthesis:
-
DIG-labeled riboprobe: Synthesize a DIG-labeled antisense RNA probe for a gene of interest (e.g., ntl) by in vitro transcription using a DIG RNA Labeling Kit.
-
Fluorescein-labeled riboprobe: Synthesize a fluorescein-labeled antisense RNA probe for the same gene using a Fluorescein RNA Labeling Kit.
-
Purify both probes and determine their concentrations.
2. Embryo Preparation:
-
Fix wild-type zebrafish embryos at the desired developmental stage (e.g., 4-7 somite stage) in 4% paraformaldehyde (PFA) overnight at 4°C.
-
Dehydrate the embryos through a methanol series and store at -20°C.
3. In Situ Hybridization:
-
Rehydrate the embryos through a methanol/PBST series.
-
Permeabilize the embryos with Proteinase K.
-
Refix the embryos in 4% PFA.
-
Prehybridize the embryos in hybridization buffer for at least 2 hours at 65°C.
-
Add the DIG-labeled or fluorescein-labeled probe to the hybridization buffer at a concentration of 25 ng/mL.
-
Hybridize overnight at 65°C.
4. Washes and Detection:
-
Perform a series of post-hybridization washes with decreasing concentrations of SSC in hybridization buffer at 65°C.
-
Wash with MABT buffer at room temperature.
-
Block the embryos in MABT with 2% blocking reagent and 20% heat-inactivated sheep serum for at least 2 hours.
-
For DIG-labeled probe: Incubate with an anti-DIG-AP antibody (1:2000 dilution) overnight at 4°C.
-
For Fluorescein-labeled probe: Incubate with an anti-fluorescein-AP antibody (1:2000 dilution) overnight at 4°C.
-
Wash the embryos extensively with MABT.
-
Equilibrate the embryos in staining buffer (NTMT).
-
Develop the color reaction using NBT/BCIP substrate in the dark.
5. Imaging and Analysis:
-
Stop the color reaction by washing with PBST.
-
Mount the embryos and image using a stereomicroscope.
-
Qualitatively compare the staining intensity and pattern between the embryos hybridized with the DIG- and fluorescein-labeled probes.
Visualizing the Workflow and Principles
The following diagrams illustrate the fundamental principles of DIG labeling and detection, as well as a typical experimental workflow for in situ hybridization.
Caption: Principle of this compound (DIG) Labeling and Immunodetection.
Caption: General Workflow for In Situ Hybridization (ISH) using a DIG-labeled probe.
Conclusion
The this compound labeling and detection system offers a compelling alternative to other non-radioactive methods, particularly in applications where low background and high sensitivity are paramount. Its key advantages, including the absence of endogenous interference in animal tissues, high specificity of the anti-DIG antibody, and versatile detection options, make it a powerful tool for a wide range of molecular biology techniques. The experimental data consistently demonstrates that the DIG system provides sensitivity that is at least comparable to, and often exceeds, that of the biotin-based system, solidifying its position as a leading choice for non-radioactive nucleic acid and protein detection.
References
- 1. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 2. aminer.org [aminer.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Use of horseradish peroxidase and alkaline phosphatase in chemiluminescence: the pros and cons — Michigan Diagnostics [michigandiagnostics.squarespace.com]
- 5. Chemiluminescent and colorimetric detection of a fluorescein-labelled probe and a this compound-labelled probe after a single hybridization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 8. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of this compound and biotin labelled DNA and RNA probes for in situ hybridization. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Competitive dot blot protocol | Abcam [abcam.co.jp]
Digoxigenin vs. Fluorescein (FITC) Labeling for Nucleic Acid Detection: A Comparative Guide
In the realm of molecular biology, the precise detection of nucleic acids is paramount for a multitude of research applications, from gene expression analysis to chromosome mapping. Non-radioactive labeling methods have become the standard, offering safer and more stable alternatives to their isotopic counterparts. Among these, Digoxigenin (DIG) and Fluorescein (FITC) labeling are two of the most established and widely utilized techniques. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
At a Glance: Key Differences
| Feature | This compound (DIG) | Fluorescein (FITC) |
| Labeling Strategy | Indirect (Hapten-based) | Direct (Fluorophore) |
| Detection Method | Antibody-based with enzymatic (colorimetric, chemiluminescent) or fluorescent reporters | Direct fluorescence detection or antibody-based amplification |
| Signal Amplification | Inherent in the detection system (e.g., enzyme-catalyzed signal amplification) | Possible through secondary antibodies or tyramide signal amplification (TSA) |
| Specificity | High, as DIG is a plant steroid not naturally present in animal tissues[1][2] | High, based on probe-target hybridization |
| Sensitivity | Very high, capable of detecting femtogram to picogram levels of target nucleic acids[2][3] | Generally lower than DIG with chemiluminescence, but can be enhanced |
| Photostability | Dependent on the fluorophore conjugated to the secondary antibody | Prone to photobleaching upon prolonged light exposure[4][5] |
| Multiplexing | Easily combined with other haptens (e.g., Biotin) and fluorophores (including FITC) for multicolor detection[6][7] | Can be used in multicolor experiments with other spectrally distinct fluorophores |
Quantitative Performance Data
The sensitivity of a nucleic acid detection system is a critical parameter, often defined by its limit of detection (LOD). Below is a summary of reported detection limits for DIG and FITC in various applications. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and detection methods (e.g., chemiluminescence for DIG vs. direct fluorescence for FITC).
Table 1: Limit of Detection (LOD) in Blotting Applications
| Application | Label | Detection Method | Reported LOD | Citations |
| Dot Blot | DIG | Chemiluminescence | 50-10 fg | [1] |
| Dot Blot | DIG | Chemiluminescence | 0.03 - 0.1 pg | [2] |
| Northern Blot (miRNA) | DIG | Chemiluminescence | 2 fmol | [3] |
| Northern Blot | Near-infrared dye | Fluorescence | ~0.05 fmol | [8][9] |
Table 2: Performance in In Situ Hybridization (ISH) / Fluorescence In Situ Hybridization (FISH)
| Feature | This compound (DIG) | Fluorescein (FITC) | Citations |
| Signal Intensity | Strong signals reported, can be amplified | Generally sufficient, but can be weaker and more prone to fading | [6][10] |
| Signal-to-Noise Ratio | High, due to low background from the specific anti-DIG antibody | Can be affected by autofluorescence of the tissue/cells | [11] |
| Photostability | Dependent on the final fluorophore used for detection | Susceptible to photobleaching | [4][5] |
Signaling Pathways and Experimental Workflows
This compound (DIG) Labeling and Detection Workflow
The DIG system is an indirect labeling method. A DIG-labeled nucleic acid probe is first hybridized to the target sequence. Subsequently, an anti-DIG antibody conjugated to an enzyme (e.g., Alkaline Phosphatase - AP) or a fluorophore is used for detection. In the case of an enzyme-conjugated antibody, the addition of a substrate leads to a colorimetric, chemiluminescent, or fluorescent signal.
Fluorescein (FITC) Labeling and Detection Workflow
FITC is a fluorophore that can be directly incorporated into a nucleic acid probe. The FITC-labeled probe is then hybridized to the target sequence, and the signal can be detected directly using a fluorescence microscope. For signal amplification, an anti-FITC antibody can be used, followed by a fluorescently labeled secondary antibody.
Experimental Protocols
I. This compound (DIG)-Labeled RNA Probe Synthesis for In Situ Hybridization
This protocol describes the synthesis of a DIG-labeled antisense RNA probe by in vitro transcription.
Materials:
-
Linearized plasmid DNA template (1 µg) containing the insert of interest downstream of a T7 or SP6 RNA polymerase promoter.
-
DIG RNA Labeling Mix (e.g., from Roche) containing ATP, CTP, GTP, UTP, and DIG-11-UTP.
-
T7 or SP6 RNA Polymerase.
-
RNase-free DNase I.
-
RNase-free water.
-
Lithium Chloride (LiCl) solution.
-
Ethanol.
Procedure:
-
Combine the following in an RNase-free microcentrifuge tube on ice:
-
Linearized plasmid DNA: 1 µg
-
10x Transcription Buffer: 2 µl
-
DIG RNA Labeling Mix: 2 µl
-
RNase Inhibitor: 1 µl
-
T7 or SP6 RNA Polymerase: 2 µl
-
RNase-free water to a final volume of 20 µl.
-
-
Mix gently and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubate at 37°C for 2 hours.
-
Add 2 µl of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).
-
Precipitate the labeled RNA probe by adding 2.5 µl of 4 M LiCl and 75 µl of pre-chilled absolute ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Carefully remove the supernatant and wash the pellet with 50 µl of 70% ethanol.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in an appropriate volume of RNase-free water or hybridization buffer.
-
The yield of the DIG-labeled probe can be estimated by a dot blot assay comparing it to a DIG-labeled control RNA of known concentration.
II. Fluorescein (FITC)-Labeled DNA Probe Synthesis by PCR
This protocol describes the generation of a FITC-labeled DNA probe using the Polymerase Chain Reaction (PCR).
Materials:
-
DNA template.
-
Forward and reverse primers.
-
dNTP mix (dATP, dCTP, dGTP).
-
dTTP.
-
Fluorescein-12-dUTP.
-
Taq DNA polymerase and corresponding buffer.
-
PCR purification kit.
Procedure:
-
Set up the PCR reaction in a PCR tube on ice. A typical 50 µl reaction would be:
-
10x PCR Buffer: 5 µl
-
dNTP mix (10 mM each of dATP, dCTP, dGTP): 1 µl
-
dTTP (10 mM): 0.65 µl
-
Fluorescein-12-dUTP (1 mM): 3.5 µl
-
Forward Primer (10 µM): 1 µl
-
Reverse Primer (10 µM): 1 µl
-
DNA Template (1-10 ng): 1 µl
-
Taq DNA Polymerase: 0.5 µl
-
Nuclease-free water to 50 µl.
-
-
Perform PCR using optimized cycling conditions for your specific template and primers. A general protocol would be:
-
Initial denaturation: 95°C for 2 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds.
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
Analyze a small aliquot (e.g., 5 µl) of the PCR product by agarose gel electrophoresis to confirm successful amplification and correct product size. The FITC-labeled product will migrate slightly slower than an unlabeled product of the same size.
-
Purify the FITC-labeled probe using a PCR purification kit to remove unincorporated nucleotides, primers, and polymerase.
-
Quantify the purified probe using a spectrophotometer.
III. Detection of DIG-labeled Probes in Northern/Southern Blotting (Chemiluminescent)
Materials:
-
Hybridized membrane with DIG-labeled probe.
-
Washing buffer (e.g., SSC with SDS).
-
Blocking buffer.
-
Anti-Digoxigenin-AP, Fab fragments.
-
Detection buffer.
-
Chemiluminescent substrate (e.g., CSPD® or CDP-Star®).
-
X-ray film or a chemiluminescence imaging system.
Procedure:
-
Following hybridization and stringency washes, briefly rinse the membrane in washing buffer.
-
Incubate the membrane in blocking buffer for 30 minutes at room temperature with gentle agitation.
-
Incubate the membrane in Anti-Digoxigenin-AP antibody solution (diluted in blocking buffer) for 30 minutes at room temperature.
-
Wash the membrane twice for 15 minutes each in washing buffer.
-
Equilibrate the membrane in detection buffer for 2-5 minutes.
-
Incubate the membrane with the chemiluminescent substrate for 5 minutes.
-
Remove excess substrate and place the membrane in a development folder or between two sheets of plastic wrap.
-
Expose to X-ray film or an imaging system. Exposure times can range from a few minutes to several hours depending on the signal strength[12].
IV. Detection of FITC-labeled Probes in FISH
Materials:
-
Slide with hybridized FITC-labeled probe.
-
Post-hybridization wash buffers (e.g., SSC).
-
DAPI or other nuclear counterstain.
-
Antifade mounting medium.
-
Fluorescence microscope with appropriate filter sets for FITC and the counterstain.
Procedure:
-
Perform post-hybridization washes to remove unbound probe. The stringency of the washes (temperature and salt concentration) should be optimized to reduce background while maintaining specific signal[13].
-
If nuclear counterstaining is desired, incubate the slide in a solution containing DAPI for a few minutes.
-
Rinse the slide briefly in a wash buffer to remove excess counterstain.
-
Mount a coverslip onto the slide using an antifade mounting medium.
-
Visualize the signals using a fluorescence microscope. FITC will appear as green fluorescence.
-
For troubleshooting common issues such as weak signal or high background, refer to established guidelines[14][15][16].
Conclusion
Both this compound and Fluorescein are powerful tools for the non-radioactive detection of nucleic acids. The choice between the two depends largely on the specific application, required sensitivity, and available detection instrumentation.
The DIG system excels in applications requiring very high sensitivity, such as the detection of low-abundance transcripts in Northern blots or single-copy genes in Southern blots. Its inherent signal amplification through enzymatic detection provides a significant advantage in this regard. The high specificity of the anti-DIG antibody also contributes to a low background and high signal-to-noise ratio.
FITC labeling , on the other hand, offers the simplicity of direct detection for applications where high sensitivity is not the primary concern. It is particularly well-suited for multicolor fluorescence in situ hybridization (FISH) experiments where multiple probes labeled with different fluorophores are used simultaneously. While FITC is prone to photobleaching, this can be mitigated by using antifade reagents and minimizing light exposure.
Ultimately, for researchers requiring the utmost sensitivity, the DIG system with chemiluminescent detection is often the superior choice. For applications where direct visualization and multiplexing with other fluorophores are key, FITC remains a valuable and widely used option.
References
- 1. Chemiluminescent assay for the detection of viral and plasmid DNA using this compound-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (DIG) Labeling Methods [sigmaaldrich.com]
- 3. Simple and nonradioactive detection of microRNAs using this compound (DIG)-labeled probes with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Double in situ hybridisation protocols [ucl.ac.uk]
- 8. Near-infrared fluorescent northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Near-infrared fluorescent northern blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonradioactive in situ hybridization with this compound labeled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a sensitive and specific in situ hybridization technique for the cellular localization of antisense oligodeoxynucleotide drugs in tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. What's wrong with my FFPE FISH? [ogt.com]
Unveiling Specific Gene Sequences: A Comparative Guide to Digoxigenin-Labeled Probes
For researchers, scientists, and drug development professionals seeking reliable and sensitive methods for specific gene detection, the choice of probe labeling is a critical determinant of experimental success. This guide provides an in-depth validation of digoxigenin (DIG)-labeled probes, comparing their performance with alternative labeling methods and offering detailed experimental protocols and supporting data.
This compound, a steroid hapten isolated from Digitalis plants, has emerged as a robust and versatile label for nucleic acid probes. The DIG system offers a non-radioactive alternative with comparable, and in some cases superior, sensitivity to traditional methods, making it a valuable tool in applications such as in situ hybridization (ISH), Southern blotting, and Northern blotting.[1][2]
Performance Comparison: this compound vs. Alternative Labeling Methods
The sensitivity of nucleic acid detection with DIG-labeled probes is comparable to that achieved with biotin-labeled probes.[3][4] However, a significant advantage of the DIG system is its utility in tissues that contain endogenous biotin, where biotin-based detection systems can produce high background signals.[3][4][5]
One-step enzymatic detection protocols for DIG-labeled probes have demonstrated high sensitivity for both RNA and DNA detection.[4][6] While multistep detection protocols can yield equally high sensitivity for both DIG and biotin-labeled probes, the availability of a sensitive one-step method for DIG simplifies experimental workflows.[4][6] Furthermore, DIG-labeled probes are remarkably stable, capable of being stored for over a year without a discernible loss of activity, which is a significant advantage over radioactive probes with short half-lives.[7][8]
| Parameter | This compound (DIG)-Labeled Probes | Biotin-Labeled Probes | Radioactive Probes (e.g., ³²P) |
| Sensitivity | High, comparable to biotin and radioactive methods.[1][3][4] Can detect as little as 0.1 pg of DNA.[7] | High, comparable to DIG.[3][4] | Very high.[9] |
| Specificity | High.[7] | High, but can have background issues in tissues with endogenous biotin.[3][4] | High. |
| Stability | Excellent; stable for more than a year at -20°C.[7][8] | Good. | Poor; short half-life requires frequent probe preparation.[10] |
| Safety | Non-radioactive, posing minimal safety risks.[2] | Non-radioactive. | Radioactive, requires special handling and disposal procedures.[10] |
| Detection Method | Enzymatic (alkaline phosphatase or peroxidase) with chromogenic or chemiluminescent substrates.[11] | Avidin or streptavidin-enzyme conjugate with chromogenic or chemiluminescent substrates.[9] | Autoradiography.[9] |
| Cost | Generally cost-effective due to probe stability and lack of radioactive disposal costs.[1] | Cost-effective. | Can be expensive due to the cost of radioisotopes and disposal.[10] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for preparing and using DIG-labeled probes in common molecular biology techniques.
References
- 1. This compound as an alternative probe labeling for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound (DIG) system for non-radioactive labelling and detection of nucleic acids--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of this compound and biotin labelled DNA and RNA probes for in situ hybridization. | Semantic Scholar [semanticscholar.org]
- 4. A comparison of this compound and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Use of this compound-labelled probes for the quantitation of HBV-DNA in antiviral drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Methods are Commonly Used to Label the Probes in FISH? - Creative Bioarray [histobiolab.com]
- 10. Nucleic acid detection using non-radioactive labelling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Anti-Digoxigenin Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals utilizing digoxigenin (DIG) labeling, the specificity of the corresponding anti-digoxigenin antibody is paramount for accurate and reliable experimental outcomes. This guide provides an objective comparison of commercially available anti-digoxigenin antibodies, focusing on their cross-reactivity with structurally similar molecules. The information presented is based on publicly available data from suppliers and relevant scientific literature.
Understanding Antibody Specificity
An antibody's specificity refers to its ability to bind to a single, unique epitope. Cross-reactivity occurs when an antibody binds to epitopes on molecules other than the target antigen, which can lead to non-specific signals and inaccurate results. In the context of anti-digoxigenin antibodies, cross-reactivity with related cardiac glycosides such as digoxin and digitoxin is a key consideration due to their structural similarities.
Comparative Analysis of Anti-Digoxigenin Antibody Cross-Reactivity
The following table summarizes the cross-reactivity profiles of several commercially available anti-digoxigenin antibodies. The data has been compiled from manufacturer datasheets and scientific publications. It is important to note that cross-reactivity can be method-dependent and may vary between experimental setups.
| Antibody/Supplier | Product ID | Host Species | Clonality | Cross-Reactivity Profile |
| Abcam | ab76907 | Goat | Polyclonal | Digoxin: 100%Other Steroids: No cross-reactivity observed |
| Bio-Rad | Not Specified | Sheep | Polyclonal | Digoxin: Cross-reactsDigitoxin: Cross-reactsOuabain: Negligible reactivity[1] |
| RayBiotech | Not Specified | Not Specified | Not Specified | Digoxin: Cross-reactsDigitoxin: Cross-reactsOuabain: Negligible reactivity[2] |
| Sigma-Aldrich (Roche) | Not Specified | Sheep | Polyclonal | Digoxin: Specific to this compound and digoxinOther Steroids (human estrogens, androgens): No cross-reactivity observed[3] |
| Unnamed Commercial Antibody * | Not Specified | Not Specified | Not Specified | Digoxin: 96%[4] |
* A 2018 publication reported a commercial anti-digoxigenin antibody with 96% cross-reactivity to digoxin, though the specific manufacturer was not mentioned.[4]
Experimental Protocols for Assessing Cross-Reactivity
The determination of antibody cross-reactivity is typically performed using immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blotting.
Competitive ELISA Protocol
Competitive ELISA is a common method to quantify antibody specificity. In this assay, a known amount of labeled antigen (in this case, DIG-conjugate) competes with the unlabeled cross-reactant molecule for binding to a limited amount of the anti-digoxigenin antibody. The signal generated is inversely proportional to the amount of cross-reactivity.
Materials:
-
96-well microplate
-
Anti-Digoxigenin antibody
-
This compound-conjugate (e.g., DIG-BSA)
-
Potential cross-reactant molecules (e.g., digoxin, digitoxin, ouabain)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (if the primary is not labeled)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with a fixed concentration of the anti-digoxigenin antibody. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add a mixture of a fixed concentration of DIG-conjugate and varying concentrations of the potential cross-reactant molecule to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: If the primary antibody is not enzyme-conjugated, add an appropriate enzyme-labeled secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution and incubate until sufficient color development.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The percentage of cross-reactivity can be calculated using the following formula: % Cross-reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Western Blot Protocol for Specificity Testing
Western blotting can be used to visually assess the specificity of an anti-digoxigenin antibody against a panel of immobilized antigens.
Materials:
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
Nitrocellulose or PVDF membrane
-
This compound-labeled protein and potential cross-reacting proteins
-
Anti-Digoxigenin antibody
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare samples of this compound-labeled protein and potential cross-reacting proteins.
-
SDS-PAGE: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-digoxigenin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. The presence and intensity of bands will indicate the degree of binding to the different proteins.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in cross-reactivity testing, the following diagrams have been generated.
Caption: Workflow for Competitive ELISA.
References
A Comparative Guide to Quantitative Gene Expression Analysis: Digoxigenin Probes vs. Alternative Methods
For researchers, scientists, and drug development professionals seeking to quantify gene expression within the cellular context, the choice of detection methodology is critical. This guide provides an objective comparison of Digoxigenin (DIG)-labeled probes with two primary alternatives: radioactive probes and fluorescent in situ hybridization (FISH). Supported by experimental data, this document outlines the performance, protocols, and underlying principles of each technique to inform your experimental design.
The visualization and quantification of messenger RNA (mRNA) in situ is a powerful tool for understanding gene function and regulation in both healthy and diseased states. This compound (DIG)-based in situ hybridization (ISH) has emerged as a popular non-radioactive method, offering a balance of sensitivity, safety, and ease of use. This guide delves into a quantitative comparison of DIG-ISH with traditional radioactive ISH and the widely used fluorescent in situ hybridization (FISH) to provide a comprehensive overview for selecting the most appropriate method for your research needs.
Performance Comparison at a Glance
The selection of a probe system for quantitative gene expression analysis hinges on several key performance metrics, including sensitivity, resolution, and safety. The following table summarizes a comparison of DIG-labeled, radioactive, and fluorescent probes based on available data.
| Feature | This compound (DIG) Probes | Radioactive Probes (e.g., 35S, 32P) | Fluorescent Probes (FISH) |
| Sensitivity | High; comparable to radioactive probes for many applications. Can detect as low as 2 fmol of miRNAs[1]. | Very high; often considered the gold standard for sensitivity. Can detect low abundance transcripts without amplification[2]. | High; sensitivity can be enhanced with signal amplification techniques. |
| Resolution | High cellular and subcellular resolution. | Lower resolution due to scatter of radioactive signal. | High resolution, allowing for subcellular localization and single-molecule detection[3]. |
| Quantitative Nature | Semi-quantitative to quantitative with image analysis. Signal is enzymatic, so reaction time is a critical variable. | Quantitative; provides a linear relationship between signal intensity and mRNA amount[2]. | Quantitative; allows for direct counting of mRNA molecules[3]. |
| Safety | Non-radioactive, posing minimal safety risks. | Radioactive isotopes require specialized handling, storage, and disposal procedures. | Non-radioactive, minimal safety concerns. |
| Background | Generally low background. | Can have higher background, which may affect quantification. | Can be affected by tissue autofluorescence. |
| Protocol Length | Relatively fast, with results typically obtained within a few days. | Longer, requiring exposure times that can range from days to weeks. | Relatively fast, with results often available within a few days. |
| Probe Stability | Probes are stable for long-term storage. | Probes have a limited shelf-life due to radioactive decay. | Probes are generally stable when stored properly. |
Experimental Protocols: A Step-by-Step Comparison
Detailed and reproducible protocols are fundamental to successful quantitative gene expression analysis. Below are summarized methodologies for key experiments using DIG-labeled probes, radioactive probes, and FISH.
Experimental Protocol 1: In Situ Hybridization with DIG-Labeled Probes
This protocol outlines the key steps for performing in situ hybridization using DIG-labeled RNA probes on paraffin-embedded tissue sections.
-
Tissue Preparation:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series.
-
Permeabilize with a proteinase K treatment to allow probe access. The concentration and incubation time should be optimized for the specific tissue type[4].
-
Post-fix with 4% paraformaldehyde (PFA) to preserve tissue morphology.
-
Acetylate with acetic anhydride in triethanolamine to reduce non-specific binding.
-
-
Hybridization:
-
Prehybridize sections in hybridization buffer for at least one hour at the hybridization temperature (typically 65-72°C)[5][6].
-
Denature the DIG-labeled probe by heating to 80-95°C for 5 minutes and then immediately placing on ice[4][6].
-
Apply the denatured probe to the tissue section, cover with a coverslip, and hybridize overnight in a humidified chamber at the appropriate temperature[4][5].
-
-
Post-Hybridization Washes and Detection:
-
Perform stringent washes in solutions containing formamide and SSC at elevated temperatures to remove unbound and non-specifically bound probes[5].
-
Incubate with an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP) or peroxidase (POD).
-
Detect the signal using a chromogenic substrate (e.g., NBT/BCIP for AP) which produces a colored precipitate at the site of hybridization[5].
-
-
Imaging and Quantification:
-
Image the stained sections using a bright-field microscope.
-
Quantify the signal intensity and distribution using image analysis software like ImageJ.
-
Experimental Protocol 2: In Situ Hybridization with Radioactive Probes
This protocol provides a general workflow for radioactive in situ hybridization using 35S-labeled riboprobes.
-
Probe Labeling:
-
Synthesize 35S-UTP labeled antisense RNA probes via in vitro transcription from a linearized plasmid template[7].
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Tissue Preparation:
-
Hybridization:
-
Post-Hybridization Washes and Autoradiography:
-
Perform stringent washes to remove non-specific hybrids.
-
Dehydrate the slides through a graded ethanol series and air dry.
-
For signal detection, either expose the slides to X-ray film for a general overview of gene expression or coat with photographic emulsion for cellular resolution. Exposure time can range from days to several weeks[7].
-
-
Imaging and Quantification:
-
Develop the X-ray film or emulsion.
-
Image the results using a light or dark-field microscope.
-
Quantify the signal by measuring the density of silver grains.
-
Experimental Protocol 3: Fluorescent In Situ Hybridization (FISH)
This protocol describes a typical workflow for FISH to detect specific RNA sequences.
-
Probe Preparation:
-
Use commercially available or custom-synthesized fluorescently labeled oligonucleotide probes. Multiple short probes targeting the same mRNA can be pooled to amplify the signal.
-
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Perform heat-induced epitope retrieval and protease digestion to unmask the target RNA.
-
-
Hybridization:
-
Post-Hybridization Washes and Signal Amplification (Optional):
-
Wash the slides to remove unbound probes.
-
If necessary, perform signal amplification steps using branched DNA or other amplification technologies.
-
-
Imaging and Quantification:
Experimental Protocol 4: Quantitative Analysis of Hybridization Signal Using ImageJ
ImageJ is a powerful, open-source image processing program that can be used to quantify the signal from in situ hybridization experiments.
-
Image Acquisition:
-
Capture high-resolution images of the stained tissue sections under consistent lighting conditions. For fluorescent images, ensure consistent exposure times and laser power.
-
-
Image Pre-processing:
-
Signal Segmentation and Measurement:
-
Set a threshold to distinguish the specific signal from the background. This can be done manually or using automated thresholding algorithms.
-
Use the "Analyze Particles" function to identify and measure the area and intensity of the signal within a defined region of interest (ROI). For FISH, this would involve counting fluorescent spots.
-
-
Data Analysis:
-
Export the measurement data to a spreadsheet program.
-
Calculate relevant metrics such as the mean signal intensity, the percentage of stained area, or the number of mRNA molecules per cell.
-
Normalize the data to a control or housekeeping gene if a dual-labeling strategy was used.
-
Visualizing the Workflow and Principles
To better understand the processes involved in quantitative gene expression analysis using DIG-labeled probes, the following diagrams illustrate the experimental workflow and the detection mechanism.
Experimental workflow for DIG-ISH.
References
- 1. Simple and nonradioactive detection of microRNAs using this compound (DIG)-labeled probes with high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioactive in situ Hybridization for Detecting Diverse Gene Expression Patterns in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization and Analysis of mRNA Molecules Using Fluorescence In Situ Hybridization in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. case.edu [case.edu]
- 7. Radioactive ISH Protocol for Detecting Gene Expression Patterns - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Fluorescence In Situ Hybridization (FISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. abyntek.com [abyntek.com]
- 10. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Digoxigenin (DIG) Detection Kits: A Side-by-Side Comparison
For molecular biologists, the sensitive and specific detection of nucleic acids is paramount. The digoxigenin (DIG) system offers a well-established, non-radioactive alternative for this purpose, widely used in techniques like in situ hybridization (ISH), Northern blotting, and Southern blotting. This guide provides an objective comparison of commercially available DIG detection kits, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable kit for their needs.
Performance Comparison of Leading DIG Detection Kits
The selection of a DIG detection kit hinges on factors such as the required sensitivity, the specific application, and the available detection instrumentation. Below is a summary of key quantitative and qualitative features of prominent DIG detection systems from leading manufacturers.
| Feature | Roche DIG Nucleic Acid Detection Kit (Colorimetric) | Roche DIG Luminescent Detection Kit (Chemiluminescent) | Vector Laboratories AP Substrate Kits (e.g., BCIP/NBT) |
| Detection Method | Colorimetric (NBT/BCIP) | Chemiluminescent (CSPD® or CDP-Star®) | Colorimetric (BCIP/NBT, INT/BCIP, etc.) |
| Enzyme Conjugate | Anti-Digoxigenin-AP (Alkaline Phosphatase) | Anti-Digoxigenin-AP (Alkaline Phosphatase) | Not included in substrate kits; requires separate anti-DIG-AP conjugate |
| Reported Sensitivity | Can detect as little as 0.10–0.03 pg of target DNA.[1] | Higher sensitivity than colorimetric methods, ideal for low-abundance targets.[2] | High sensitivity, which can be enhanced by longer development times (several hours to overnight).[3] |
| Signal Type | Insoluble, colored precipitate (purple/blue) | Emitted light, captured on X-ray film or by a CCD imager | Insoluble, colored precipitate (color varies with substrate) |
| Quantification | Semi-quantitative | Quantitative with a CCD imager | Semi-quantitative |
| Ease of Use | Simple, direct visualization of the signal on the membrane.[4] | Requires a darkroom and film developer or a chemiluminescence imager. | Straightforward color development. |
| Primary Applications | Southern blotting, Northern blotting, dot blots, colony/plaque hybridizations.[5] | Detection of low-abundance nucleic acids in Southern and Northern blots.[2] | In situ hybridization, immunohistochemistry, blotting. |
| Key Advantages | No special equipment needed for visualization. Stable signal. | High sensitivity and wide dynamic range. | Offers a variety of substrate colors. Long development can increase signal. |
| Considerations | Lower sensitivity compared to chemiluminescence. Not ideal for quantification. | Signal is transient. Requires specialized equipment for detection. | Endogenous biotin can cause background in some tissues, making DIG a better choice.[6][7] |
Experimental Methodologies
Detailed and consistent protocols are crucial for reproducible results. Below are representative protocols for key applications using DIG-labeled probes.
Northern Blotting with the Roche DIG Northern Starter Kit
This protocol provides a method for the detection of specific RNA sequences immobilized on a nylon membrane.
1. Probe Labeling (In Vitro Transcription):
-
Linearize plasmid DNA containing the target sequence downstream of an SP6 or T7 promoter.
-
Set up the in vitro transcription reaction using the DIG RNA Labeling Mix, which contains DIG-11-UTP.
-
Incubate for 2 hours at 37°C.
-
Degrade the DNA template using DNase I.
-
Precipitate the DIG-labeled RNA probe with ethanol.
2. RNA Electrophoresis and Blotting:
-
Separate total RNA or mRNA samples on a denaturing formaldehyde-agarose gel.
-
Transfer the RNA to a positively charged nylon membrane by capillary blotting overnight.
-
Fix the RNA to the membrane by UV cross-linking or baking at 80°C.
3. Hybridization:
-
Prehybridize the membrane in DIG Easy Hyb solution for at least 30 minutes at 68°C.[2]
-
Denature the DIG-labeled RNA probe by heating at 68°C for 5-10 minutes.
-
Add the denatured probe to the prehybridization solution and hybridize overnight at 68°C.
4. Stringency Washes:
-
Perform low stringency washes with 2x SSC, 0.1% SDS at room temperature.
-
Follow with high stringency washes with 0.1x SSC, 0.1% SDS at 68°C.
5. Immunological Detection (Chemiluminescent):
-
Wash the membrane in Washing Buffer.
-
Block the membrane with Blocking Solution for at least 30 minutes.[8]
-
Incubate with Anti-Digoxigenin-AP conjugate (diluted in Blocking Solution) for 30 minutes.
-
Wash the membrane twice with Washing Buffer.
-
Equilibrate the membrane in Detection Buffer.
-
Apply the chemiluminescent substrate (e.g., CDP-Star) and incubate for 5 minutes.
-
Expose the membrane to X-ray film or a chemiluminescence imager to detect the signal.[9]
In Situ Hybridization (ISH) with a DIG-labeled Probe
This protocol outlines the detection of a specific mRNA in formalin-fixed, paraffin-embedded tissue sections.
1. Tissue Preparation:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series.
-
Treat with Proteinase K to improve probe penetration.
-
Post-fix with 4% paraformaldehyde.
-
Acetylate the sections to reduce non-specific binding.
2. Hybridization:
-
Prehybridize the sections in a humidified chamber with hybridization solution for at least 1 hour at the desired temperature (e.g., 65°C).[10]
-
Denature the DIG-labeled probe and dilute it in hybridization solution.
-
Apply the probe solution to the sections, cover with a coverslip, and hybridize overnight in a humidified chamber at the appropriate temperature.
3. Post-Hybridization Washes:
-
Perform a series of washes with decreasing concentrations of SSC at increasing temperatures to remove unbound probe.[10]
-
Treat with RNase A to remove non-specifically bound single-stranded probe.[10]
4. Immunological Detection (Colorimetric):
-
Block the sections with a blocking solution (e.g., 20% sheep serum in MABT).[10]
-
Incubate with an Anti-Digoxigenin-AP conjugate overnight at 4°C.[10]
-
Wash the sections extensively with MABT.
-
Equilibrate in an alkaline buffer (NTM).[10]
-
Incubate with the colorimetric substrate solution (NBT/BCIP in NTM) in the dark until the desired signal intensity is reached.[10]
-
Stop the reaction by washing with PBS.
-
Counterstain with a nuclear stain (e.g., Nuclear Fast Red), dehydrate, and mount.[10]
Visualizing the Workflow and Decision-Making Process
To better understand the experimental process and the logic behind kit selection, the following diagrams are provided.
References
- 1. 地高辛 (DIG) 标记方法 [sigmaaldrich.com]
- 2. biocompare.com [biocompare.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Detection Methods | Bio-Rad [bio-rad.com]
- 5. thomassci.com [thomassci.com]
- 6. A comparison of this compound and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Labeled In Situ Hybridization for the Detection of Streptococcus suis DNA in Polyserositis and a Comparison with Biotinylated In Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thomassci.com [thomassci.com]
- 9. web.as.uky.edu [web.as.uky.edu]
- 10. urmc.rochester.edu [urmc.rochester.edu]
The Enduring Signal: Evaluating the Long-Term Stability of Digoxigenin-Labeled Probes
In the dynamic landscape of molecular biology research, the reliability of experimental reagents is paramount. For scientists engaged in techniques such as in situ hybridization (ISH), Southern blotting, and Northern blotting, the stability of labeled nucleic acid probes is a critical factor influencing experimental success and reproducibility. This guide provides a comprehensive comparison of the long-term stability of Digoxigenin (DIG)-labeled probes against common alternatives, namely Biotin-labeled probes and fluorescently-labeled probes. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals in selecting the most appropriate probe labeling strategy for their needs.
Executive Summary
This compound-labeled probes demonstrate exceptional stability, retaining their functionality for at least one year when stored under appropriate conditions. This inherent stability, coupled with high sensitivity and low background, positions DIG as a robust choice for a wide range of nucleic acid hybridization applications. While Biotin and fluorescently-labeled probes offer viable alternatives, their stability can be influenced by factors such as endogenous biotin interference and photobleaching, respectively. This guide will delve into a comparative analysis of these labeling methods, providing a framework for evaluating their performance over time.
Comparative Stability Analysis
The stability of a labeled probe is its ability to maintain its structural integrity and functionality over time and through various experimental conditions, such as prolonged storage and freeze-thaw cycles. The loss of signal from a probe can be attributed to the degradation of the nucleic acid itself or the breakdown of the label.
| Probe Label | Recommended Storage Conditions | Reported Stability | Key Advantages | Potential Disadvantages |
| This compound (DIG) | -20°C or -70°C in ethanol or a suitable buffer | At least 1 year | High stability, low background, high sensitivity | Requires antibody-based detection |
| Biotin | -20°C or -70°C in a buffered solution | Generally stable for at least a year | Strong and rapid interaction with avidin/streptavidin | Potential for high background due to endogenous biotin in some tissues[1] |
| Fluorescent Dyes | -20°C in a dark, buffered solution (pH considerations for some dyes) | Variable, but can be stable for over a year with proper storage | Direct detection without secondary enzymatic steps | Susceptible to photobleaching, potential for quenching at high labeling densities |
Note: The stability data presented is based on manufacturer recommendations and findings from various research articles. Direct quantitative comparisons of signal loss over extended periods are not extensively published. The provided experimental protocol offers a methodology to generate such comparative data in your own laboratory setting.
Impact of Freeze-Thaw Cycles
Repeated freezing and thawing can be detrimental to the integrity of nucleic acid probes. This process can lead to mechanical shearing of the DNA or RNA and can also affect the stability of the conjugated label. While specific quantitative data on the effect of freeze-thaw cycles on DIG-labeled probes compared to other labels is scarce, it is a general best practice to aliquot probes into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Experimental Protocol: Quantitative Assessment of Probe Stability
To empirically evaluate the stability of different labeled probes, a quantitative dot blot analysis is a straightforward and effective method. This protocol is designed to compare the signal intensity of freshly labeled probes with those that have been subjected to various storage conditions and freeze-thaw cycles.
Objective: To quantitatively compare the signal stability of DIG-, Biotin-, and fluorescently-labeled nucleic acid probes over time and after repeated freeze-thaw cycles.
Materials:
-
DNA or RNA probe of interest
-
Labeling kits for DIG, Biotin, and a fluorescent dye (e.g., FITC, Cy3)
-
Nylon or nitrocellulose membrane
-
Dot blot apparatus
-
Hybridization buffer
-
Blocking buffer
-
Wash buffers (e.g., SSC, PBS-T)
-
Detection reagents:
-
For DIG: Anti-Digoxigenin-AP/HRP conjugate and corresponding substrate (e.g., CDP-Star, TMB)
-
For Biotin: Streptavidin-AP/HRP conjugate and corresponding substrate
-
For fluorescent probes: Appropriate imaging system with excitation and emission filters
-
-
Microplate reader or gel documentation system for signal quantification
Experimental Workflow:
Methodology:
-
Probe Labeling and Purification:
-
Label your DNA or RNA probe with DIG, Biotin, and a fluorescent dye according to the manufacturer's instructions.
-
Purify the labeled probes to remove unincorporated labels.
-
Quantify the concentration of each labeled probe.
-
-
Initial Signal Quantification (Time 0):
-
Prepare a series of dilutions for each labeled probe (e.g., 100 pg, 50 pg, 25 pg, 12.5 pg, 6.25 pg).
-
Spot 1-2 µL of each dilution onto a nylon or nitrocellulose membrane using a dot blot apparatus.
-
Crosslink the probes to the membrane (UV or baking).
-
Proceed with the appropriate blocking, washing, and detection steps for each probe type.
-
Capture the signal using a chemiluminescence imager or fluorescence scanner.
-
Quantify the intensity of each dot. This will serve as the baseline (100% signal).
-
-
Stability Study:
-
Long-Term Storage: Aliquot the remaining labeled probes and store them at -20°C, 4°C, and room temperature.
-
Freeze-Thaw Cycles: Subject a separate set of aliquots to a defined number of freeze-thaw cycles (e.g., 1, 5, 10 cycles). A single cycle consists of freezing the probe at -20°C for at least 1 hour, followed by thawing at room temperature.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, and 12 months for long-term storage, and after the designated freeze-thaw cycles), retrieve the stored probes.
-
Perform the quantitative dot blot analysis as described in step 2.
-
-
Data Analysis:
-
For each time point and condition, calculate the average signal intensity for each dilution series.
-
Normalize the signal intensity against the Time 0 data to determine the percentage of signal remaining.
-
Plot the percentage of signal remaining over time for each storage condition and for the different numbers of freeze-thaw cycles.
-
Signaling and Detection Pathways
The detection of DIG and Biotin labeled probes relies on high-affinity interactions with specific binding partners, which are typically conjugated to an enzyme for signal amplification. Fluorescent probes, on the other hand, are detected directly.
Conclusion
The long-term stability of this compound-labeled probes makes them a highly reliable tool for a multitude of molecular biology applications. Their resistance to degradation during prolonged storage ensures consistent performance and reproducibility of experimental results. While Biotin and fluorescently-labeled probes offer their own unique advantages, researchers must consider the potential for background interference and photobleaching, respectively. The experimental protocol provided in this guide offers a robust framework for conducting an in-house stability study, empowering researchers to make informed decisions based on their specific experimental needs and storage capabilities. By understanding the stability profiles of different probe labeling technologies, scientists can enhance the quality and reliability of their research.
References
A Head-to-Head Battle for Nucleic Acid Quantification: Digoxigenin-Based Assays Versus qPCR
For researchers, scientists, and drug development professionals navigating the landscape of nucleic acid quantification, the choice between established methodologies can be pivotal. This guide provides a comprehensive comparison of two powerful techniques: Digoxigenin (DIG)-based assays, particularly in a PCR-ELISA format, and the widely adopted quantitative Polymerase Chain Reaction (qPCR). We delve into the core principles, experimental workflows, and performance metrics of each, supported by available data to inform your selection process.
At the heart of molecular biology and diagnostics lies the need for accurate and sensitive detection and quantification of DNA and RNA. While qPCR has become the gold standard for its real-time capabilities and high sensitivity, DIG-based assays offer a robust and cost-effective alternative, leveraging a proven immunological detection system. This guide will objectively compare these two approaches to help you determine the best fit for your research needs.
Principle of Detection: A Tale of Two Strategies
The fundamental difference between DIG-based assays and qPCR lies in their detection methodology.
This compound (DIG)-Based Assays employ a non-radioactive labeling and detection system. In a typical DIG-PCR ELISA, a target nucleic acid is amplified via PCR, during which a this compound-labeled nucleotide (DIG-dUTP) is incorporated into the newly synthesized DNA. This labeled PCR product is then captured onto a microplate, often coated with streptavidin to bind a biotinylated capture probe that is specific to the target sequence. The immobilized DIG-labeled DNA is subsequently detected by an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase). The addition of a chromogenic substrate results in a colorimetric change that is proportional to the amount of target DNA, which can be quantified using a standard ELISA plate reader.[1][2]
Quantitative PCR (qPCR) , on the other hand, monitors the amplification of a target DNA molecule in real-time. This is achieved through the use of fluorescent reporters. The two most common types are DNA-binding dyes (like SYBR® Green) and fluorescently labeled sequence-specific probes (like TaqMan® probes). As the PCR reaction progresses, the fluorescence signal increases with the amount of amplified DNA. A specialized thermal cycler with a fluorescence detector measures this signal at each cycle. The cycle at which the fluorescence crosses a certain threshold (the quantification cycle or Cq) is inversely proportional to the initial amount of target nucleic acid.
Performance Metrics: A Quantitative Look
While direct head-to-head studies with comprehensive quantitative data are limited, we can extrapolate performance characteristics from product documentation and related research.
| Performance Metric | This compound-Based Assays (e.g., PCR ELISA) | Quantitative PCR (qPCR) |
| Sensitivity / Limit of Detection (LOD) | High, capable of detecting femtogram to picogram amounts of DNA.[3][4] Can detect single-copy genes from 10 ng of genomic DNA.[3][4] | Very high, with the ability to detect as few as 1-10 copies of a target sequence. |
| Specificity | High, conferred by the specific hybridization of the capture probe to the target sequence.[3] Can distinguish single base mismatches under stringent conditions.[3] | High, especially with probe-based assays where the probe must bind specifically to the target for a signal to be generated. SYBR Green assays can be less specific as the dye binds to any double-stranded DNA. |
| Dynamic Range | Wide, but may be narrower than qPCR. Signal intensity can vary depending on the amount of captured hybrid.[3] | Wide, typically spanning 7-8 orders of magnitude, allowing for the quantification of both rare and abundant targets in the same run. |
| Precision (Reproducibility) | Good, but as an endpoint assay, it can be more susceptible to variations in reaction conditions compared to real-time monitoring. | Excellent, with low coefficients of variation (CVs) due to real-time monitoring of amplification, which reduces the impact of minor variations in reaction efficiency. |
| Quantitative Nature | Semi-quantitative to quantitative. Quantification relies on a standard curve generated from known concentrations of the target.[5] | Fully quantitative, providing either absolute or relative quantification. Absolute quantification requires a standard curve, while relative quantification compares the expression of a target gene to a reference gene. |
Experimental Workflow and Considerations
The experimental workflows for both DIG-based assays and qPCR involve several key steps, each with its own set of considerations.
This compound (DIG) PCR ELISA Workflow
The DIG-PCR ELISA is a multi-step process that combines PCR amplification with an ELISA-based detection method.
Quantitative PCR (qPCR) Workflow
The qPCR workflow is generally more streamlined, with amplification and detection occurring in a single, closed-tube reaction.
Detailed Experimental Protocols
This compound (DIG) PCR ELISA Protocol (General)
This protocol is a generalized representation based on commercially available kits.[3]
-
DIG Labeling of PCR Product:
-
Prepare a PCR reaction mix containing a DNA polymerase, primers specific for the target sequence, dNTPs, and a DIG-labeling mix (which includes DIG-11-dUTP).
-
Add the template DNA to the reaction mix.
-
Perform PCR amplification according to an optimized cycling protocol.
-
-
Hybridization and Capture:
-
Denature the DIG-labeled PCR product by adding an alkaline denaturation solution.
-
In a separate tube, dilute a biotinylated capture probe, specific for an internal sequence of the target amplicon, in hybridization buffer.
-
Add the denatured PCR product to the diluted capture probe and incubate to allow hybridization.
-
Transfer the hybridization mix to a streptavidin-coated microplate well and incubate to allow the biotin-streptavidin interaction to capture the hybrid on the plate surface.
-
-
Immunodetection and Quantification:
-
Wash the microplate wells to remove any unbound PCR product and probe.
-
Add an anti-Digoxigenin antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Wash the wells again to remove any unbound antibody-enzyme conjugate.
-
Add a chromogenic substrate (e.g., ABTS).
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of DIG-labeled PCR product.
-
Quantitative PCR (qPCR) Protocol (SYBR Green Method - General)
This is a generalized protocol for a SYBR Green-based qPCR assay.
-
Reaction Setup:
-
Prepare a qPCR master mix containing a DNA polymerase, SYBR Green I dye, dNTPs, and reaction buffer.
-
Add forward and reverse primers specific for the target sequence to the master mix.
-
Aliquot the master mix into qPCR tubes or a multi-well plate.
-
Add the template DNA (or cDNA for gene expression analysis) to each reaction. Include no-template controls and a standard curve of known concentrations for absolute quantification.
-
-
Real-Time Amplification and Detection:
-
Place the qPCR plate in a real-time PCR instrument.
-
Set up the thermal cycling protocol, which typically includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension. A melt curve analysis step is often included at the end to assess the specificity of the amplification.
-
The instrument will monitor and record the fluorescence intensity at each cycle.
-
-
Data Analysis:
-
The qPCR software will generate amplification plots and determine the quantification cycle (Cq) for each sample.
-
For absolute quantification, a standard curve is generated by plotting the Cq values of the standards against their known concentrations. The concentration of the unknown samples is then calculated based on their Cq values.
-
For relative quantification, the Cq value of the target gene is normalized to the Cq value of a reference (housekeeping) gene.
-
Conclusion: Choosing the Right Tool for the Job
Both this compound-based assays and qPCR are powerful tools for nucleic acid quantification, each with its own set of advantages and limitations.
Choose a DIG-based assay when:
-
Cost is a primary consideration, as it generally requires less expensive equipment than qPCR.
-
A high-throughput, plate-based format is desired for screening a large number of samples.
-
Endpoint detection is sufficient for the research question.
-
High specificity is critical, as the hybridization step with a capture probe adds an extra layer of specificity.[3]
Choose qPCR when:
-
Real-time monitoring of the amplification process is necessary.
-
The highest level of sensitivity and a broad dynamic range are required to detect and quantify low-abundance targets.
-
Precise quantification with low variability is paramount.
-
The workflow needs to be streamlined with fewer hands-on steps and a closed-tube system to minimize contamination risk.
Ultimately, the decision will depend on the specific application, the required level of performance, budgetary constraints, and the available laboratory infrastructure. By understanding the principles and performance characteristics of each method, researchers can make an informed choice to ensure the success of their experiments.
References
- 1. Random primer p(dN)6-digoxigenin labeling for quantitation of mRNA by Q-RT-PCR and ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of anti-digoxigenin antibody HRP conjugate for PCR-ELISA DIG detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Hapten Selection: Digoxigenin vs. Other Leading Haptens in Immunoassays
For researchers, scientists, and drug development professionals, the choice of a hapten is a critical decision in the design of sensitive and specific immunoassays. Digoxigenin (DIG), a steroid isolated from Digitalis plants, has emerged as a popular choice due to its unique properties. This guide provides a comprehensive comparison of DIG with other commonly used haptens—Biotin, Fluorescein (FITC), and Dinitrophenol (DNP)—supported by experimental data and detailed protocols.
Performance Comparison of Haptens
The selection of a hapten significantly impacts key immunoassay performance metrics such as sensitivity, specificity, and signal-to-noise ratio. Below is a summary of how this compound compares to Biotin, FITC, and DNP across various applications.
Key Advantages of the this compound (DIG) System:
-
High Specificity: DIG is not naturally present in most biological systems, and therefore, anti-DIG antibodies exhibit minimal cross-reactivity with other cellular components. This leads to very low background signals.[1][2]
-
Avoidance of Endogenous Interference: Unlike the biotin-streptavidin system, the DIG system is not affected by endogenous biotin present in many tissues, which can be a significant source of background noise.[3]
-
High Sensitivity: The DIG system offers high sensitivity, comparable to or even exceeding that of biotin-based methods in certain applications.[1][4][5][6][7] Studies have shown DIG-labeled probes to be two to ten-fold more sensitive in dot blotting and four-fold more sensitive in detecting HPV DNA in tissue samples compared to biotinylated probes.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the comparative performance of this compound and other haptens based on data from various studies.
| Hapten | Immunoassay Type | Sensitivity | Specificity/Background | Key Findings | References |
| This compound (DIG) | In Situ Hybridization (ISH), Dot Blot | High; 2-10x more sensitive than Biotin in some studies. | High; lower background than Biotin, especially in tissues with endogenous biotin. | Recommended for tissues with endogenous biotin. Provides a simple, reliable, and efficient alternative to radioactive probes. | [3][4][5][6][7] |
| Biotin | ISH, Dot Blot, IHC | High, but can be lower than DIG in some single-step detection protocols. | Prone to high background due to endogenous biotin in many tissues. | Multi-step detection protocols can achieve high sensitivity. Biotin blocking steps are often necessary. | [3] |
| Dinitrophenol (DNP) | ISH | Comparable or stronger signal intensity than DIG. | Low background, similar to DIG. | Excellent alternative for two-color ISH in combination with DIG. Triple DNP labeling can produce the strongest signal. | [8][9] |
| Fluorescein (FITC) | ELISA, ISH | Generally lower sensitivity compared to DIG/DNP in ISH. | Can have variability in staining efficacy. | Can be used as a hapten for signal amplification. | [9] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying detection mechanisms is crucial for understanding and optimizing immunoassays.
Generalized Immunoassay Workflow
The following diagram illustrates a typical workflow for a hapten-based immunoassay, such as an ELISA or a Western blot.
Signal Detection Pathways
The final step in many immunoassays is the enzymatic conversion of a substrate into a detectable signal. The two most common enzymes used are Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP).
Horseradish Peroxidase (HRP) Colorimetric Detection:
HRP, in the presence of hydrogen peroxide, catalyzes the oxidation of a chromogenic substrate, leading to a colored precipitate.
Alkaline Phosphatase (AP) Chemiluminescent Detection:
Alkaline Phosphatase catalyzes the dephosphorylation of a chemiluminescent substrate, which then becomes unstable and emits light.
Detailed Experimental Protocols
Below are representative protocols for common immunoassays utilizing different haptens. These should be optimized for specific applications.
This compound-based Northern Blot for RNA Detection
This protocol is adapted from a procedure for detecting rare human mRNA.[10]
Probe Labeling:
-
Linearize 1 µg of template DNA.
-
Perform in vitro transcription using a DIG RNA Labeling Kit to incorporate DIG-UTP.
-
Evaluate labeling efficiency via direct detection on a nylon membrane.
Hybridization and Detection:
-
Prepare a formaldehyde/agarose gel for RNA separation.
-
Transfer the separated RNA to a nylon membrane.
-
Prehybridize the blot in DIG Easy Hyb buffer for 30 minutes at 68°C.
-
Denature the DIG-labeled probe at 100°C for 5 minutes and add it to the prewarmed hybridization buffer (final concentration ~100 ng/ml).
-
Hybridize the blot overnight at 68°C.
-
Perform stringent washes to remove non-specifically bound probe.
-
Block the membrane for 30 minutes.
-
Incubate with an anti-Digoxigenin-AP conjugate for 30 minutes.
-
Wash the membrane to remove unbound antibody-enzyme conjugate.
-
Incubate with a chemiluminescent substrate (e.g., CSPD) and expose to X-ray film.
Biotin-based Immunohistochemistry (IHC) on Paraffin-Embedded Tissue
This protocol outlines the avidin-biotin complex (ABC) method.[11][12]
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: If required, perform heat-induced epitope retrieval (HIER).
-
Blocking Endogenous Peroxidase: Incubate sections in 3% H₂O₂ to block endogenous peroxidase activity.
-
Blocking Non-specific Binding: Incubate with normal serum from the same species as the secondary antibody.
-
Primary Antibody Incubation: Apply the primary antibody and incubate for 30-60 minutes at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 10-30 minutes.
-
Enzyme Conjugate Incubation: Apply HRP-Streptavidin and incubate for 10-30 minutes.
-
Chromogen Development: Add the chromogen substrate (e.g., DAB) and incubate for 5-10 minutes.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
DNP and DIG Dual-Color Whole-Mount In Situ Hybridization (WISH)
This protocol is based on a method for zebrafish embryos.[8][9]
-
Probe Preparation: Synthesize DIG-labeled and DNP-labeled antisense RNA probes.
-
Hybridization: Rehydrate embryos and hybridize them with both the DIG and DNP probes simultaneously.
-
Post-Hybridization Washes: Perform a series of washes to remove unbound probes.
-
First Antibody Incubation: Incubate with an anti-DNP-AP conjugate.
-
First Color Reaction: Develop the DNP signal using a substrate like INT RED/BCIP.
-
Second Antibody Incubation: After washing, incubate with an anti-DIG-AP conjugate.
-
Second Color Reaction: Develop the DIG signal using a different substrate, such as BM Purple.
-
Imaging: Image the embryos to visualize the expression patterns of the two different genes.
Conclusion
The choice of hapten is a critical parameter in immunoassay development, with each having distinct advantages and disadvantages. The this compound system offers a robust and highly specific alternative to the traditional biotin-streptavidin system, particularly in applications where endogenous biotin can cause high background. For multiplexing applications, the combination of DIG and DNP provides a powerful tool for simultaneous detection of multiple targets with high sensitivity and clarity. Fluorescein, while a viable option, may require more optimization to achieve the sensitivity levels of DIG and DNP in certain contexts. By understanding the performance characteristics and having access to detailed protocols, researchers can select the most appropriate hapten system to achieve reliable and high-quality results in their immunoassays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. A comparison of this compound and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitivity of this compound and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of this compound and biotin labelled probes for detection of human papillomavirus by in situ hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. jcp.bmj.com [jcp.bmj.com]
- 8. tandfonline.com [tandfonline.com]
- 9. [PDF] Sensitive two-color whole-mount in situ hybridizations using digoxygenin- and dinitrophenol-labeled RNA probes. | Semantic Scholar [semanticscholar.org]
- 10. article.imrpress.com [article.imrpress.com]
- 11. Immunohistochemistry protocol - Avidin/Biotin Method (ABC) Clinisciences [clinisciences.com]
- 12. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Navigating the Safe Disposal of Digoxigenin: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory operations. Digoxigenin (DIG), a steroid hapten widely used in molecular biology for non-radioactive labeling of nucleic acids, is classified as a hazardous substance and necessitates strict disposal protocols.[1] Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
All waste containing this compound must be managed in accordance with local, state, and federal regulations.[1] This guide provides a comprehensive overview of the necessary steps for the proper disposal of this compound, from initial handling to final waste management.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to be familiar with the appropriate personal protective equipment (PPE) and handling procedures to minimize exposure risks.
Personal Protective Equipment (PPE) and Handling Summary
| Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact.[2] |
| Eye Protection | Safety glasses or goggles | Protects eyes from dust and splashes.[1] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Dust respirator or use of a fume hood | Required when handling powder to avoid inhalation.[1][3] |
| Work Area | Well-ventilated area or fume hood | Minimizes inhalation exposure.[1][4] |
| Hand Washing | Thoroughly with soap and water after handling | Removes any residual contamination.[1][4] |
Step-by-Step this compound Disposal Procedure
The proper disposal of this compound waste involves a systematic approach to ensure safety and compliance. The following steps outline the general procedure for disposing of solid this compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound and grossly contaminated items (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled, and sealable hazardous waste container.[1]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, leak-proof, and appropriately labeled hazardous waste container. Do not discharge this compound solutions into the sewer system.[1]
-
Sharps: Needles, scalpels, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
Contaminated Labware: Glassware and other labware that have come into contact with this compound should be decontaminated or disposed of as hazardous waste. For decontamination, wash with a suitable solvent (e.g., ethanol) and then with soap and water. Collect the initial solvent wash as hazardous waste.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the approximate concentration and volume of the waste.
-
Ensure the date of waste accumulation is recorded on the label.
3. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated, secure area away from incompatible materials.[1]
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary methods of disposal for this compound are incineration in a licensed facility or burial in an authorized landfill.[1] Puncture containers before landfill disposal to prevent reuse.[1]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
1. Evacuate and Secure the Area:
-
For major spills, immediately alert others and evacuate the area.[1]
-
Restrict access to the spill site.
2. Don Appropriate PPE:
-
Before cleaning up a spill, put on the required PPE, including gloves, eye protection, a lab coat, and respiratory protection, especially for solid spills.[1]
3. Contain and Clean the Spill:
-
For solid spills: Gently cover the spill with an absorbent material like sand, earth, or vermiculite to avoid generating dust.[1] Use dry clean-up procedures; dampen with water to prevent dusting before sweeping if necessary.[1]
-
For liquid spills: Use an absorbent material to soak up the spill.[4]
-
Collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[1]
4. Decontaminate the Area:
-
After the bulk of the spill has been removed, decontaminate the area. A common procedure is to wash the area with isopropyl alcohol followed by soap and water.[5]
-
Collect all cleaning materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste.
5. Reporting:
-
Report the spill to your laboratory supervisor and EHS office, following your institution's specific reporting procedures.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Digoxigenin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Digoxigenin. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to mitigate risks of exposure and ensure the integrity of your work. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the safe handling of this compound.
This compound is a steroid found in the flowers and leaves of the Digitalis plant. While it is a valuable tool in molecular biology for labeling nucleic acid probes, it is also classified as a hazardous substance.[1][2] Ingestion, inhalation, or skin contact can be fatal.[2][3] Therefore, a comprehensive understanding and implementation of safety measures are non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE based on safety data sheets and general laboratory safety guidelines.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-rated, disposable nitrile gloves (tested to ASTM D6978 standard).[4][5] | To prevent skin contact. Double gloving may be necessary for added protection.[5] |
| Eye Protection | Safety glasses with side-shields, chemical splash goggles, or a face shield.[5][6] | To protect eyes from splashes and airborne particles.[5] |
| Lab Coat/Gown | Long-sleeved, impermeable, and closed at the back.[4] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area.[1] A dust mask or respirator should be used if there is a risk of inhaling dust.[1] | To prevent inhalation of hazardous particles. |
| Footwear | Closed-toe shoes.[5][6] | To protect feet from spills and falling objects. |
Operational Plan: A Step-by-Step Workflow for Handling this compound
To ensure a safe and efficient workflow, a standardized procedure for handling this compound should be established and followed meticulously.
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to post-handling procedures.
Emergency and Disposal Plan: Managing Spills and Waste
Accidents can happen, and a clear, actionable plan is essential for mitigating the consequences of a this compound spill. Similarly, proper disposal of contaminated materials is critical to prevent environmental contamination and accidental exposure.
Spill Response:
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately clear the area of all personnel and alert others in the vicinity.[1]
-
Assess the Spill: Determine the extent of the spill and if it can be safely managed by laboratory personnel.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.[1]
-
Contain and Clean: For minor spills, use an absorbent material like sand, earth, or vermiculite to contain the spill.[1] Gently sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[1]
-
Decontaminate: Wash the affected area thoroughly.[1]
-
Seek Medical Attention: If there has been any personal contact with the substance, seek immediate medical attention.[7]
Caption: A decision-making workflow for responding to a this compound spill.
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent materials from spills, and empty containers should be collected in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour this compound waste down the drain.[1]
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.
By strictly adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive laboratory environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. docs.aatbio.com [docs.aatbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
